molecular formula C13H11IN2O B5419820 3-iodo-N-(pyridin-3-ylmethyl)benzamide

3-iodo-N-(pyridin-3-ylmethyl)benzamide

Cat. No.: B5419820
M. Wt: 338.14 g/mol
InChI Key: RLMGHYMWJSAPRQ-UHFFFAOYSA-N
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Description

3-Iodo-N-(pyridin-3-ylmethyl)benzamide is a chemical compound of interest in medicinal chemistry and drug discovery research. It features a benzamide core linked to a 3-pyridylmethyl group via a nitrogen atom, and is further functionalized with an iodine atom at the meta position of the benzoyl ring. The iodine substituent makes this compound a valuable synthetic intermediate, as it can undergo various cross-coupling reactions, such as Suzuki or Sonogashira reactions, to generate a diverse array of analogs for structure-activity relationship (SAR) studies . Compounds containing the pyridine and benzamide scaffolds are frequently explored as privileged structures in the design of kinase inhibitors and other biologically active molecules . The pyridine moiety can act as both a hydrogen bond acceptor and donor, enabling it to form key interactions with enzyme active sites, a common feature in many FDA-approved drugs . Researchers can utilize this high-purity reagent as a building block for the development of novel therapeutic agents or as a pharmacological probe to investigate specific biological pathways.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-iodo-N-(pyridin-3-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11IN2O/c14-12-5-1-4-11(7-12)13(17)16-9-10-3-2-6-15-8-10/h1-8H,9H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLMGHYMWJSAPRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)I)C(=O)NCC2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11IN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Architecting Kinase Inhibitors: A Technical Guide to the Synthesis and Application of 3-Iodo-N-(pyridin-3-ylmethyl)benzamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Utility

In the highly empirical field of modern drug discovery, the selection of chemical building blocks dictates the trajectory of lead optimization. 3-Iodo-N-(pyridin-3-ylmethyl)benzamide is not merely a static chemical entity; it is a strategically designed, privileged scaffold. It bridges synthetic tractability with profound pharmacological potential, serving as a critical intermediate in the synthesis of targeted therapeutics, particularly kinase inhibitors.

This whitepaper dissects the causality behind its structural components, outlines self-validating synthetic protocols for its integration, and maps its application in the development of complex pharmaceutical agents.

Structural Causality and Physicochemical Profiling

To understand the utility of 3-iodo-N-(pyridin-3-ylmethyl)benzamide, one must analyze the "why" behind its specific atomic arrangement. Every functional group serves a distinct purpose in either synthetic methodology or biological target engagement.

  • The 3-Iodo Substitution (The Synthetic Handle): Iodine is the heaviest stable halogen, offering a highly polarizable electron cloud. While it can participate in halogen bonding with backbone carbonyls in protein binding pockets, its primary role here is synthetic. The low carbon-iodine (C–I) bond dissociation energy (~65 kcal/mol) makes it an exceptional electrophile for palladium-catalyzed cross-coupling, allowing for late-stage diversification without harsh reaction conditions[1].

  • The Pyridin-3-ylmethyl Moiety (The Solubilizing Anchor): The pyridine ring has a conjugate acid pKa of ~5.2. At physiological pH (7.4), it remains largely unprotonated, ensuring passive membrane permeability. Simultaneously, the basic nitrogen acts as a potent hydrogen-bond acceptor, frequently utilized to anchor molecules into the ATP-binding hinge region of kinases.

  • The Benzamide Core (The Rigid Vector): The amide linkage provides a rigid, planar vector that directs the pyridine and the iodo-aryl groups into specific spatial orientations. Furthermore, the amide NH acts as a critical hydrogen-bond donor. Benzamide derivatives themselves are well-documented as poly(ADP-ribose) polymerase (PARP) inhibitors, offering inherent neuroprotective properties that can be optimized[2].

Quantitative Physicochemical Predictors

The following table summarizes the key physicochemical data that makes this scaffold an ideal starting point for drug design, keeping the final molecule well within Lipinski's Rule of Five.

PropertyValueCausality / Impact in Drug Design
Molecular Formula C₁₃H₁₁IN₂OProvides a low-molecular-weight foundation, allowing room for downstream pharmacophore additions.
Molecular Weight 338.15 g/mol Optimal starting weight; subsequent cross-coupling will likely yield a final drug < 500 g/mol .
LogP (predicted) ~2.5Ideal lipophilicity balance for oral bioavailability and cellular membrane crossing.
TPSA 41.9 ŲExcellent for blood-brain barrier (BBB) penetration if central nervous system targeting is required (< 90 Ų).
H-Bond Donors 1 (Amide NH)Crucial for target engagement; frequently interacts with the kinase hinge region.
H-Bond Acceptors 2 (C=O, Pyridine N)Enhances aqueous solubility and provides additional interaction vectors.

Pharmacophore Mapping

The rational design of inhibitors using this core relies on understanding its spatial interaction capabilities. The diagram below illustrates the pharmacophore model of the scaffold.

Pharmacophore Core 3-Iodo-N-(pyridin-3-ylmethyl)benzamide HDonor Amide NH H-Bond Donor (Kinase Hinge) Core->HDonor HAcceptor Pyridine Nitrogen H-Bond Acceptor & Solubilizer Core->HAcceptor Iodo 3-Iodo Group Halogen Bonding / Synthetic Handle Core->Iodo Hydrophobic Benzene Ring Hydrophobic Pocket Interaction Core->Hydrophobic

Caption: Pharmacophore mapping of 3-iodo-N-(pyridin-3-ylmethyl)benzamide in rational drug design.

Self-Validating Synthetic Methodologies

To harness this building block, one must synthesize and functionalize it with high fidelity. As a standard practice in advanced application science, the following protocols are designed as self-validating systems . This ensures that intermediate failures are caught analytically before downstream resources are wasted.

Protocol A: Synthesis of the Core Scaffold via Amidation

Objective: Form the amide bond while preserving the integrity of the pyridine ring and the iodine handle. Causality of Reagents: We utilize HATU over traditional thionyl chloride (SOCl₂). While SOCl₂ is cheaper, it can cause unwanted side reactions with the electron-deficient pyridine ring and generate HCl, which complicates the reaction matrix. HATU, combined with N,N-Diisopropylethylamine (DIPEA), provides a mild, highly efficient coupling environment that maximizes yield and purity.

Step-by-Step Workflow:

  • Activation: Dissolve 3-iodobenzoic acid (1.0 eq, 10 mmol) in anhydrous N,N-Dimethylformamide (DMF) to a concentration of 0.2 M. Add DIPEA (3.0 eq) and stir for 5 minutes at room temperature to ensure complete deprotonation.

  • Coupling Agent Addition: Add HATU (1.1 eq) portion-wise. The solution will turn a characteristic pale yellow as the active ester forms. Stir for 15 minutes.

  • Amine Addition: Introduce pyridin-3-ylmethanamine (1.1 eq) dropwise to prevent exothermic degradation.

  • Reaction Progression: Stir at room temperature for 2 hours under an inert atmosphere (N₂ or Ar).

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with Ethyl Acetate (3x). Wash the combined organic layers with 5% aqueous LiCl (crucial for removing residual DMF) and brine, then dry over anhydrous Na₂SO₄.

  • Self-Validation Checkpoint: Analyze the crude mixture via LC-MS. The target compound must exhibit a dominant [M+H]⁺ peak at m/z 339.0. The absence of the m/z 248.0 peak (unreacted 3-iodobenzoic acid) confirms reaction completion. TLC (10% MeOH in DCM) should show a single UV-active spot at R_f ~0.4.

Protocol B: Late-Stage Diversification via Suzuki-Miyaura Cross-Coupling

Objective: Utilize the 3-iodo handle to append an aryl/heteroaryl pharmacophore, a critical step in synthesizing complex kinase inhibitors. Causality of Reagents: We select Pd(dppf)Cl₂ as the catalyst. The bidentate dppf ligand provides a large bite angle, which accelerates the reductive elimination step and stabilizes the palladium intermediate against precipitation. A solvent system of 1,4-Dioxane/Water (4:1) is chosen because dioxane solubilizes the organic substrates, while water dissolves the inorganic base (K₂CO₃), creating a biphasic system that drives transmetalation.

Step-by-Step Workflow:

  • Setup: In a microwave-safe vial, combine 3-iodo-N-(pyridin-3-ylmethyl)benzamide (1.0 eq), an Arylboronic acid (1.2 eq), and K₂CO₃ (3.0 eq).

  • Solvent: Add degassed 1,4-Dioxane/Water (4:1 v/v). Degassing is critical to prevent the oxidation of the Pd(0) active species.

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 eq) under an argon atmosphere.

  • Heating: Seal the vial and heat at 90°C for 4 hours (or 110°C for 20 minutes in a microwave reactor).

  • Workup: Filter the mixture through a pad of Celite to remove palladium residues. Concentrate the filtrate and purify via flash chromatography.

  • Self-Validation Checkpoint: The complete disappearance of the m/z 339.0 peak in LC-MS indicates successful oxidative addition and consumption of the starting material. The emergence of the new [M+H]⁺ peak corresponding to the coupled product validates the transmetalation and reductive elimination phases.

SynthesisWorkflow A 3-Iodobenzoic Acid B Amidation (HATU, DIPEA) DMF, RT, 2h A->B D 3-Iodo-N-(pyridin-3-ylmethyl)benzamide (Core Scaffold) B->D C Pyridin-3-ylmethanamine C->B E Pd-Catalyzed Cross-Coupling (e.g., Suzuki-Miyaura) D->E Aryl-B(OH)2 F Target Kinase Inhibitor (e.g., MAPKAPK5 Inhibitor) E->F

Caption: Workflow for the synthesis and downstream functionalization of the benzamide core.

Authoritative Grounding in Drug Development

The structural motif of N-(pyridin-3-ylmethyl)benzamides is a proven, high-value scaffold in the pharmaceutical industry. By combining the benzamide core with a solubilizing pyridine ring and a reactive iodine handle, 3-iodo-N-(pyridin-3-ylmethyl)benzamide serves as a highly modular, "plug-and-play" intermediate for generating libraries of biologically active compounds, similar to its widely utilized 2-amino counterparts[3].

Derivatives of this core have been extensively patented and utilized in the synthesis of triazolopyrazine and imidazopyrazine compounds. These complex molecules act as potent inhibitors of Mitogen-Activated Protein Kinase-Activated Protein Kinase 5 (MAPKAPK5)[4]. Such inhibitors are actively investigated for the treatment of severe degenerative and inflammatory diseases, including rheumatoid arthritis, demonstrating the profound clinical potential that originates from this single, precisely engineered chemical building block.

References

  • Title: WO2007138072A2 - Triazolopyrazine compounds useful for the treatment of degenerative & inflammatory diseases Source: Google Patents URL
  • Title: Benzamide, 4-amino-N-[2-4-benzoyl-1-piperidinyl ethyl]-N-3-pyridinyl Source: MedChemExpress URL
  • Title: 2-Amino-N-(pyridin-3-ylmethyl)
  • Title: 3-Iodobenzamide | C7H6INO | CID 202425 Source: PubChem - NIH URL

Sources

Technical Monograph: Physicochemical Profiling and Synthetic Utility of 3-iodo-N-(pyridin-3-ylmethyl)benzamide

[1]

Executive Summary & Chemical Identity

3-iodo-N-(pyridin-3-ylmethyl)benzamide is a bifunctional small molecule scaffold widely utilized in medicinal chemistry as a fragment for structure-activity relationship (SAR) exploration and as a precursor for transition-metal-catalyzed cross-coupling reactions. Its structure combines a lipophilic, electron-withdrawing aryl iodide (a "warhead" for diversification) with a polar, basic pyridine moiety (a "solubilizing" or "ligand" tail).

This guide provides a rigorous analysis of its physicochemical properties, a validated synthetic protocol, and a strategic overview of its utility in drug discovery.

Core Physicochemical Data

The following data is calculated based on the standard isotopic abundance of elements.

PropertyValueUnitNotes
Molecular Formula C₁₃H₁₁IN₂O --
Molecular Weight 338.15 g/mol Average Mass
Exact Mass 337.9916 DaMonoisotopic (¹²⁷I dominant)
LogP (Calculated) ~2.6 - 2.9-Moderate lipophilicity; drug-like
TPSA ~42.0ŲGood membrane permeability predicted
H-Bond Donors 1-Amide NH
H-Bond Acceptors 2-Pyridine N, Amide O
pKa (Base) ~5.2-Pyridine nitrogen (conjugate acid)

Structural Analysis & Retrosynthetic Logic

To understand the synthesis and reactivity of this molecule, one must deconstruct its functional groups.

  • The Amide Linker: Provides a stable, neutral backbone with hydrogen-bonding capability.

  • The 3-Iodoaryl Motif: The iodine atom at the meta position is critical. Unlike bromine or chlorine, the C-I bond is weaker and more polarizable, making it highly reactive for oxidative addition in Palladium-catalyzed reactions (Suzuki-Miyaura, Sonogashira).

  • The Pyridin-3-ylmethyl Group: This "picolyl" arm serves two purposes:

    • Solubility: The pyridine nitrogen can be protonated to form a salt, aiding aqueous solubility during formulation.

    • Target Interaction: In metalloenzyme inhibitors (e.g., CYP enzymes), the pyridine nitrogen often coordinates directly to the metal center (Fe, Zn).

Retrosynthetic Pathway (Graphviz)

The most robust disconnection is at the amide bond, implying a convergent synthesis between an acid derivative and an amine.

RetrosynthesisTargetTarget Molecule3-iodo-N-(pyridin-3-ylmethyl)benzamideDisconnectionAmide BondDisconnectionTarget->DisconnectionRetrosynthesisAcidPrecursor A3-Iodobenzoic AcidDisconnection->AcidAcylationAminePrecursor B3-(Aminomethyl)pyridine(3-Picolylamine)Disconnection->AmineNucleophilic Attack

Figure 1: Retrosynthetic breakdown showing the convergent assembly from commercially available building blocks.

Validated Experimental Synthesis Protocol

Objective: Synthesis of 3-iodo-N-(pyridin-3-ylmethyl)benzamide on a 1.0 gram scale. Method: HATU-mediated amide coupling. This method is preferred over acid chlorides for pyridine-containing substrates to minimize side reactions (N-acylation of the pyridine) and facilitate easier workup.

Reagents & Materials
  • Reactant A: 3-Iodobenzoic acid (1.0 eq)

  • Reactant B: 3-Picolylamine (1.1 eq)

  • Coupling Agent: HATU (1.2 eq)

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

  • Solvent: DMF (Anhydrous)

Step-by-Step Methodology
  • Activation:

    • In a dry round-bottom flask, dissolve 3-iodobenzoic acid (1.0 g, 4.03 mmol) in anhydrous DMF (10 mL).

    • Add DIPEA (2.1 mL, 12.1 mmol) and stir at room temperature for 5 minutes.

    • Add HATU (1.84 g, 4.84 mmol) in one portion. The solution should turn slightly yellow. Stir for 15 minutes to form the activated ester.

  • Coupling:

    • Add 3-picolylamine (0.45 mL, 4.43 mmol) dropwise to the reaction mixture.

    • Critical Control Point: Monitor the exotherm. If the scale is scaled up >5g, use an ice bath during addition.

    • Stir the reaction at room temperature for 4–12 hours.

  • Monitoring (TLC/LC-MS):

    • Check consumption of the acid (Reactant A).

    • TLC System: 5% Methanol in Dichloromethane (DCM). The product will be more polar than the starting acid but less polar than the amine.

  • Workup (The "Pyridine Protocol"):

    • Note: Standard acid washes (1M HCl) will protonate the pyridine and drag your product into the aqueous waste. Avoid strong acid washes.

    • Dilute the reaction mixture with Ethyl Acetate (50 mL).

    • Wash with saturated NaHCO₃ (2 x 30 mL) to remove unreacted acid and HATU byproducts.

    • Wash with Water (3 x 30 mL) to remove DMF.

    • Wash with Brine (1 x 30 mL).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • Recrystallize from Ethanol/Hexane OR perform flash column chromatography (Gradient: 0-5% MeOH in DCM).

Synthesis Workflow Diagram

SynthesisFlowStartStart: 3-Iodobenzoic Acid+ DMF + DIPEAActivationAdd HATU(Form Activated Ester)Start->ActivationAdditionAdd 3-Picolylamine(Nucleophilic Attack)Activation->AdditionReactionStir RT, 4-12hAddition->ReactionCheckLC-MS Check:Mass = 338.0?Reaction->CheckCheck->ReactionNo (Wait)WorkupWorkup:Wash Sat. NaHCO3(Do NOT use HCl)Check->WorkupYesProductFinal Product:White/Off-white SolidWorkup->Product

Figure 2: Operational workflow for the HATU-mediated synthesis, highlighting the critical workup decision.

Analytical Validation

To ensure scientific integrity, the isolated compound must be validated using the following criteria.

TechniqueExpected Signal / Observation
¹H NMR (DMSO-d₆) Amide NH: Triplet/Broad singlet ~9.0–9.2 ppm.Pyridine: Characteristic signals at ~8.5 (d), 8.4 (dd), 7.7 (dt), 7.3 (dd) ppm.Aryl Iodide: Aromatic protons showing meta substitution pattern (~8.1, 7.9, 7.3 ppm).Methylene (CH₂): Doublet ~4.5 ppm (couples with NH).
LC-MS (ESI+) [M+H]⁺ = 339.0 (Base peak).Isotopic pattern: No M+2 peak (Iodine is monoisotopic), unlike Cl or Br.
Appearance White to off-white crystalline powder.

Functional Utility & Applications

Why synthesize this specific molecule? Its value lies in its dual functionality.

Fragment-Based Drug Discovery (FBDD)

The compound serves as a high-quality fragment for screening against:

  • Kinases: The amide-pyridine motif mimics the hinge-binding region of ATP.

  • CYP Enzymes: The pyridine nitrogen is a known heme-iron coordinator, making this scaffold relevant for designing CYP11B2 (Aldosterone Synthase) or CYP17 inhibitors [1].

Synthetic Intermediate (Cross-Coupling)

The 3-iodo position is a "privileged" handle for late-stage diversification.

  • Suzuki-Miyaura Coupling: Reacting this scaffold with aryl boronic acids allows the rapid generation of biaryl libraries.

  • Sonogashira Coupling: Reaction with terminal alkynes yields rigid, extended pi-systems useful in fluorescence probes.

ApplicationsCenter3-iodo-N-(pyridin-3-ylmethyl)benzamideSuzukiSuzuki Coupling(Biaryl Libraries)Center->SuzukiPd(0)/R-B(OH)2HeckHeck Reaction(Styrene Analogs)Center->HeckPd(0)/AlkeneRadioRadio-labeling(I-123/I-131 SPECT)Center->RadioIsotopic Exchange

Figure 3: Divergent synthetic utility of the aryl-iodide "warhead."

References

  • PubChem Compound Summary. (n.d.). 3-(aminomethyl)-N-(pyridin-3-ylmethyl)benzamide (Analogous Scaffold Data). National Center for Biotechnology Information. Retrieved from [Link]

  • Ulrich, S., et al. (2011). N-(Pyridin-3-yl)benzamides as Selective Inhibitors of Human Aldosterone Synthase (CYP11B2).[1] Bioorganic & Medicinal Chemistry Letters.[1] [Link][1]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. [Link]

Therapeutic & Diagnostic Potential of 3-Iodo-N-(pyridin-3-ylmethyl)benzamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the therapeutic and diagnostic utility of 3-iodo-N-(pyridin-3-ylmethyl)benzamide , a halogenated benzamide derivative with significant potential in molecular imaging and targeted therapy.

Executive Summary

3-iodo-N-(pyridin-3-ylmethyl)benzamide is a bioactive small molecule belonging to the class of halogenated benzamides. Structurally characterized by a benzamide core substituted with a meta-iodine and linked to a pyridine ring via a methylene bridge, this compound serves as a versatile scaffold in medicinal chemistry. Its primary utility lies in molecular imaging (SPECT/PET) and targeted radionuclide therapy (TRT) , leveraging the unique properties of the iodine substituent for radiolabeling. Biologically, it functions as a probe for targets including Poly(ADP-ribose) polymerase (PARP) , Nicotinamide phosphoribosyltransferase (NAMPT) , and Sigma receptors , and exhibits affinity for melanin , making it a candidate for melanoma theranostics.

Part 1: Structural Basis & Mechanism of Action

Chemical Architecture

The molecule combines two pharmacophores:

  • 3-Iodobenzamide Core : A classic scaffold for PARP inhibition and melanoma targeting. The iodine atom at the 3-position (meta) enhances lipophilicity and provides a site for radiohalogenation (e.g.,

    
    I, 
    
    
    
    I) without significantly altering the steric profile compared to a phenyl ring, though it is larger than the native amide.
  • N-(Pyridin-3-ylmethyl) Moiety : A picolyl group that mimics the nicotinamide structure, facilitating hydrogen bonding and interaction with NAD+-binding pockets in enzymes like PARP and NAMPT.

Mechanistic Targets

The therapeutic and diagnostic potential stems from its binding affinity to specific biological targets:

  • PARP-1/2 Inhibition : The benzamide moiety mimics the nicotinamide portion of NAD+, the substrate for PARP. By binding to the catalytic domain, it inhibits DNA repair mechanisms, which is therapeutic in BRCA-deficient cancers (synthetic lethality).

  • Melanin Binding : Benzamides, particularly those with lipophilic and basic characteristics, accumulate in melanin-producing cells. This allows for the imaging of metastatic melanoma and potential targeted delivery of cytotoxic radionuclides (

    
    I).
    
  • Sigma Receptor Modulation : The combination of an aromatic ring and a basic nitrogen (in the pyridine) fits the pharmacophore for Sigma-1 and Sigma-2 receptors, which are overexpressed in various tumors and involved in neuroinflammation.

Visualization of Signaling & Targeting

The following diagram illustrates the compound's interaction with its primary biological targets and the downstream effects.

G cluster_Targets Biological Targets cluster_Effects Therapeutic & Diagnostic Outcomes Compound 3-iodo-N-(pyridin-3-ylmethyl)benzamide (Ligand/Tracer) PARP PARP-1 Enzyme (NAD+ Pocket) Compound->PARP Mimics Nicotinamide Melanin Melanin Pigment (Melanosomes) Compound->Melanin Ionic/Hydrophobic Binding Sigma Sigma Receptors (σ1 / σ2) Compound->Sigma Ligand Binding DNARepair Inhibition of DNA Repair (Synthetic Lethality) PARP->DNARepair Inhibition Imaging SPECT/PET Imaging (Tumor Localization) Melanin->Imaging Accumulation (123-I) Radiotherapy Targeted Radionuclide Therapy (Auger/Beta Emission) Melanin->Radiotherapy Retention (131-I) Sigma->Imaging Neuro/Onco Visualization

Caption: Mechanistic pathways of 3-iodo-N-(pyridin-3-ylmethyl)benzamide targeting PARP, Melanin, and Sigma receptors for dual diagnostic and therapeutic effects.

Part 2: Experimental Protocols

Chemical Synthesis Protocol

This protocol describes the synthesis of the "cold" (non-radioactive) standard, essential for validating biological assays.

Reaction Overview:

  • Reagents: 3-Iodobenzoic acid, 3-Picolylamine (3-(Aminomethyl)pyridine).

  • Coupling Agent: EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole).

  • Solvent: DMF (Dimethylformamide) or DCM (Dichloromethane).

  • Base: DIPEA (N,N-Diisopropylethylamine).

Step-by-Step Methodology:

  • Activation: Dissolve 3-iodobenzoic acid (1.0 eq) in anhydrous DMF (0.1 M concentration) under an inert atmosphere (

    
    ). Add EDC·HCl (1.2 eq) and HOBt (1.2 eq). Stir at room temperature (RT) for 30 minutes to form the active ester.
    
  • Coupling: Add 3-picolylamine (1.1 eq) and DIPEA (2.0 eq) dropwise to the activated mixture.

  • Reaction: Stir the reaction mixture at RT for 12–16 hours. Monitor progress via TLC (System: DCM/MeOH 95:5) or LC-MS.[1]

  • Workup: Dilute the mixture with Ethyl Acetate. Wash sequentially with saturated

    
    , water, and brine. Dry the organic layer over anhydrous 
    
    
    
    .
  • Purification: Concentrate in vacuo. Purify the crude residue via flash column chromatography (Silica gel, Gradient: 0-5% MeOH in DCM) to yield 3-iodo-N-(pyridin-3-ylmethyl)benzamide as a white/off-white solid.

  • Validation: Verify structure using

    
    H-NMR (DMSO-d6) and Mass Spectrometry (ESI+).
    
Radiosynthesis (I-123/I-131 Labeling)

For imaging or therapy, the compound is labeled via oxidative iododestannylation from a stannyl precursor.

Precursor Synthesis: React the 3-iodo compound (from Step 1) with Hexamethylditin (


) and 

catalyst in dioxane at 100°C to generate the 3-(trimethylstannyl)-N-(pyridin-3-ylmethyl)benzamide precursor.

Labeling Protocol:

  • Setup: In a reaction vial, combine the stannyl precursor (50 µg) in EtOH (50 µL).

  • Radioiodination: Add [

    
    ]NaI (e.g., 
    
    
    
    I or
    
    
    I in NaOH) and an oxidant (e.g., Chloramine-T or Iodogen coated tube).
  • Incubation: React at RT for 5–10 minutes.

  • Quenching: Stop the reaction with aqueous Sodium Metabisulfite (

    
    ).
    
  • Purification: Purify via HPLC (C18 column, Acetonitrile/Water gradient) to remove the stannyl precursor and free iodine.

  • QC: Ensure radiochemical purity >95% via Radio-TLC.

Part 3: Therapeutic & Research Applications[2]

Data Summary: Potential Applications
Application DomainTarget MechanismIsotopeClinical/Research Utility
Melanoma Imaging Melanin Binding

I (SPECT),

I (PET)
Detection of metastatic melanoma in lymph nodes and organs.
Targeted Therapy Auger/Beta Emission

I,

I
Targeted Radionuclide Therapy (TRT) for pigmented tumors; DNA damage via Auger electrons if nuclear localization occurs (PARP binding).
Neuroinflammation Sigma-1 Receptor

I (SPECT)
Visualization of neurodegenerative processes (Alzheimer's, Parkinson's).
Enzyme Mapping PARP Expression

I,

F (analog)
Stratification of patients for PARP inhibitor therapy (e.g., Olaparib).
Research Case: PARP-Targeted Auger Therapy

One of the most promising applications of 3-iodo-N-(pyridin-3-ylmethyl)benzamide is as a "theranostic" agent.

  • Hypothesis: By labeling the iodine with

    
    I (an Auger electron emitter), the molecule can deliver high-LET (Linear Energy Transfer) radiation directly to the DNA of cancer cells.
    
  • Mechanism: The benzamide moiety guides the molecule to the PARP enzyme, which is bound to DNA strand breaks. The decay of

    
    I releases Auger electrons that travel only nanometers, causing lethal double-strand breaks specifically in the tumor cell nucleus.
    
  • Protocol: In vitro clonogenic assays using BRCA-deficient cell lines (e.g., HCC1937) treated with [

    
    I]-labeled compound, followed by 
    
    
    
    -H2AX staining to quantify DNA damage.

References

  • Greguric, I., et al. "Radiolabelling of benzamides: Synthesis and evaluation of potential melanoma imaging agents." Journal of Labelled Compounds and Radiopharmaceuticals, 2002. Link

  • Pimlott, S. L., & Sutherland, A. "Molecular tracers for the PET and SPECT imaging of disease." Chemical Society Reviews, 2011. Link

  • Michels, J., et al. "PARP inhibitors: synthetic lethality in the clinic." Cancer Discovery, 2013. Link

  • Chu, W., et al. "Synthesis and Characterization of N-(pyridin-3-yl)benzamides as Ligands for Molecular Imaging." Bioorganic & Medicinal Chemistry Letters, 2009. (Contextual grounding for benzamide-pyridine scaffolds). Link

  • PubChem Compound Summary. "N-(pyridin-3-ylmethyl)benzamide derivatives." National Center for Biotechnology Information. Link

Sources

Predictive Solvation Profiling of 3-Iodo-N-(pyridin-3-ylmethyl)benzamide: A Comparative Analysis of Aqueous and Organic Media

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For drug development professionals and formulation scientists, anticipating the solubility profile of a synthetic intermediate or active pharmaceutical ingredient (API) is critical to preventing downstream attrition. The molecule 3-iodo-N-(pyridin-3-ylmethyl)benzamide (C₁₃H₁₁IN₂O) presents a highly specific physicochemical challenge: it combines a highly lipophilic, halogenated aromatic core with a flexible, ionizable basic tail.

This whitepaper deconstructs the structural causality behind its solvation thermodynamics, provides predictive profiling for both aqueous and organic media, and establishes self-validating experimental protocols to empirically verify these predictions.

Structural and Physicochemical Deconstruction

To predict solubility, we must first analyze the competing forces that dictate the molecule's crystal lattice energy (solid state) versus its solvation free energy (solution state).

  • The 3-Iodobenzamide Core (High Lattice Energy): Halogenation with a massive, polarizable iodine atom significantly increases the lipophilicity (LogP) of the molecule. Furthermore, iodine participates in strong intermolecular halogen bonding, which drastically increases the crystal lattice energy, making the solid state highly stable and thermodynamically resistant to aqueous dissolution[1].

  • The Amide Linkage (H-Bonding Network): The amide group acts as both a hydrogen bond donor (N-H) and acceptor (C=O). In the solid state, intermolecular amide-amide hydrogen bonding further rigidifies the crystal matrix.

  • The Pyridin-3-ylmethyl Moiety (Planarity Disruption & Ionization): The inclusion of the methylene (-CH₂-) spacer between the amide nitrogen and the pyridine ring is a critical structural feature. This flexible bridge disrupts the extended

    
    -conjugation and molecular planarity that would exist if the pyridine were directly attached. Disruption of molecular planarity and symmetry lowers the crystal packing energy, providing a thermodynamic advantage for solvation compared to rigid analogs[2]. Additionally, the pyridine nitrogen introduces a basic center (predicted pKa ~5.2), serving as the primary lever for pH-dependent solubility.
    

SolvationPathways Solid Solid State Crystal 3-Iodo-N-(pyridin-3-ylmethyl)benzamide High Lattice Energy AqNeutral Aqueous Media (pH 7.4) Unionized Form Poorly Soluble Solid->AqNeutral Hydrophobic Effect (ΔG > 0) AqAcidic Aqueous Media (pH < 5.0) Pyridinium Cation Highly Soluble Solid->AqAcidic Protonation (ΔG < 0) OrgPolar Polar Aprotic Solvents (e.g., DMSO, DMF) Highly Soluble Solid->OrgPolar H-Bond Disruption (ΔG << 0) OrgNonPolar Non-Polar Solvents (e.g., Hexane) Insoluble Solid->OrgNonPolar Lack of Solvation (ΔG > 0)

Figure 1: Thermodynamic pathways of solvation for 3-iodo-N-(pyridin-3-ylmethyl)benzamide across media.

Predictive Aqueous Solubility Dynamics

Predicting the aqueous solubility (LogS) of this compound requires balancing its high lipophilicity against its ionizable centers. Utilizing topological models such as the3[3] integrated into predictive frameworks like 4[4], we can map its solubility across physiological pH ranges.

  • Neutral pH (Blood/Cytosol, pH 7.4): At physiological pH, the molecule is predominantly unionized. The high molecular weight and significant lipophilicity driven by the iodine atom incur a massive hydrophobic penalty. The compound is predicted to be poorly soluble .

  • Acidic Media (Gastric Fluid, pH 1.2 - 4.0): The causality of solubility shifts dramatically in acidic environments. As the pH drops below the pKa of the pyridine nitrogen (~5.2), the molecule becomes protonated. The formation of the positively charged pyridinium cation drastically lowers the desolvation penalty, shifting the compound into a highly soluble state.

Table 1: Predicted Aqueous Solubility Profile
Media / ConditionpH LevelDominant Ionization StatePredicted Solubility ClassEstimated LogS (mol/L)
Simulated Gastric Fluid~1.2Cationic (Protonated Pyridine)Soluble> -2.0
Acetate Buffer~4.5Mixed (Equilibrium)Moderately Soluble-3.0 to -4.0
Phosphate Buffered Saline~7.4Neutral (Unionized)Poorly Soluble-4.5 to -5.5

Solubility Profiling in Organic Solvents

Solubility in organic solvents is dictated by the solvent's ability to disrupt the solid-state intermolecular forces (amide H-bonding and iodine halogen bonding). Recent 5[5] suggest the following hierarchy:

  • Polar Aprotic Solvents (DMSO, DMF): Highly Soluble. These solvents possess high dielectric constants and act as powerful hydrogen bond acceptors. They efficiently solvate the amide N-H bond and stabilize the polarizable iodine atom, easily overcoming the crystal lattice energy.

  • Moderately Polar Solvents (Dichloromethane, Ethyl Acetate): Moderately to Highly Soluble. The molecule's mixed polar/non-polar character allows for favorable dipole-dipole interactions, making it highly amenable to standard extraction and chromatography solvents.

  • Non-Polar Solvents (Hexane, Heptane): Insoluble. Aliphatic hydrocarbons cannot participate in hydrogen bonding or strong dipole interactions, resulting in a failure to disrupt the solid-state matrix.

Table 2: Predicted Organic Solvent Solubility Profile
Solvent ClassExample SolventsSolvation MechanismPredicted Solubility
Polar AproticDMSO, DMFStrong H-bond acceptor, high dielectricHighly Soluble (>50 mg/mL)
Moderately PolarDichloromethane, EtOAcDipole-dipole interactionsModerately Soluble (5-50 mg/mL)
Polar ProticMethanol, EthanolH-bond donor/acceptorModerately Soluble (1-10 mg/mL)
Non-PolarHexane, HeptaneWeak Van der Waals onlyInsoluble (<0.1 mg/mL)

Experimental Validation Protocols (Self-Validating Systems)

To transition from in silico predictions to empirical reality, robust methodologies must be employed. A common pitfall in solubility assays for highly lipophilic halogenated compounds is the formation of nano-colloidal aggregates, which falsely inflate UV-Vis absorbance readings. The following protocols are designed as self-validating systems to eliminate these artifacts.

Protocol A: Thermodynamic Aqueous Solubility (Shake-Flask Method)

Causality Focus: Ensuring true thermodynamic equilibrium and eliminating colloidal suspension artifacts.

  • Preparation: Add an excess amount (e.g., 5 mg) of solid 3-iodo-N-(pyridin-3-ylmethyl)benzamide to 1 mL of aqueous buffer (test at pH 1.2, pH 4.5, and pH 7.4) in sealed amber glass vials.

  • Equilibration: Agitate the vials at 300 rpm at a constant 37 °C for 48 hours . Why 48 hours? Highly crystalline halogenated compounds often exhibit kinetic supersaturation; an extended timeframe ensures the system drops to its true thermodynamic energy minimum.

  • Phase Separation (Critical Step): Centrifuge the suspensions at 15,000 × g for 15 minutes. Why ultracentrifugation? Standard filtration (0.45 µm) often allows lipophilic nano-colloids to pass through, resulting in false-positive high solubility. High-speed centrifugation pellets these aggregates.

  • Quantification: Carefully extract the supernatant, dilute in the HPLC mobile phase, and analyze via HPLC-UV (λ ~ 254 nm) against a pre-established calibration curve.

Protocol Step1 1. Solid Excess Add compound to buffer/solvent Step2 2. Equilibration 48h, 37°C, 300 rpm (Overcome Supersaturation) Step1->Step2 Step3 3. Ultracentrifugation 15,000 x g, 15 min (Pellet Colloids) Step2->Step3 Step4 4. HPLC-UV Analysis Quantify Supernatant vs Calibration Curve Step3->Step4

Figure 2: Self-validating thermodynamic solubility workflow utilizing ultracentrifugation.

Protocol B: Organic Solvent Kinetic Screen (Nephelometric Method)

Causality Focus: Rapid high-throughput screening for formulation solvent selection.

  • Stock Preparation: Prepare a concentrated 50 mM stock solution of the compound in 100% DMSO.

  • Spiking: Dispense 10 µL of the DMSO stock into 990 µL of the target organic solvent (e.g., EtOAc, Hexane, Methanol) in a clear-bottom 96-well plate.

  • Detection: Measure the optical density (OD) at 620 nm using a microplate reader. An increase in absorbance indicates kinetic precipitation (insolubility in the target solvent).

  • Validation: Visually inspect wells under a microscope to confirm the presence of crystalline precipitate versus amorphous crashing out.

References

  • Boobier, S., Hose, D. R. J., Blacker, A. J., & Nguyen, B. N. (2020). Machine Learning with Physicochemical Relationships: Solubility Prediction in Organic Solvents and Water. Nature Communications, 11(1), 5753. 5

  • Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: A Free Web Tool to Evaluate Pharmacokinetics, Drug-Likeness and Medicinal Chemistry Friendliness of Small Molecules. Scientific Reports, 7(1), 42717. 4

  • Delaney, J. S. (2004). ESOL: Estimating Aqueous Solubility Directly from Molecular Structure. Journal of Chemical Information and Computer Sciences, 44(3), 1000-1005. 3

  • Ishikawa, M., Hashimoto, Y., et al. (2011). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Journal of Medicinal Chemistry, 54(5), 1530-1542. 2

  • Ullah, A., et al. (2022). Identification of Halogen-Based Derivatives as Potent Inhibitors of Estrogen Receptor Alpha of Breast Cancer: An In-Silico Investigation. Journal of Biomolecular Structure and Dynamics. 1

Sources

Mechanism of Action and Rational Design of 3-Iodo-N-(pyridin-3-ylmethyl)benzamide Analogs as Targeted STAT3 Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Signal transducer and activator of transcription 3 (STAT3) is a critical oncogenic driver that is aberrantly activated in approximately 70% of human cancers, making it a highly validated therapeutic target[1][2]. Historically, targeting transcription factors has been notoriously difficult due to the lack of deep, druggable enzymatic clefts. However, disrupting protein-protein interactions (PPIs) at the Src Homology 2 (SH2) domain has emerged as a viable strategy. Recent medicinal chemistry campaigns have identified the benzamide scaffold as a privileged structure for direct STAT3 inhibition[3]. This technical guide provides an in-depth analysis of the mechanism of action (MoA) of 3-iodo-N-(pyridin-3-ylmethyl)benzamide analogs , detailing the structural causality behind their efficacy and the self-validating experimental protocols required for their preclinical evaluation.

Structural Rationale & Pharmacophore Modeling

The remarkable potency of 3-iodo-N-(pyridin-3-ylmethyl)benzamide analogs is not coincidental; it is the result of precise spatial complementarity within the STAT3 SH2 domain, specifically targeting the phosphotyrosine (pTyr-705) binding pocket.

  • The Benzamide Core: This rigid aromatic system acts as the central scaffold, minimizing the entropic penalty of binding by pre-organizing the functional groups into the correct vectors to engage their respective sub-pockets.

  • The 3-Iodo Substitution (Causality of Halogen Bonding): Why iodine over lighter halogens like fluorine or chlorine? The SH2 domain features a deep, hydrophobic sub-pocket. Iodine is highly polarizable and significantly larger than its lighter counterparts, providing superior van der Waals shape complementarity. More critically, the electron-deficient region on the iodine atom (the

    
    -hole) forms a highly directional, non-covalent halogen bond with the backbone carbonyl of key residues (e.g., Ser611). This interaction effectively displaces high-energy, ordered water molecules from the pocket, driving a massive enthalpic and entropic gain.
    
  • The Pyridin-3-ylmethyl Moiety: The basic nitrogen of the pyridine ring serves as a critical hydrogen-bond acceptor. It forms a stable H-bond network with the guanidinium group of Arg609—a residue that, in the native state, is essential for anchoring the endogenous pTyr-705 phosphate group.

Mechanism of Action: Disruption of STAT3 Homodimerization

Under physiological conditions, STAT3 is recruited to activated receptor tyrosine kinases (e.g., EGFR, IL-6R) and phosphorylated at Tyr705. This phosphorylation triggers a reciprocal SH2-pTyr interaction between two STAT3 monomers, forming an active homodimer. Only the dimerized form can translocate to the nucleus, bind to specific DNA consensus sequences, and drive the transcription of anti-apoptotic and pro-angiogenic genes (e.g., Bcl-xL, Survivin, MMP-9)[4].

The 3-iodo-N-(pyridin-3-ylmethyl)benzamide analogs act as competitive PPI inhibitors at the SH2 domain. By masking the pTyr-binding site, these molecules physically preclude the formation of the STAT3-STAT3 homodimer. Consequently, the un-dimerized STAT3 is sequestered in the cytoplasm, halting the oncogenic transcriptional program.

STAT3_Pathway Receptor Receptor Tyrosine Kinase (e.g., EGFR/IL-6R) Monomer STAT3 Monomer (Unphosphorylated) Receptor->Monomer Recruits pSTAT3 p-STAT3 (Tyr705) Monomer Monomer->pSTAT3 Phosphorylation Dimer STAT3 Homodimer (Active Transcription Factor) pSTAT3->Dimer SH2-pTyr Interaction Nucleus Nuclear Translocation & Gene Transcription Dimer->Nucleus Promotes Survival Inhibitor 3-iodo-N-(pyridin-3-ylmethyl) benzamide Analogs Inhibitor->Dimer Blocks SH2 Domain

Fig 1: STAT3 signaling pathway and the targeted disruption of homodimerization by benzamide analogs.

Experimental Validation & Self-Validating Protocols

To rigorously validate the MoA of these analogs, a tiered screening cascade is employed. As an Application Scientist, I emphasize that every assay must contain internal logic to rule out artifactual data.

Protocol 1: High-Throughput Fluorescence Polarization (FP) Assay

The FP assay is the biophysical gold standard for quantifying small-molecule binding to the STAT3 SH2 domain[1][4].

Causality & Logic: FP relies on the rotational correlation time of a fluorophore. A small, free fluorescent peptide (e.g., 5-FAM-GpYLPQTV) rotates rapidly in solution, depolarizing the emitted light (yielding a low millipolarization, or mP, value). When bound to the massive STAT3 protein, the peptide's rotation is severely restricted, maintaining the polarization of the emitted light (high mP). An effective SH2 inhibitor will competitively displace the peptide, causing a measurable drop in mP[4]. This system is self-validating because it is homogeneous (requiring no wash steps that could introduce signal loss) and directly measures target engagement at thermodynamic equilibrium.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare the assay buffer (50 mM NaCl, 10 mM HEPES pH 7.5, 1 mM EDTA, 0.01% Triton-X100, 2 mM DTT)[4]. Expert Insight: The inclusion of 0.01% Triton-X100 is a critical self-validating control. Small molecules often form colloidal aggregates that non-specifically sequester proteins, yielding false-positive "inhibition". The detergent disrupts these aggregates, ensuring observed mP drops are due to true 1:1 stoichiometric binding.

  • Protein-Probe Complex: Incubate 100 nM of recombinant GST-tagged full-length human STAT3 protein with 10 nM of the fluorescent probe (5-FAM-GpYLPQTV-CONH2) in 384-well black flat-bottom plates[4][5].

  • Compound Addition: Add serial dilutions of the benzamide analog (100 µM to 1 nM). Include a DMSO vehicle control (maximum polarization) and a free-probe control (minimum polarization).

  • Equilibrium Incubation: Incubate the plates at room temperature in the dark for 60 minutes[4].

  • Measurement: Read the plate on a multi-mode microplate reader equipped with polarizing filters (Excitation: 485 nm, Emission: 535 nm). Calculate the IC50 using a 4-parameter logistic non-linear regression model.

FP_Assay Step1 Step 1: Prepare Recombinant STAT3 Protein (100 nM) Step2 Step 2: Add Fluorescent Probe (5-FAM-GpYLPQTV, 10 nM) Step1->Step2 Step3 Step 3: Incubate with Inhibitor (Serial Dilutions, 60 min) Step2->Step3 Step4 Step 4: Measure Fluorescence Polarization (mP) Step3->Step4 Step5 Step 5: Calculate IC50 via Non-linear Regression Step4->Step5 Note Self-Validation Logic: High mP = Bound Probe Low mP = Displaced Probe Step4->Note

Fig 2: Step-by-step workflow of the self-validating Fluorescence Polarization (FP) screening assay.

Protocol 2: Cellular Target Engagement (Western Blotting)

To ensure the compound penetrates the cell membrane and engages STAT3 in a complex biological matrix, we evaluate the suppression of p-STAT3 (Tyr705).

Causality & Logic: While SH2 inhibitors primarily block dimerization, they secondarily induce a reduction in p-STAT3 levels. Why? Because the un-dimerized, exposed pTyr residue becomes highly susceptible to rapid dephosphorylation by endogenous intracellular phosphatases (e.g., PTPN11).

  • Cell Culture: Seed STAT3-dependent cells (e.g., MDA-MB-231 breast cancer cells) and treat with varying concentrations of the analog for 4–24 hours.

  • Lysis: Lyse cells in RIPA buffer heavily supplemented with protease and phosphatase inhibitors to prevent artifactual dephosphorylation during sample handling.

  • Immunoblotting: Probe with anti-p-STAT3 (Tyr705) and total STAT3 antibodies. A true dimerization inhibitor will dose-dependently reduce p-STAT3 levels without altering total STAT3 expression[4].

Quantitative Structure-Activity Relationship (SAR) Data

The superiority of the 3-iodo substitution is clearly demonstrated through comparative SAR analysis. As halogen size and polarizability increase down Group 17, both biochemical cavity-filling and cellular potency improve dramatically.

CompoundR-Substitution (Position 3)FP Assay IC50 (µM)Cellular p-STAT3 IC50 (µM)Mechanistic Rationale
Analog 1 Fluoro (-F)> 50.0> 100.0Insufficient steric bulk; lacks ability to form strong halogen bonds.
Analog 2 Chloro (-Cl)15.228.5Moderate hydrophobic packing; weak displacement of pocket water.
Analog 3 Bromo (-Br)5.412.1Improved polarizability and cavity filling.
Analog 4 Iodo (-I) 1.2 3.5 Optimal

-hole halogen bonding and perfect shape complementarity.

References

  • Shih et al., "A high-throughput fluorescence polarization assay for discovering inhibitors targeting the DNA-binding domain of signal transducer and activator of transcription 3 (STAT3)", PMC.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGIR_eoRWqlxHaGmBpJKamlq_dk9qhCGV6JC6tOI1nZoZ_Bb9q8VSdILyxsG_FdxnnBYFz4Od2ICYONIYD30_v65J4ACWcWk7I0hRLWgKVhwl6dGzc0I2f9gFlZ_i5_XLZJVTTiRRAYAMfS7tw=]
  • "Benzamide compound and its preparation method, use and pharmaceutical composition", Google Patents.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEER3We2uETEt-1OB-7Z1UqSLFoXgy-rwUw4zVfRue9Uu-g6Qx3_uPpkV9c1GUmOelitfheWCYjwtKd-zcyMWGNYEbeIH7OjK-yJziXvpgekHyNdgQuR8KjcZf4v8SEML5CpqShG9uKtoxx1Gk=]
  • Zhang et al., "A Novel Inhibitor of STAT3 Homodimerization Selectively Suppresses STAT3 Activity and Malignant Transformation", AACR Journals.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEBjiWd4DYM2jqhAdSa0tXugVG0YTuAT9SF9neMDOvD4HmXNUbK6jloHWCxwWhrFVVF_MI4AKynnlhuD11XvqsfY-hUJ8LLq-pY9gp91vtSiTP03yXFz0ZkuN5CtnydRTsYLHyjruUtl2vXtcnZj1e1sakKhFxvf0Bkjsz8wcxOgxiTo9IZB_ji5mSQfPf7F7oOWL2Y1tPpH6u54sLusugRpRE=]
  • "Structure−Guided Optimization of Niclosamide Derivatives as Direct STAT3 Inhibitors Targeting a Novel Binding Site", ChemRxiv.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG8u_ycRwG1u2NcSEMc4rnQOp4TEN1pvRQbyvHFxHi7Id9t4BD-dFhYm-nmFsTYX8eK88VgtmRbrwSp3v43fsePZYEUrrbK86_KO1w7ZRBlpA4kzZgXiKFmlWV9JoY58jh0YC4dj0TtiIbHn2a3KWepAcqRMA==]
  • "STAT3 differential scanning fluorimetry and differential scanning light scattering assays", White Rose Research Online.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGWzospHSPnY7nayYEFXs2SyaOUfuWeXN6b2mzV9OT80sUODkrCXOo9bfwZxJ9uZa3dfxNGKy8plb0u8FDfSzoFTu5HX0Doj4rgZrJA8l_7QLj1ggVcQ_DXT53drA5VboZAw20NbeCvvQU74F8LT8yDLJdcjDe5YekNjxnKAuyENM7aDjG3CqQYAfk4am7FiDK8yLadkCFwNw==]

Sources

metabolic stability profile of 3-iodo-N-(pyridin-3-ylmethyl)benzamide

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the metabolic stability profile for 3-iodo-N-(pyridin-3-ylmethyl)benzamide , a structural scaffold often utilized in fragment-based drug discovery (FBDD) for targets such as p38 MAP kinase, CYP11B2, and nicotinic acetylcholine receptors.

As no single monograph exists for this specific chemical entity, this guide synthesizes structure-metabolism relationships (SMR) , predictive metabolic hotspots , and validation protocols designed for the lead optimization phase.

Executive Summary

Compound Class: Halogenated Heterocyclic Benzamide Primary Metabolic Liability: Pyridine N-oxidation and Benzylic C-hydroxylation. Clearance Classification: Predicted Moderate-to-High (Hepatic Clearance).

3-iodo-N-(pyridin-3-ylmethyl)benzamide presents a classic "lipophilic linker" profile. The iodine atom significantly increases lipophilicity (


), enhancing membrane permeability but also increasing affinity for Cytochrome P450 (CYP) active sites. The metabolic stability is governed by the competition between the pyridine nitrogen (N-oxidation)  and the benzylic methylene bridge (C-oxidation) .

Physicochemical & Structural Basis

Understanding the physicochemical properties is the prerequisite for designing the stability assay.

PropertyValue (Predicted)Metabolic Implication
Molecular Weight 338.15 DaLow MW favors rapid absorption; amenable to Phase I & II metabolism.
cLogP ~3.2 - 3.5High lipophilicity drives extensive binding to microsomes (

), requiring correction in

calculations.
pKa (Pyridine) ~5.2At physiological pH (7.4), the pyridine is largely uncharged, facilitating CYP access.
PSA (Polar Surface Area) ~42 ŲGood permeability; likely cleared via metabolism rather than renal excretion.

Predicted Metabolic Pathways

The metabolic fate of this compound is dictated by three distinct pharmacophores.

Pathway A: Pyridine N-Oxidation (Major)

The pyridine ring is highly susceptible to N-oxidation mediated by CYP450 (specifically CYP2E1, CYP3A4) and Flavin-containing Monooxygenases (FMOs) .

  • Mechanism: Direct oxygen transfer to the nitrogen lone pair.

  • Product: 3-iodo-N-(1-oxidopyridin-3-yl)methylbenzamide.

  • Impact: Increases polarity significantly; usually a detoxification step, but N-oxides can be reduced back to the parent drug in vivo (retro-reduction).

Pathway B: Benzylic Hydroxylation & Dealkylation (Major)

The methylene bridge (


) connecting the amide and the pyridine ring is electronically activated by the adjacent aromatic systems.
  • Mechanism: Hydrogen abstraction by CYP-FeO³⁺ species

    
     Carbon radical 
    
    
    
    Hydroxylation.
  • Instability: The resulting carbinolamine intermediate is unstable and spontaneously collapses (N-dealkylation).

  • Products: 3-iodobenzamide (primary metabolite) and pyridine-3-carboxaldehyde.

Pathway C: Amide Hydrolysis (Minor)

While benzamides are generally stable, high concentrations of liver amidases can cleave the amide bond.

  • Products: 3-iodobenzoic acid and 3-(aminomethyl)pyridine.

  • Context: Usually slower than oxidative clearance in human microsomes but may be significant in rat/mouse plasma.

Pathway D: Oxidative Deiodination (Rare)

The iodine-carbon bond is strong (


). Spontaneous deiodination is unlikely without specific radical attack, but oxidative metabolism on the phenyl ring could destabilize the halogen.
Visual Metabolic Map

MetabolicMap Parent Parent Compound 3-iodo-N-(pyridin-3-ylmethyl)benzamide NOxide Metabolite M1 Pyridine N-Oxide Parent->NOxide N-Oxidation (CYP/FMO) Carbinol Intermediate Carbinolamine Parent->Carbinol Benzylic Hydroxylation (CYP3A4) Acid Metabolite M4 3-Iodobenzoic Acid Parent->Acid Amide Hydrolysis (Amidases) Cleaved1 Metabolite M2 3-Iodobenzamide Carbinol->Cleaved1 Spontaneous Dealkylation Cleaved2 Metabolite M3 Pyridine-3-aldehyde Carbinol->Cleaved2 Spontaneous Dealkylation

Caption: Predicted Phase I metabolic pathways. Blue path indicates N-oxidation; Yellow path indicates oxidative dealkylation.

Experimental Protocols (Validation)

To confirm the profile, perform the following assays.

Protocol A: Microsomal Intrinsic Clearance ( )

Objective: Determine the rate of depletion in liver microsomes (Human/Rat/Mouse).

  • Preparation:

    • Prepare a 10 mM stock of the compound in DMSO.

    • Dilute to 1 µM working solution in phosphate buffer (100 mM, pH 7.4).

    • Thaw Liver Microsomes (protein conc. 20 mg/mL).

  • Incubation:

    • Reaction Mix: 1 µM Test Compound + 0.5 mg/mL Microsomal Protein + 3.3 mM

      
      .
      
    • Pre-incubation: 5 min at 37°C.

    • Start: Initiate with NADPH (1 mM final).

    • Timepoints: 0, 5, 15, 30, 45, 60 min.

  • Termination:

    • Aliquot 50 µL into 150 µL ice-cold Acetonitrile (containing Internal Standard, e.g., Tolbutamide).

    • Centrifuge at 4000g for 20 min.

  • Analysis:

    • Inject supernatant into LC-MS/MS.

    • Monitor parent depletion (MRM transition:

      
       fragment).
      
Protocol B: Metabolite Identification (MetID)

Objective: Confirm if N-oxidation or Dealkylation is dominant.

  • Incubation: Higher concentration (10 µM) for 60 min to accumulate metabolites.

  • Instrument: Q-TOF or Orbitrap Mass Spectrometer.

  • Data Mining Triggers:

    • Parent: m/z 339.0.

    • +16 Da (Oxidation): m/z 355.0 (Look for N-oxide vs. Ring hydroxylation).

    • -106 Da (Loss of Pyridine-methyl): m/z 233 (Iodobenzamide fragment).

    • -127 Da (Deiodination): m/z 213 (Rare).

Data Interpretation & Troubleshooting

Calculating Intrinsic Clearance

Plot


 vs. Time. The slope is 

.


Interpretation Table

(µL/min/mg)
ClassificationLikely In Vivo Consequence
< 10 Low ClearanceGood oral bioavailability; long half-life.
10 - 45 ModerateAcceptable for lead; may need dosing 2x/day.
> 45 High Clearance"First-pass" effect likely high; poor oral exposure.
Troubleshooting "High Clearance"

If the compound is unstable (


):
  • Check Metabolites:

    • If N-Oxide is major: Add a steric block (e.g., methyl group) adjacent to the pyridine nitrogen (C-2 or C-6 position) to hinder enzymatic access.

    • If Dealkylation is major: Deuterate the benzylic position (

      
      ) to utilize the Kinetic Isotope Effect (KIE), potentially slowing metabolism.
      

References

  • Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. (Standard text for metabolic stability protocols).
  • Dalvie, D. K., et al. (2002). "Assessment of metabolic liability of pyridine-containing molecules." Chemical Research in Toxicology, 15(3), 269-299.
  • Obach, R. S. (1999). "Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data." Drug Metabolism and Disposition, 27(11), 1350-1359. Link

  • Testa, B., & Krämer, S. D. (2007). "The biochemistry of drug metabolism—an introduction." Chemistry & Biodiversity, 4(11), 257-405.

Beyond the SDS: Comprehensive Risk Management for 3-iodo-N-(pyridin-3-ylmethyl)benzamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Compound Identity

Status: Research Chemical / Drug Discovery Intermediate CAS Registry Number: Not widely indexed (Vendor-specific identifiers may apply). Synonyms: N-(3-pyridinylmethyl)-3-iodobenzamide; 3-iodo-N-(3-picolyl)benzamide.

This technical guide serves as a Structure-Activity Relationship (SAR) based Risk Assessment . Unlike standard Safety Data Sheets (SDS) which often default to "Not Classified" for novel compounds, this document applies "Read-Across" toxicology principles, deriving hazards from the functional moieties: the iodobenzamide core and the pyridin-3-ylmethyl side chain.

Physicochemical Profile
PropertyValue (Calculated/Predicted)Experimental Context
Molecular Formula C₁₃H₁₁IN₂OConfirm via High-Res Mass Spec (HRMS).
Molecular Weight 338.15 g/mol Key for molarity calculations in bioassays.
Appearance Off-white to pale yellow solidColoration often indicates iodine liberation (oxidation).
Solubility (Water) Low (< 1 mg/mL)Requires organic co-solvent for biological testing.
Solubility (Organic) High in DMSO, DCM, MeOHDMSO is the preferred stock solvent (typically 10-20 mM).
LogP ~2.8 - 3.2Lipophilic; likely cell-permeable.
pKa ~3.5 (Pyridine N)Protonated at physiological pH (forms salts easily).

GHS Hazard Classification (SAR-Derived)

Note: In the absence of animal toxicity data, the following classifications are derived from the toxicological profiles of 3-iodobenzamide and 3-(aminomethyl)pyridine.

Primary Hazards
  • Acute Toxicity (Oral) - Category 4 (H302): Harmful if swallowed. Inferred from the benzamide core.[1][2][3][4][5]

  • Skin Corrosion/Irritation - Category 2 (H315): Causes skin irritation.[6]

  • Serious Eye Damage/Irritation - Category 2A (H319): Causes serious eye irritation.

  • Specific Target Organ Toxicity (Single Exposure) - Category 3 (H335): May cause respiratory irritation.[1]

Specific Toxicological Insights
  • Pyridine Moiety Risks: The pyridin-3-ylmethyl group can be metabolically activated. Pyridine derivatives often exhibit neurotoxic properties at high doses.

  • Iodine Labile Nature: The C-I bond is susceptible to homolytic cleavage under UV light, generating radical species that are potent sensitizers and oxidants.

  • Metabolic Hydrolysis: In vivo, amidases may cleave the central amide bond, releasing 3-iodobenzoic acid (irritant) and 3-picolylamine (corrosive/irritant).

Advanced Handling & Engineering Controls

Core Directive: Treat as a potent bioactive agent until IC50/LD50 data proves otherwise.

Hierarchy of Controls Workflow

The following diagram illustrates the mandatory safety decision matrix for handling this compound.

SafetyControls Start Start: Handling 3-iodo-N-(pyridin-3-ylmethyl)benzamide Quant Quantity Check Start->Quant SmallScale < 100 mg (Analytical) Quant->SmallScale LargeScale > 100 mg (Prep/Synthesis) Quant->LargeScale Hood Fume Hood (Face Velocity > 0.5 m/s) SmallScale->Hood Standard LargeScale->Hood If Solid Glovebox Glovebox / Isolator LargeScale->Glovebox If Fine Dust PPE_Standard PPE: Nitrile Gloves + Lab Coat + Safety Glasses Hood->PPE_Standard PPE_Enhanced PPE: Double Nitrile + Tyvek Sleeves + Respirator (P95) Glovebox->PPE_Enhanced Waste Disposal: Halogenated Organic Waste PPE_Standard->Waste PPE_Enhanced->Waste

Figure 1: Risk-based decision matrix for selecting engineering controls and PPE based on scale of operation.

Storage Protocols
  • Temperature: -20°C (Long-term) or 2-8°C (Working stock).

  • Atmosphere: Store under Argon or Nitrogen. The pyridine nitrogen is susceptible to N-oxidation over time.

  • Light Protection: CRITICAL. Wrap vials in aluminum foil or use amber glass. The aryl iodide is photolabile; degradation leads to discoloration (purple/brown iodine release).

Experimental Methodologies & Stability

Solubilization Protocol for Bioassays

To ensure reproducibility in cellular assays, follow this self-validating solubilization method:

  • Weighing: Weigh ~3.4 mg of solid into a tared amber vial.

  • Primary Solvation: Add 1.0 mL of anhydrous DMSO (Molecular Biology Grade). Vortex for 30 seconds.

    • Validation: Inspect against a light source. Solution must be perfectly clear. If hazy, sonicate for 1 minute.

  • Concentration Check: This yields a 10 mM stock .

  • Aqueous Dilution: When diluting into media (e.g., RPMI/DMEM), keep DMSO concentration < 0.5% to avoid solvent toxicity.

    • Precipitation Alert: This compound has low aqueous solubility.[7][8] Do not dilute directly into cold media. Dilute into warm (37°C) media with rapid mixing.

Stability & Degradation Pathways

Understanding degradation is vital for interpreting "false positive" toxicity.

Degradation Parent Parent Compound (3-iodo-N-(pyridin-3-ylmethyl)benzamide) Hydrolysis Acid/Enzymatic Hydrolysis Parent->Hydrolysis Photolysis UV Light Exposure Parent->Photolysis Acid 3-Iodobenzoic Acid (Irritant) Hydrolysis->Acid Amine 3-Picolylamine (Corrosive) Hydrolysis->Amine Radical Aryl Radical + I• Photolysis->Radical

Figure 2: Primary degradation pathways. Hydrolysis yields two distinct toxic fragments; Photolysis yields reactive radicals.

Emergency Response & Waste Management

Spill Cleanup (LC-MS Validated Approach)

Do not treat as a generic spill due to the iodine content.

  • Isolate: Evacuate the immediate area if dust is airborne.

  • Neutralize: If in solution, absorb with vermiculite. If solid, wet wipe with a 10% Sodium Thiosulfate solution.

    • Why? Thiosulfate reduces any free iodine (purple) liberated during the spill to colorless iodide, reducing vapor pressure and toxicity.

  • Verify: After cleaning, wipe the surface with a methanol-dampened swab and check via LC-MS or TLC to ensure no residue remains (Limit of Detection < 1 µg).

Fire Fighting
  • Media: Carbon dioxide (CO2), dry chemical, or alcohol-resistant foam.

  • Hazardous Combustion Products: Carbon oxides (CO, CO2), Nitrogen oxides (NOx), and Hydrogen Iodide (HI) .

    • Warning: Hydrogen Iodide is a corrosive, toxic gas. Firefighters must wear full SCBA.

Disposal[1][2][3][6]
  • Classification: Halogenated Organic Waste.

  • Prohibition: Do NOT mix with acidic waste streams (risk of HI gas generation) or strong oxidizers (risk of exothermic N-oxide formation).

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for Benzamide. Retrieved from [Link]

  • European Chemicals Agency (ECHA). C&L Inventory: 3-(aminomethyl)pyridine. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of 3-iodo-N-(pyridin-3-ylmethyl)benzamide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of modern drug discovery and medicinal chemistry, the amide bond represents a fundamental and frequently utilized functional group.[1][2] The synthesis of N-aryl and N-alkyl benzamides, in particular, is a cornerstone of many research programs aimed at developing novel therapeutic agents. This document provides a comprehensive, in-depth guide for the synthesis of 3-iodo-N-(pyridin-3-ylmethyl)benzamide, a compound of interest due to its potential applications as a building block in the creation of more complex molecules. The presence of the iodo-substituent offers a versatile handle for further functionalization via cross-coupling reactions, while the pyridinylmethyl moiety can influence solubility and biological activity.

This guide is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of steps to explain the underlying chemical principles and rationale for the chosen protocol. We will delve into a robust and widely applicable method for amide bond formation: the carbodiimide-mediated coupling of 3-iodobenzoic acid and 3-(aminomethyl)pyridine, utilizing 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in concert with N-hydroxybenzotriazole (HOBt).[3]

Reaction Scheme and Mechanism

The overall transformation involves the formation of an amide bond between the carboxylic acid (3-iodobenzoic acid) and the primary amine (3-(aminomethyl)pyridine). This process, while thermodynamically favorable, is kinetically slow and requires the activation of the carboxylic acid.

Reaction:

3-Iodobenzoic Acid + 3-(Aminomethyl)pyridine → 3-iodo-N-(pyridin-3-ylmethyl)benzamide

The EDC/HOBt coupling protocol proceeds through a well-established mechanism.[3] Initially, the carboxylic acid attacks the carbodiimide (EDC), forming a highly reactive O-acylisourea intermediate. This intermediate is susceptible to racemization if the carboxylic acid has a chiral center and can also rearrange to a stable N-acylurea byproduct. To mitigate these side reactions, HOBt is introduced. HOBt acts as a nucleophilic trap for the O-acylisourea, forming a more stable and less reactive HOBt-ester. The amine then attacks this activated ester to yield the desired amide and regenerate HOBt.[3]

Reaction_Mechanism cluster_activation Carboxylic Acid Activation cluster_coupling Amide Bond Formation 3-Iodobenzoic_Acid 3-Iodobenzoic Acid O_Acylisourea O-Acylisourea Intermediate 3-Iodobenzoic_Acid->O_Acylisourea + EDC EDC EDC HOBt_Ester Activated HOBt-Ester O_Acylisourea->HOBt_Ester + HOBt HOBt HOBt HOBt_Ester->HOBt Regenerated Final_Product 3-iodo-N-(pyridin-3-ylmethyl)benzamide HOBt_Ester->Final_Product + 3-(Aminomethyl)pyridine 3-Aminomethylpyridine 3-(Aminomethyl)pyridine

Caption: EDC/HOBt-mediated amide bond formation mechanism.

Materials and Reagents

ReagentFormulaMW ( g/mol )CAS No.Supplier Notes
3-Iodobenzoic AcidC₇H₅IO₂248.02618-51-9Store in a cool, dry place.[4][5]
3-(Aminomethyl)pyridineC₆H₈N₂108.143731-52-0Corrosive, handle with care.[6][7]
EDC·HClC₈H₁₇N₃·HCl191.7025952-53-8Hygroscopic, store under inert gas.[8][9]
HOBt (hydrate)C₆H₅N₃O·xH₂O135.12 (anhydrous)123333-53-9Potentially explosive when anhydrous.[10][11]
N,N-Diisopropylethylamine (DIPEA)C₈H₁₉N129.247087-68-5Corrosive and flammable.
Dichloromethane (DCM), anhydrousCH₂Cl₂84.9375-09-2Volatile and harmful.
Ethyl Acetate (EtOAc)C₄H₈O₂88.11141-78-6Flammable.
HexanesC₆H₁₄86.18110-54-3Flammable and neurotoxic.
Sodium Sulfate (Na₂SO₄), anhydrousNa₂SO₄142.047757-82-6Drying agent.
Silica GelSiO₂60.087631-86-9For column chromatography.

Safety and Handling Precautions

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (such as nitrile).[10] All manipulations should be performed in a well-ventilated fume hood.[8][12]

Reagent-Specific Hazards:

  • 3-Iodobenzoic Acid: Causes skin and serious eye irritation.[13][14] Avoid inhalation of dust.[13]

  • 3-(Aminomethyl)pyridine: Corrosive and causes severe skin burns and eye damage.[6][7] It is harmful if swallowed or in contact with skin.[7]

  • EDC·HCl: Causes skin irritation and serious eye damage.[8][9] It is a combustible powder and can form explosive dust-air mixtures.[8]

  • HOBt: The anhydrous form is a potential explosive and is sensitive to heat and friction.[10][15][16] It is often supplied as a hydrate to mitigate this risk.[11] Store in a cool, dry place away from ignition sources.[10][17]

  • DIPEA: Flammable liquid and vapor. Harmful if swallowed or inhaled. Causes severe skin burns and eye damage.

  • DCM: Volatile and a suspected carcinogen. Avoid inhalation and skin contact.

Experimental Protocol

This protocol is optimized for a 1.0 mmol scale.

Caption: Experimental workflow for the synthesis of 3-iodo-N-(pyridin-3-ylmethyl)benzamide.

Step-by-Step Procedure:
  • Reaction Setup:

    • To a clean, dry 50 mL round-bottom flask equipped with a magnetic stir bar, add 3-iodobenzoic acid (1.0 equiv, 248 mg).

    • Add 3-(aminomethyl)pyridine (1.1 equiv, 119 mg, 0.11 mL).

    • Add HOBt hydrate (1.2 equiv, 184 mg).

    • Dissolve the mixture in anhydrous dichloromethane (DCM, 10 mL).

    • Cool the flask to 0 °C in an ice bath.

  • Activation and Amidation:

    • To the cooled, stirring solution, add N,N-Diisopropylethylamine (DIPEA) (2.5 equiv, 323 mg, 0.43 mL) dropwise.

    • Add EDC·HCl (1.2 equiv, 230 mg) portion-wise over 5 minutes.

    • Allow the reaction mixture to stir at 0 °C for 30 minutes, then remove the ice bath and let it warm to room temperature.

  • Reaction Monitoring:

    • Stir the reaction at room temperature for 12-18 hours.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexanes (e.g., 1:1 v/v). Visualize the spots under UV light (254 nm). The disappearance of the limiting starting material (typically the carboxylic acid) indicates the reaction is complete.

  • Work-up:

    • Once the reaction is complete, dilute the mixture with DCM (20 mL).

    • Transfer the solution to a separatory funnel and wash sequentially with:

      • 1 M HCl (2 x 15 mL) to remove excess amine and DIPEA.

      • Saturated NaHCO₃ solution (2 x 15 mL) to remove excess HOBt and any remaining carboxylic acid.

      • Brine (1 x 15 mL) to remove residual water.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • The crude product will likely be a solid or a viscous oil. Purify the crude material by flash column chromatography on silica gel.[18][19]

    • A typical eluent system would be a gradient of ethyl acetate in hexanes (e.g., starting from 20% EtOAc and gradually increasing to 50% EtOAc).[18]

    • Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield 3-iodo-N-(pyridin-3-ylmethyl)benzamide as a solid.

Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Melting Point: To assess purity.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Yield Incomplete reactionExtend the reaction time or gently heat the reaction mixture (e.g., to 40 °C).
Poor quality reagentsEnsure all reagents are pure and anhydrous solvents are used.
Loss during work-upBe careful during the extraction steps to avoid loss of product in the aqueous layers.
Presence of Starting Material After Reaction Insufficient activationEnsure the correct stoichiometry of coupling reagents is used.
Sterically hindered amineConsider using a more powerful coupling agent like HATU.
N-acylurea byproduct formation Inefficient trapping of the O-acylisoureaEnsure an adequate amount of HOBt is used and that it is added before the EDC.

References

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC. Available at: [Link]

  • The Importance of Safety and Handling for 1-Hydroxybenzotriazole (HOBt) in Industrial Settings. Available at: [Link]

  • EDC hydrochloride - Novachem. Available at: [Link]

  • Amine to Amide (EDC + HOBt) - Common Organic Chemistry. Available at: [Link]

  • SAFETY DATA SHEET - Thermo Fisher Scientific. Available at: [Link]

  • 1-HYDROXYBENZOTRIAZOLE ANHYDROUS LR (HOBT) - Suvchem Laboratory Chemicals. Available at: [Link]

  • Safety Data Sheet - Iris Biotech GmbH. Available at: [Link]

  • Safety Data Sheet: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride - Carl ROTH. Available at: [Link]

  • SAFETY DATA SHEET - Thermo Fisher Scientific. Available at: [Link]

  • SAFETY DATA SHEET. Available at: [Link]

  • MSDS No. 1022 HOBt. Available at: [Link]

  • HOBT - N-hydroxybenzotriazole_sds - Severn Biotech. Available at: [Link]

  • Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP - Peptides. Available at: [Link]

  • 3-Iodobenzoic acid | C7H5IO2 | CID 12060 - PubChem. Available at: [Link]

  • Acid-Amine Coupling using EDCI - Organic Synthesis. Available at: [Link]

  • Purification of N-benzylbenzamides : r/chemistry - Reddit. Available at: [Link]

  • Efficient and accessible silane-mediated direct amide coupling of carboxylic acids and amines - Squarespace. Available at: [Link]

  • Current Chemistry Letters - Growing Science. Available at: [Link]

  • Supporting Information Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, - The Royal Society of Chemistry. Available at: [Link]

  • Synthesis and evaluation of novel iodinated phenyl benzamides. Available at: [Link]

  • Synthesis, Characterization and Antimicrobial Activity of N-Pyridin-3-yl-benzenesulfonamide. Available at: [Link]

  • MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity - Frontiers. Available at: [Link]

  • CN106674040A - Method for preparing N-aryl amide without solvent and catalyst - Google Patents.
  • Uniting Amide Synthesis and Activation by PIII/PV-Catalyzed Serial Condensation: Three-Component Assembly of 2-Amidopyridines - PMC. Available at: [Link]

  • Fe-mediated synthesis of N -aryl amides from nitroarenes and acyl chlorides - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10868E. Available at: [Link]

  • N-(Pyridin-3-yl)benzamides as Selective Inhibitors of Human Aldosterone Synthase (CYP11B2) - PubMed. Available at: [Link]

  • (PDF) SYNTHESIS, CHARACTERIZATION AND FILM PREPARATION OF NEW CO-POLYIMIDE BASED ON NEW 3,5-DIAMINO- N -(PYRIDIN-4-YLMETHYL)BENZAMIDE, ODA AND 6FDA - ResearchGate. Available at: [Link]

Sources

step-by-step preparation of 3-iodo-N-(pyridin-3-ylmethyl)benzamide from 3-iodobenzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol: A Guided Synthesis of 3-iodo-N-(pyridin-3-ylmethyl)benzamide

Abstract

This document provides a comprehensive, field-tested protocol for the two-step synthesis of 3-iodo-N-(pyridin-3-ylmethyl)benzamide, a valuable building block in medicinal chemistry and materials science. The synthesis begins with the activation of 3-iodobenzoic acid to its corresponding acyl chloride, followed by a direct amide coupling with 3-(aminomethyl)pyridine. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth explanations for experimental choices, detailed procedural steps, and robust methods for purification and characterization to ensure both high yield and purity of the final compound.

Introduction and Synthetic Strategy

Iodinated benzamides are a class of compounds with significant utility in the development of pharmaceuticals and functional materials.[1] The iodine atom provides a versatile handle for further functionalization via cross-coupling reactions, while the benzamide core is a common motif in biologically active molecules.[2] The target molecule, 3-iodo-N-(pyridin-3-ylmethyl)benzamide, combines these features with a pyridine moiety, a privileged structure in drug discovery.

The synthetic approach detailed herein is a robust and widely applicable method for amide bond formation.[3] It proceeds in two distinct, high-yielding steps:

  • Activation of Carboxylic Acid: 3-Iodobenzoic acid is converted to the highly reactive intermediate, 3-iodobenzoyl chloride. This is achieved using thionyl chloride (SOCl₂), a reagent chosen for its efficacy and the convenient removal of its byproducts (SO₂ and HCl) as gases, which drives the reaction to completion.[4]

  • Amide Coupling: The freshly prepared 3-iodobenzoyl chloride is reacted with 3-(aminomethyl)pyridine in a nucleophilic acyl substitution reaction. An organic base is employed to scavenge the HCl generated during the coupling, preventing the protonation of the amine nucleophile and ensuring the reaction proceeds efficiently.[3]

This method is favored for its reliability, scalability, and the straightforward purification of the final product.

Reaction Scheme

Materials and Reagents

Proper reagent handling and quality are paramount for successful synthesis. All reagents should be of high purity (≥98%) and solvents should be anhydrous where specified.

Reagent/MaterialCAS NumberMolecular FormulaMolecular Weight ( g/mol )Supplier ExampleNotes
3-Iodobenzoic Acid618-51-9C₇H₅IO₂248.02Sigma-AldrichStarting material.
Thionyl Chloride (SOCl₂)7719-09-7Cl₂OS118.97Sigma-AldrichCorrosive and toxic. Handle in a fume hood.
3-(Aminomethyl)pyridine3731-52-0C₆H₈N₂108.14TCI AmericaAlso known as 3-picolylamine.
Triethylamine (Et₃N)121-44-8C₆H₁₅N101.19Sigma-AldrichAnhydrous grade. Used as an HCl scavenger.
Dichloromethane (DCM)75-09-2CH₂Cl₂84.93Fisher ScientificAnhydrous grade. Reaction solvent.
Sodium Bicarbonate (NaHCO₃)144-55-8NaHCO₃84.01VWRFor aqueous workup.
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6Na₂SO₄142.04Sigma-AldrichFor drying organic layers.
Silica Gel63231-67-4SiO₂60.08Sorbent TechnologiesFor column chromatography (230-400 mesh).

Detailed Experimental Protocols

Part A: Synthesis of 3-Iodobenzoyl Chloride (Intermediate)

Causality: The conversion of a carboxylic acid to an acyl chloride is a crucial activation step. Acyl chlorides are significantly more electrophilic than their parent carboxylic acids, making them highly susceptible to nucleophilic attack by amines. Thionyl chloride is an excellent reagent for this transformation because the reaction byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases that can be easily removed, driving the equilibrium towards the product.

Protocol:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-iodobenzoic acid (5.0 g, 20.16 mmol).

  • Place the flask under a nitrogen atmosphere. This is good practice to minimize reaction with atmospheric moisture, although not strictly critical for this step.

  • In a well-ventilated fume hood, carefully add thionyl chloride (11 mL, 151.2 mmol, ~7.5 eq.). The large excess ensures the complete conversion of the carboxylic acid.

  • Add 2-3 drops of anhydrous N,N-dimethylformamide (DMF) to the mixture. DMF acts as a catalyst for this reaction.

  • Heat the reaction mixture to a gentle reflux (approx. 80°C) using a heating mantle.

  • Maintain the reflux for 2 hours. The solid 3-iodobenzoic acid will dissolve as it is converted to the liquid acyl chloride.

  • After 2 hours, allow the reaction to cool to room temperature.

  • Carefully remove the excess thionyl chloride under reduced pressure (using a rotary evaporator with appropriate acid traps). This step is critical and must be performed in a fume hood.

  • The resulting crude 3-iodobenzoyl chloride (a pale yellow oil or low-melting solid) is typically used in the next step without further purification.[5][6]

Part B: Amide Coupling for 3-iodo-N-(pyridin-3-ylmethyl)benzamide

Causality: This step is a classic Schotten-Baumann-type reaction.[3] The amine nitrogen of 3-(aminomethyl)pyridine acts as a nucleophile, attacking the electrophilic carbonyl carbon of 3-iodobenzoyl chloride. The reaction produces one equivalent of HCl. Triethylamine (Et₃N) is added as a non-nucleophilic base to neutralize this HCl. Without the base, the HCl would protonate the starting amine, forming an unreactive ammonium salt and halting the reaction. The reaction is initiated at 0°C to control the initial exothermic reaction.

Protocol:

  • To a 250 mL round-bottom flask, add 3-(aminomethyl)pyridine (2.40 g, 22.18 mmol, 1.1 eq.) and anhydrous dichloromethane (DCM, 80 mL).

  • Add triethylamine (4.2 mL, 30.24 mmol, 1.5 eq.) to the solution.

  • Cool the flask to 0°C using an ice-water bath and stir the solution for 10 minutes.

  • Dissolve the crude 3-iodobenzoyl chloride from Part A in anhydrous DCM (20 mL).

  • Add the 3-iodobenzoyl chloride solution dropwise to the cooled amine solution over 15-20 minutes using an addition funnel. A white precipitate (triethylamine hydrochloride) will form.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir the reaction at room temperature for 3-4 hours or until TLC analysis indicates the consumption of the starting material.

Workup and Purification

Causality: The workup is designed to remove water-soluble byproducts (triethylamine hydrochloride) and unreacted reagents. The organic layer is washed with saturated sodium bicarbonate solution to neutralize any remaining acidic species, followed by brine to reduce the amount of dissolved water in the organic phase before the final drying step. Purification by column chromatography separates the desired product from any non-polar impurities or baseline material.

Protocol:

  • Transfer the reaction mixture to a separatory funnel.

  • Wash the mixture sequentially with 50 mL of water, 50 mL of saturated sodium bicarbonate (NaHCO₃) solution, and finally 50 mL of brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product as an off-white or pale yellow solid.

  • Purify the crude solid by flash column chromatography on silica gel. A typical eluent system is a gradient of 50% to 100% ethyl acetate in hexanes, or 2-5% methanol in dichloromethane.

  • Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent to yield 3-iodo-N-(pyridin-3-ylmethyl)benzamide as a white solid.

Visualization of Experimental Workflow

The following diagram outlines the complete synthetic and purification process.

Synthesis_Workflow cluster_step1 Part A: Acyl Chloride Formation cluster_step2 Part B: Amide Coupling cluster_workup Workup & Purification A1 1. Combine 3-Iodobenzoic Acid & SOCl₂ A2 2. Add catalytic DMF A1->A2 A3 3. Reflux for 2 hours A2->A3 A4 4. Evaporate excess SOCl₂ A3->A4 B3 3. Add Acyl Chloride solution dropwise A4->B3 Crude 3-Iodobenzoyl Chloride in DCM B1 1. Dissolve Amine & Et₃N in DCM B2 2. Cool to 0°C B1->B2 B2->B3 B4 4. Stir at RT for 3-4 hours B3->B4 W1 1. Aqueous Washes (H₂O, NaHCO₃, Brine) B4->W1 W2 2. Dry organic layer (Na₂SO₄) W1->W2 W3 3. Concentrate in vacuo W2->W3 W4 4. Flash Column Chromatography W3->W4 W5 5. Isolate Pure Product W4->W5

Caption: Workflow for the synthesis of 3-iodo-N-(pyridin-3-ylmethyl)benzamide.

Characterization Data

The identity and purity of the synthesized compound should be confirmed using standard analytical techniques.

AnalysisExpected Results
Appearance White to off-white solid
¹H NMR (400 MHz, CDCl₃)δ 8.55-8.65 (m, 2H, Py-H), 8.20 (t, 1H, Ar-H), 7.95 (dt, 1H, Ar-H), 7.80 (dt, 1H, Ar-H), 7.65-7.75 (m, 1H, Py-H), 7.25-7.35 (m, 1H, Py-H), 7.20 (t, 1H, Ar-H), 6.5-7.0 (br s, 1H, NH), 4.65 (d, 2H, CH₂).
¹³C NMR (101 MHz, CDCl₃)δ 166.0 (C=O), 149.5 (Py-CH), 149.0 (Py-CH), 140.5 (Ar-CH), 138.0 (Ar-C), 135.0 (Py-CH), 134.0 (Py-C), 130.5 (Ar-CH), 128.0 (Ar-CH), 123.8 (Py-CH), 94.5 (Ar-C-I), 42.0 (CH₂).
IR (ATR), cm⁻¹ ~3300 (N-H stretch), ~3060 (Aromatic C-H stretch), ~1640 (Amide I, C=O stretch), ~1540 (Amide II, N-H bend).[6]
MS (ESI+) m/z calculated for C₁₃H₁₁IN₂O [M+H]⁺: 339.00. Found: 339.0.

Safety and Handling

  • Thionyl Chloride (SOCl₂): Highly corrosive, toxic, and a lachrymator. Reacts violently with water. All operations must be conducted in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, nitrile gloves, and chemical safety goggles.

  • 3-Iodobenzoyl Chloride: Corrosive and moisture-sensitive. Handle in a fume hood.

  • Dichloromethane (DCM): Volatile and a suspected carcinogen. Minimize exposure and handle only in a well-ventilated area or fume hood.

  • General Precautions: A standard risk assessment should be performed before beginning any chemical synthesis. Ensure access to an emergency shower and eyewash station.

References

  • TCI America. (n.d.). 3-Iodobenzoyl Chloride.
  • Organic Syntheses. (n.d.). m-IODOBENZOIC ACID. Retrieved from [Link]

  • Hunt, J. et al. (2019). Cyrene™ as a bio-alternative dipolar aprotic solvent.
  • Ijeomah, A.O., et al. (2022). Synthesis, Characterization and Antimicrobial Activity of N-Pyridin-3-yl-benzenesulfonamide. Preprint.
  • ChemScene. (n.d.). 3-Iodo-N-(thiophen-2-ylmethyl)benzamide.
  • PubChem. (n.d.). 3-Iodobenzoyl chloride. National Center for Biotechnology Information. Retrieved from [Link]

  • Salma, U. (2022). Synthesis and evaluation of novel iodinated phenyl benzamides. BUET Institutional Repository. Retrieved from [Link]

  • PubChem. (n.d.). 3-Iodobenzamide. National Center for Biotechnology Information. Retrieved from [Link]

  • Cernak, T., et al. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(7), 1168-1186.
  • Chemsrc. (n.d.). 3-IODOBENZOYL CHLORIDE. Retrieved from [Link]

  • ResearchGate. (2012). Process for the preparation of 4-iodo-3-nitrobenzamide.

Sources

optimal reaction conditions for N-(pyridin-3-ylmethyl)benzamide synthesis

Application Note: Optimal Synthesis of -(pyridin-3-ylmethyl)benzamide

Executive Summary

The synthesis of

This guide presents two validated protocols:

  • Method A (Acyl Chloride): The industry-standard, high-yielding route suitable for gram-to-kilogram scale.

  • Method B (HATU Coupling): A mild, precision route for parallel synthesis or when using acid-sensitive functional groups.

Key Strategic Insight: The pyridine nitrogen (


Strategic Analysis & Reaction Mechanics

Chemoselectivity and Stoichiometry

The primary amine is the kinetic nucleophile. To ensure complete conversion, the reaction must be run under basic conditions to neutralize the HCl byproduct.[1]

  • Base Requirement: A minimum of 1.1 equivalents of base is required to neutralize the HCl. However, we recommend 2.0–2.5 equivalents to ensure the pyridine ring remains unprotonated, maintaining the solubility of the product in organic solvents (DCM/EtOAc).

Mechanism of Action

The reaction proceeds via a nucleophilic acyl substitution (addition-elimination) mechanism.

ReactionMechanismSM1Benzoyl Chloride(Electrophile)InterTetrahedralIntermediateSM1->InterNucleophilic AttackSM23-Picolylamine(Nucleophile)SM2->InterProdN-(pyridin-3-ylmethyl)benzamide(Product)Inter->ProdElimination of Cl-SaltBase·HCl SaltProd->SaltPrevents PyridineProtonationBaseBase (TEA/DIPEA)Base->SaltScavenges H+

Figure 1: Mechanistic flow of the Schotten-Baumann type acylation.

Protocol A: Classical Acylation (Benzoyl Chloride)

Best for: Scale-up (>1g), cost-efficiency, and robust substrates.

Reagents & Equipment
ReagentMW ( g/mol )Equiv.[2][3]Role
3-Picolylamine 108.141.0Substrate
Benzoyl Chloride 140.571.1Acylating Agent
Triethylamine (TEA) 101.192.5Base (Acid Scavenger)
Dichloromethane (DCM) --Solvent (0.2 M conc.)
Step-by-Step Procedure
  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

  • Dissolution: Add 3-picolylamine (1.0 equiv) and DCM (anhydrous). Cool the solution to 0°C using an ice bath.

  • Base Addition: Add TEA (2.5 equiv) in one portion. The solution may fume slightly.

  • Acylation: Add Benzoyl Chloride (1.1 equiv) dropwise over 15 minutes. Note: Exothermic reaction. Control rate to maintain T < 5°C.

  • Reaction: Remove ice bath and allow to warm to Room Temperature (RT). Stir for 3 hours.

    • Validation: Monitor by TLC (5% MeOH in DCM). SM (

      
      ) should disappear; Product (
      
      
      ) appears.
  • Quench: Add saturated aqueous

    
     solution (equal volume to reaction solvent). Stir vigorously for 15 minutes to hydrolyze excess benzoyl chloride.
    
The "Acid-Base Switch" Purification (Critical)

Because the product contains a basic pyridine ring, we can use pH manipulation to obtain high purity without column chromatography.

WorkupStrategyStep1Crude Reaction Mixture(DCM + Organic Base)Wash1Wash 1: Sat. NaHCO3(pH ~9)Step1->Wash1Decision1Organic LayerContains: Product + Neutral ImpuritiesWash1->Decision1Aqueous1Aqueous Waste(Benzoic Acid salt, TEA salts)Wash1->Aqueous1Step2Extraction: 1M HCl (pH ~1)Decision1->Step2Decision2Phase SeparationStep2->Decision2OrgWasteOrganic Layer (Discard)(Removes non-basic impurities)Decision2->OrgWasteAqProductAqueous Layer (Acidic)Contains: Product-H+Decision2->AqProductStep3Basify Aqueous Layer(Add NaOH to pH > 10)AqProduct->Step3Step4Extract with DCM -> Dry -> EvaporateStep3->Step4

Figure 2: The "Acid-Base Switch" purification strategy exploits the pyridine moiety.

Protocol for Figure 2:

  • Wash organic phase with sat.[2]

    
     (removes benzoic acid).
    
  • Extract organic phase with 1M HCl (3x). The product moves to the aqueous phase (protonated pyridine). Non-basic impurities stay in DCM.

  • Discard organic phase.

  • Basify the combined aqueous acidic extracts with 4M NaOH until pH > 12. The product precipitates or oils out.

  • Extract the basic aqueous mixture with DCM (3x).

  • Dry combined organics over

    
    , filter, and concentrate.
    

Protocol B: Precision Coupling (HATU)

Best for: Parallel synthesis, library generation, or when using substituted benzoic acids with sensitive groups.

Reagents[2][4][5][6][7][8]
  • Carboxylic Acid: Benzoic acid (1.0 equiv)[2]

  • Amine: 3-Picolylamine (1.1 equiv)

  • Coupling Agent: HATU (1.1 equiv)

  • Base: DIPEA (Hunig's Base) (3.0 equiv)

  • Solvent: DMF (anhydrous)[2]

Procedure
  • Dissolve Benzoic Acid in DMF (0.1 M).

  • Add DIPEA (3.0 equiv) and HATU (1.1 equiv). Stir for 5 minutes at RT to activate the acid (formation of active ester).

  • Add 3-Picolylamine (1.1 equiv).

  • Stir at RT for 2–16 hours.

  • Workup: Dilute with EtOAc. Wash with 5% LiCl (aq) (to remove DMF), then sat.

    
    , then brine.[2]
    
  • Dry (

    
    ) and concentrate.
    

Quality Control & Validation

Analytical Specifications
  • Appearance: White to off-white solid.

  • 1H NMR (DMSO-d6, 400 MHz):

    • 
       9.15 (t, 1H, NH  amide) – Diagnostic triplet due to coupling with CH2.
      
    • 
       8.5–8.6 (m, 2H, Pyridine H2/H6 ) – Downfield shift.
      
    • 
       7.9 (d, 2H, Benzoyl ortho-H ).
      
    • 
       4.55 (d, 2H, CH2 ) – Diagnostic shift from ~3.8 ppm in SM to ~4.5 ppm in product.
      
  • LC-MS: ESI+

    
    .
    
Troubleshooting
ObservationRoot CauseCorrective Action
Low Yield Product lost in aqueous wash.Check pH of aqueous waste. If pH < 7, product is protonated and lost. Basify and re-extract.
Impurity: Benzoic Acid Incomplete washing.Ensure initial

wash is thorough.
Impurity: Di-acylation Excess acid chloride.Strictly control stoichiometry (1.0 : 1.1). The amide N is poor nucleophile, but can react if forced.

References

  • Montalbetti, C. A. G. N., & Falque, V. (2005).[4] Amide bond formation and peptide coupling.[2][4][5] Tetrahedron, 61(46), 10827–10852.[4] Link

  • Valeur, E., & Bradley, M. (2009).[4] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606–631.[4] Link

  • Li, J., et al. (2016). Synthesis and evaluation of N-substituted benzamide derivatives. Journal of Medicinal Chemistry, 59(1), 203-215. (General reference for benzamide scaffolds in drug discovery).
  • BenchChem Application Notes. (2025). Protocols for Amide Coupling Reactions. Link

  • Constable, D. J. C., et al. (2007). Key green chemistry research areas—a perspective from pharmaceutical manufacturers. Green Chemistry, 9(5), 411-420. (Reference for solvent selection: DCM vs.

Application Note: Precision Crystallization of 3-iodo-N-(pyridin-3-ylmethyl)benzamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecular Profile

This guide provides a definitive protocol for the crystallization and solid-state characterization of 3-iodo-N-(pyridin-3-ylmethyl)benzamide . This compound serves as a critical fragment in medicinal chemistry, often utilized as a scaffold for kinase inhibitors or as a heavy-atom derivative for phasing in X-ray crystallography due to the iodine substituent.

Achieving high-purity crystalline forms of this molecule requires navigating two competing physicochemical properties: the basicity of the pyridine ring (pKa ~5.2) and the lipophilicity introduced by the iodine atom. This note outlines three validated workflows ranging from bulk purification to single-crystal growth.

Physicochemical Snapshot
PropertyValue / DescriptionImplication for Crystallization
Formula C₁₃H₁₁IN₂OModerate molecular weight (~338.15 g/mol ).
H-Bonding Donor: 1 (Amide NH)Acceptor: 2 (C=O, Pyridine N)High propensity for forming intermolecular H-bond networks; risk of solvate formation.
LogP (Est.) ~2.5 - 3.0Hydrophobic; likely insoluble in water, soluble in DCM/EtOAc.
pKa (Base) ~5.2 (Pyridine N)pH-dependent solubility; soluble in dilute aqueous acid.

Pre-Formulation: Solubility Mapping

Before attempting crystallization, the solubility profile must be defined to select the correct Solvent/Anti-solvent systems. The iodine atom significantly reduces water solubility compared to non-halogenated analogs.

Solubility Table (at 25°C)
SolventSolubilityUsage Recommendation
Dichloromethane (DCM) HighExcellent "Good Solvent" for vapor diffusion.
Ethanol (EtOH) Moderate-HighIdeal for thermal recrystallization (cooling).
Ethyl Acetate (EtOAc) ModerateGood balance; use as solvent or anti-solvent depending on temperature.
Water (Neutral) InsolubleExcellent Anti-solvent.
0.1 M HCl HighSolubilizes via protonation; useful for pH-switch crystallization.
Hexanes/Heptane InsolubleStrict Anti-solvent.

Protocol 1: Thermal Recrystallization (Bulk Purification)

Objective: Purification of crude material (>5g scale) to remove synthesis byproducts (e.g., unreacted 3-iodobenzoic acid or amine). Mechanism: Exploits the steep solubility curve in Ethanol/Water systems.

Materials
  • Crude 3-iodo-N-(pyridin-3-ylmethyl)benzamide

  • Solvent: Absolute Ethanol (EtOH)

  • Anti-solvent: Deionized Water

  • Equipment: Reflux condenser, magnetic stirrer, oil bath.

Step-by-Step Methodology
  • Dissolution: Place crude solid in a round-bottom flask. Add minimum Ethanol needed to create a slurry.

  • Heating: Heat to reflux (approx. 78°C). Add Ethanol dropwise until the solid just dissolves.

    • Critical Step: Do not add excess solvent. If the solution is colored/dirty, add activated charcoal (5 wt%), stir for 5 mins, and filter hot through Celite.

  • Nucleation: Remove from heat. While the solution is still hot, add warm Water dropwise until a faint, persistent turbidity (cloudiness) appears.

  • Re-solubilization: Add 1-2 drops of Ethanol to clear the turbidity.

  • Controlled Cooling: Allow the flask to cool to room temperature slowly (over 2-3 hours) without agitation.

    • Tip: Wrap the flask in a towel to slow the cooling rate, promoting larger, purer crystals.

  • Harvesting: Cool further to 4°C in a fridge for 1 hour. Filter the white needles/plates via vacuum filtration. Wash with cold 1:1 EtOH:Water.

Protocol 2: pH-Switch Crystallization (Reactive Impurity Removal)

Objective: Isolation of the free base from a reaction mixture containing non-basic impurities. Mechanism: Reversible protonation of the pyridine nitrogen.

Workflow Diagram

pH_Switch Start Crude Mixture (Solid) Acidify Dissolve in 1M HCl (pH < 2) Start->Acidify Protonation Filter Filter Insoluble Impurities (Non-basic byproducts) Acidify->Filter Separation Neutralize Slow Addition of 1M NaOH to pH ~8-9 Filter->Neutralize Filtrate Precipitate Precipitation of Free Base Neutralize->Precipitate Deprotonation Wash Wash with Water (Remove Salts) Precipitate->Wash

Figure 1: pH-Switch purification logic targeting the basic pyridine moiety.

Protocol
  • Suspend crude material in water.

  • Add 1M HCl slowly with stirring until the solid dissolves and pH is < 2.

  • Filter off any undissolved solids (these are non-basic impurities).

  • Slow Neutralization: Place the acidic filtrate in a beaker. Add 1M NaOH dropwise with vigorous stirring.

  • Endpoint: As pH approaches 5-6, the solution will cloud. Continue to pH 8-9 to ensure full deprotonation.

  • Aging: Stir the suspension for 30 minutes to allow the amorphous precipitate to ripen into a crystalline solid.

  • Filter and dry.

Protocol 3: Vapor Diffusion (Single Crystal Growth)

Objective: Growing high-quality single crystals for X-ray diffraction (XRD) structure determination. Mechanism: Slow diffusion of a volatile anti-solvent into a solution reduces solubility gradually, minimizing defects.

Materials
  • Inner Vial: 4 mL glass vial.

  • Outer Vial: 20 mL glass vial with a tight-sealing cap.

  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF).

  • Anti-solvent: Pentane or Hexane.

Methodology
  • Prepare Solution: Dissolve ~10-20 mg of pure compound in 0.5 - 1.0 mL of DCM in the inner vial. Ensure the solution is clear (filter if necessary).

  • Setup Chamber: Place the open inner vial inside the outer vial.

  • Add Anti-solvent: Carefully add ~3-5 mL of Pentane to the outer vial.

    • Warning: Do not let the pentane spill into the inner vial. The liquid level of the pentane should be lower than the rim of the inner vial.

  • Seal and Wait: Cap the outer vial tightly. Store in a vibration-free environment at constant temperature (20°C).

  • Timeline: Diffusion will occur over 2-7 days. Pentane vapors will condense into the DCM, slowly precipitating the benzamide as prisms or blocks.

Characterization & Quality Control

Once crystals are obtained, verify their identity and form.

X-Ray Powder Diffraction (XRPD)
  • Expected Pattern: Crystalline material will show sharp Bragg peaks. Amorphous material (from rapid precipitation) will show a "halo."

  • Key Region: Look for low-angle peaks (5-15° 2θ) characteristic of the unit cell dimensions influenced by the iodine packing.

Differential Scanning Calorimetry (DSC)
  • Melting Point: Expect a sharp endotherm.

    • Reference Range: Benzamides of this MW typically melt between 120°C - 160°C (verify experimentally).

  • Polymorphism Check: Additional small endotherms prior to the main melting peak indicate polymorphic transitions or solvate desolvation.

1H-NMR Validation
  • Confirm the integrity of the amide bond and the presence of the pyridine ring.

  • Diagnostic Signal: The amide NH usually appears as a broad singlet/triplet around 6.5-8.0 ppm (solvent dependent). The CH2 linker appears as a doublet (coupling to NH) or singlet around 4.5 ppm.

References

  • Görbitz, C. H. (2020). Hydrogen bond distances and angles in the structures of secondary amides. Acta Crystallographica Section B, 76(4). Link

  • Vippagunta, S. R., Brittain, H. G., & Grant, D. J. (2001). Crystalline solids. Advanced Drug Delivery Reviews, 48(1), 3-26. Link

  • Anderson, N. G. (2012). Practical Process Research and Development – A Guide for Organic Chemists. Academic Press. Link

  • PubChem Compound Summary. (2023). 3-iodobenzamide derivatives. National Center for Biotechnology Information. Link

Application Note: Handling, Storage, and Protocol Guidelines for 3-iodo-N-(pyridin-3-ylmethyl)benzamide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Introduction

3-iodo-N-(pyridin-3-ylmethyl)benzamide is a specialized halogenated heterocyclic benzamide derivative.[1] Structurally, it comprises a benzamide core substituted with an iodine atom at the meta position, linked to a pyridine ring via a methylene bridge.

This compound falls into the class of aryl iodide ligands , often utilized in medicinal chemistry as:

  • Structural Activity Relationship (SAR) Probes: The iodine atom provides a distinct steric and electronic profile (halogen bonding potential) and serves as a handle for further functionalization via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Sonogashira).[1]

  • Radiotracer Precursors: The 3-iodo position is a classic site for radioiodination (

    
    I, 
    
    
    
    I,
    
    
    I) or tritium exchange labeling in the development of SPECT/PET imaging agents targeting specific CNS receptors (e.g., dopamine or sigma receptors).[1]
  • Fragment-Based Drug Discovery: As a scaffold containing both a hydrogen bond donor/acceptor (amide) and a basic nitrogen (pyridine), it is a valuable fragment for kinase or metalloenzyme inhibition studies.[1]

Due to the presence of the aryl iodide and the pyridine moiety, this compound requires specific handling to prevent dehalogenation (photolysis), oxidation, or salt formation. This guide outlines the rigorous protocols for its preservation and experimental use.

Physicochemical Profile

PropertySpecificationNotes
Chemical Formula C₁₃H₁₁IN₂O
Molecular Weight 338.15 g/mol
Appearance White to Off-white SolidMay yellow upon oxidation/photolysis.[1][2]
Solubility DMSO (>20 mg/mL), Ethanol, DMFLow solubility in water at neutral pH.
pKa (Calculated) ~3.5 - 4.5 (Pyridine N)Soluble in dilute aqueous acid (0.1 M HCl).[1]
LogP (Predicted) ~2.5 - 3.0Lipophilic; cell-permeable.[1]
Storage Class Light-Sensitive / HygroscopicStore in Amber Vials.

Storage & Stability Guidelines

The integrity of 3-iodo-N-(pyridin-3-ylmethyl)benzamide depends critically on protecting the carbon-iodine (C-I) bond from homolytic cleavage induced by UV light and preventing the pyridine nitrogen from absorbing atmospheric moisture/CO₂.[1]

Environmental Control[1][3][4]
  • Temperature: Store at 2°C to 8°C for short-term (<6 months). For long-term archiving (>6 months), store at -20°C .

  • Light: Strictly Dark. The aryl iodide moiety is susceptible to photo-deiodination.[1] Use amber glass vials or wrap clear vials in aluminum foil.

  • Atmosphere: Store under Inert Gas (Argon or Nitrogen) .[1] The pyridine ring is hygroscopic; moisture can induce hydrolysis over extended periods or alter the weighable mass.

Container Specifications
  • Primary: Borosilicate glass (Type I), Amber.[1]

  • Closure: Teflon (PTFE)-lined screw cap to prevent leaching of plasticizers by organic vapors.[1]

  • Secondary: Sealed desiccator or Mylar bag with silica gel packets.[1]

Shelf-Life[1]
  • Solid State: >2 years if stored at -20°C, desiccated, and protected from light.[1]

  • Solution (DMSO): 3 months at -20°C. Avoid repeated freeze-thaw cycles (limit to <3).

Safety & Handling (HSE)

Hazard Classification (Predicted based on SAR):

  • Acute Toxicity: Treat as Harmful if swallowed/inhaled (Category 4).[1]

  • Irritation: Causes skin and eye irritation (Pyridine derivatives can be irritants).[1]

  • Target Organ: Potential CNS activity (benzamide pharmacophore).[1]

Personal Protective Equipment (PPE):

  • Respiratory: N95 mask or fume hood operation to avoid dust inhalation.[1]

  • Skin: Nitrile gloves (0.11 mm minimum thickness).[1]

  • Eyes: Chemical safety goggles.[1]

Spill Protocol:

  • Dampen spill area with ethanol-soaked tissue to prevent dust generation.[1]

  • Wipe thoroughly.[1]

  • Treat waste as halogenated organic chemical waste.[1]

Experimental Protocols

Protocol A: Reconstitution and Stock Solution Preparation

Objective: Prepare a stable 10 mM stock solution for biological assays.

Materials:

  • Compound: 3-iodo-N-(pyridin-3-ylmethyl)benzamide (3.4 mg for 1 mL).[1]

  • Solvent: Anhydrous DMSO (Dimethyl sulfoxide), Grade ≥99.9%.[1]

  • Vial: 2 mL Amber Glass Vial.

Procedure:

  • Equilibration: Allow the product vial to warm to room temperature before opening. This prevents condensation of atmospheric water onto the cold solid (critical for hygroscopic pyridines).

  • Weighing: Weigh approx. 3.4 mg of the solid into the amber vial. Record exact mass.

  • Calculation: Calculate required DMSO volume:

    
    
    
  • Dissolution: Add the calculated volume of DMSO. Vortex gently for 30 seconds.[1]

  • Inspection: Ensure the solution is clear and colorless. If yellowing occurs immediately, check DMSO quality (presence of peroxides).

  • Aliquot: Dispense into 50-100 µL aliquots in PCR tubes or micro-vials to avoid freeze-thaw damage.

  • Storage: Freeze aliquots at -20°C immediately.

Protocol B: Quality Control (HPLC-UV)

Objective: Verify purity and stability of the compound.

Method Parameters:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: Water + 0.1% Formic Acid (or TFA).[1]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV at 254 nm (Benzamide absorption) and 280 nm.[1]

Acceptance Criteria:

  • Purity: ≥ 95% by area integration.

  • Retention Time: Expect elution in the middle-to-late region (hydrophobic).[1]

  • Impurity Check: Look for a peak at shorter retention time corresponding to the de-iodinated byproduct (N-(pyridin-3-ylmethyl)benzamide) if light exposure has occurred.[1]

Visualization: Handling & Decision Logic[1]

The following diagram illustrates the critical decision pathways for handling this compound to ensure data integrity.

HandlingProtocol Start Start: Receive Compound CheckSeal Check Seal & Appearance (White Solid?) Start->CheckSeal Yellow Yellow/Brown? CheckSeal->Yellow Inspect Reject Reject/Recrystallize (Oxidation/Photolysis) Yellow->Reject Yes Storage Long Term Storage -20°C, Dark, Desiccated Yellow->Storage No (White) Usage Experimental Use Storage->Usage Retrieve WarmUp Equilibrate to RT (Prevent Condensation) Usage->WarmUp Step 1 Solvent Select Solvent WarmUp->Solvent Step 2 DMSO DMSO/DMF (Stock Solution) Solvent->DMSO Stock Prep AqAcid 0.1M HCl (Aqueous Studies) Solvent->AqAcid Direct Dissolution AqNeut Neutral Buffer (Avoid: Low Solubility) Solvent->AqNeut Not Recommended QC QC Check (HPLC) Verify Purity >95% DMSO->QC Before Assay

Figure 1: Workflow for inspection, storage, and reconstitution of 3-iodo-N-(pyridin-3-ylmethyl)benzamide.

References

  • General Benzamide Handling: National Center for Biotechnology Information.[1] "PubChem Compound Summary for CID 2333, Benzamide."[1] PubChem.[1] Accessed October 26, 2023.[1] [Link][1]

  • Stability of Aryl Iodides: Klan, P., & Wirz, J. (2009).[1][3] "Photochemistry of Organic Compounds: From Concepts to Practice." Wiley.[1] (Reference for C-I bond photolysis sensitivity). [Link][1]

  • Solubility of Pyridine Derivatives: Joshi, H. N., et al.[1] "Solubility of Pyridine and its Derivatives."[1] International Journal of Pharmaceutics. (General principles of pyridine protonation and solubility).

Disclaimer: This document is an Application Note designed for research guidance. It does not replace the official Safety Data Sheet (SDS) provided by the specific manufacturer of your lot. Always consult the SDS before handling.

Sources

Troubleshooting & Optimization

improving yield of 3-iodo-N-(pyridin-3-ylmethyl)benzamide synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Case #3I-PYR-BENZ Subject: Yield Optimization for 3-iodo-N-(pyridin-3-ylmethyl)benzamide Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary: The "Hidden" Chemistry

The synthesis of 3-iodo-N-(pyridin-3-ylmethyl)benzamide appears to be a standard amide coupling, but it frequently fails or suffers low yields due to two specific molecular features:

  • The Pyridine "Sink": The product contains a basic pyridine nitrogen (

    
    ). Standard acidic workups (1M HCl) often extract the product into the aqueous waste, leading to "vanishing product" syndrome.
    
  • The Salt Trap: The amine source, 3-(aminomethyl)pyridine , is frequently supplied as a dihydrochloride salt (

    
    ). If the protocol does not account for the extra 2 equivalents of base required to neutralize this salt before coupling, the amine remains protonated (unreactive), resulting in near-zero conversion.
    

Module 1: Reaction Optimization Protocols

We recommend two distinct pathways based on your scale and available reagents.

Pathway A: The "Gold Standard" (HATU/DIPEA)

Best for: Small scale (<1g), high value, ensuring iodine stability.

The Logic: HATU generates an activated ester that reacts rapidly.[1] However, if the amine is added before the acid is fully activated, or if the base is insufficient, the reaction stalls.

Protocol:

  • Dissolution: Dissolve 3-iodobenzoic acid (1.0 equiv) in anhydrous DMF (0.2 M concentration).

  • Pre-activation (Critical): Add HATU (1.1 equiv) and DIPEA (1.0 equiv). Stir at Room Temperature (RT) for 15 minutes .

    • Why? This forms the O-At activated ester. The color should shift to yellow/orange.

  • Amine Preparation: In a separate vial, dissolve 3-(aminomethyl)pyridine (1.1 equiv).

    • Checkpoint: Is your amine a salt (HCl)? If yes, add 2.5 equiv of DIPEA to this vial and sonicate to ensure free-basing.

  • Coupling: Add the amine solution to the activated acid mixture.

  • Reaction: Stir at RT for 2–4 hours. Monitor by LCMS.[2][3]

  • Quench: Add saturated

    
     (aq).
    
Pathway B: The "Scale-Up" (Acid Chloride)

Best for: Large scale (>5g), cost-efficiency.

The Logic: Converting the acid to an acid chloride avoids expensive coupling agents. The iodine bond is stable to thionyl chloride (


) at reflux, but care must be taken not to chlorinate the pyridine ring (unlikely without activation).

Protocol:

  • Activation: Suspend 3-iodobenzoic acid in DCM with a catalytic drop of DMF. Add oxalyl chloride (1.2 equiv) dropwise at 0°C, then warm to RT until gas evolution ceases (approx 2h).

  • Evaporation: Remove solvent and excess oxalyl chloride completely (rotovap with a trap). Redissolve the crude acid chloride in dry DCM.

  • Addition: Add the acid chloride solution dropwise to a mixture of 3-(aminomethyl)pyridine (1.0 equiv) and Triethylamine (

    
    )  (3.0 equiv) in DCM at 0°C.
    
  • Workup: Wash with saturated

    
    . Do not wash with acid. 
    

Visualization: Reaction Decision Matrix

ReactionLogic Start Start: Select Protocol ScaleCheck Scale > 5 grams? Start->ScaleCheck HATU_Path Protocol A: HATU ScaleCheck->HATU_Path No AcCl_Path Protocol B: Acid Chloride ScaleCheck->AcCl_Path Yes SaltCheck Is Amine a HCl Salt? BaseCalc Add 3.5 eq. DIPEA (Neutralize Salt + Reaction) SaltCheck->BaseCalc Yes StdBase Add 1.5 eq. DIPEA SaltCheck->StdBase No HATU_Path->SaltCheck TempCtrl Maintain 0°C (Prevent N-acylation of Pyridine) AcCl_Path->TempCtrl

Caption: Decision matrix for selecting the optimal synthesis route based on scale and reagent form. Note the critical base adjustment for amine salts.

Module 2: Purification & Workup (The "Yield Killer")

The most common reason for "low yield" in this synthesis is not lack of formation, but loss during workup.

The Mechanism of Loss: The pyridine nitrogen has a


 of ~5.2.
  • pH < 4: The pyridine is protonated (

    
    ). The molecule becomes water-soluble.[4]
    
  • pH > 7: The pyridine is neutral. The molecule is organic-soluble.[4]

Correct Workup Procedure:

  • Dilution: Dilute the reaction mixture (DMF or DCM) with Ethyl Acetate (EtOAc).

    • Note: If using DMF, wash 3x with 5% LiCl (aq) to remove DMF first.

  • Base Wash: Wash the organic layer with saturated

    
     (pH ~9). This keeps the product in the organic layer and removes unreacted iodobenzoic acid.
    
  • The "Forbidden" Step: DO NOT wash with 1N HCl or citric acid. This will extract your product into the waste stream.

  • Drying: Dry over

    
    , filter, and concentrate.
    

Chromatography Guide: Pyridine derivatives "streak" on silica due to interaction with acidic silanols.

  • Mobile Phase: DCM / MeOH (95:5).

  • Modifier: Add 1% Triethylamine (

    
    )  or 1% 
    
    
    
    to the mobile phase to deactivate the silica.

Visualization: Workup Logic Flow

WorkupFlow Crude Crude Reaction Mix Dilute Dilute w/ EtOAc Crude->Dilute Wash1 Wash: Sat. NaHCO3 (pH 9) Dilute->Wash1 LayerSep Layer Separation Wash1->LayerSep OrgLayer Organic Layer (Contains Product) LayerSep->OrgLayer Product (Neutral) AqLayer Aqueous Layer (Unreacted Acid) LayerSep->AqLayer Impurities AcidTrap CRITICAL ERROR: Acid Wash (pH < 4) OrgLayer->AcidTrap Avoid! ProductLoss Product Protonated Lost to Aqueous AcidTrap->ProductLoss

Caption: The logic flow for workup. The red path indicates the common error of acid washing which protonates the pyridine, causing product loss.

Module 3: Troubleshooting (FAQ)

Q1: I see a new spot on TLC, but my yield is <10%. Where is the product? A: Check your aqueous waste from the workup. If you used an acid wash (HCl, Citric Acid), your product is likely there.

  • Recovery: Basify the aqueous waste to pH 10 with NaOH, then re-extract with DCM.

Q2: The reaction mixture turned black/dark brown. Is the iodine gone? A: Iodine on an aromatic ring is generally stable to HATU/EDC. Darkening often indicates amine oxidation or trace palladium contamination if your starting material came from a Suzuki coupling.

  • Check: Run an NMR.[5][6][7][8] If the aromatic region integrates correctly (4 protons on the benzamide ring, 4 on pyridine), the iodine is intact. Loss of iodine would shift the protons significantly upfield.

Q3: My product streaks badly on the column. A: This is classic pyridine behavior. The basic nitrogen interacts with the acidic silica gel.

  • Fix: Pre-wash your silica column with mobile phase containing 1-2% Triethylamine (

    
    ). This "caps" the acidic sites on the silica.
    

Q4: The reaction never started (0% conversion by LCMS). A: You likely used the amine hydrochloride salt without enough base.

  • Math: 1.0 eq Amine-2HCl + 1.0 eq Acid + 1.0 eq HATU requires 3.0 to 4.0 eq of DIPEA. (2 eq to neutralize the salt, 1 eq for the reaction).

Data Summary: Coupling Agent Comparison

FeatureHATU / DIPEAAcid Chloride (SOCl2)EDC / HOBt
Yield Potential High (85-95%)High (90-98%)Moderate (70-85%)
Reaction Speed Fast (1-4 h)Fast (0.5-2 h)Slow (12-24 h)
Side Reactions Guanidinylation (if amine excess)Hydrolysis (if wet)N-acyl urea
Purification Requires removal of urea byproductEasy (volatile byproducts)Urea removal can be difficult
Cost

$
$

Recommendation Primary Choice Scale-Up Choice Backup Choice

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[7][9][10] Tetrahedron, 61(46), 10827-10852. Link

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-scale applications of amide coupling reagents for the synthesis of pharmaceuticals. Organic Process Research & Development, 20(2), 140-177. Link

  • Li, J. J. (2014). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer. (Referencing the mechanism of HATU/EDC activation). Link

Sources

solving solubility issues of 3-iodo-N-(pyridin-3-ylmethyl)benzamide in DMSO

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 3-iodo-N-(pyridin-3-ylmethyl)benzamide in DMSO

Executive Summary

You are encountering solubility or stability issues with 3-iodo-N-(pyridin-3-ylmethyl)benzamide in Dimethyl Sulfoxide (DMSO). This molecule presents a specific triad of physicochemical challenges:

  • Lipophilicity: The aryl iodide and benzamide core create a rigid, hydrophobic lattice.[1][2]

  • Hygroscopicity Sensitivity: The pyridine moiety is a hydrogen bond acceptor, but the overall molecule is intolerant to the water uptake common in DMSO.

  • Halogen Lability: The carbon-iodine (C-I) bond is susceptible to photolytic cleavage in polar aprotic solvents, leading to degradation.[1][2]

This guide provides a root-cause analysis and validated protocols to resolve precipitation, coloration, and "crashing out" in biological assays.[2]

Module 1: Diagnostic Workflow

Before modifying your protocol, use this decision tree to identify the specific failure mode.[1]

DiagnosticTree Start START: Observation Q1 Is the solution cloudy or containing visible particles? Start->Q1 Q2 Is the solution clear but turned yellow/brown? Q1->Q2 No, it's clear Issue1 ISSUE: Moisture Contamination (See Module 2) Q1->Issue1 Yes, after storage Issue2 ISSUE: Kinetic Trap / Lattice Energy (See Module 3) Q1->Issue2 Yes, immediately Q3 Did it precipitate upon adding to cell media? Q2->Q3 No, it's colorless Issue3 ISSUE: Photolytic Degradation (See Module 4) Q2->Issue3 Yes, yellow/brown Issue4 ISSUE: Solvent Shock (See Module 5) Q3->Issue4 Yes System Normal System Normal Q3->System Normal No

Figure 1: Diagnostic workflow to categorize solubility failures based on visual inspection.

Module 2: The "Wet DMSO" Trap (Hygroscopicity)

The Problem: DMSO is aggressively hygroscopic.[1][3] At 60% relative humidity, pure DMSO can absorb up to 1-2% water by weight within hours if left uncapped [1, 2].[1][2] The Mechanism: Your compound is a lipophilic benzamide.[1][2] Water acts as a potent anti-solvent .[1][2] As DMSO absorbs atmospheric moisture, the solvent power decreases, causing the compound to crystallize (precipitate) out of solution.[3]

Protocol: Anhydrous Handling

  • Source Verification: Use only "Anhydrous" grade DMSO (≥99.9%, water <0.005%) packed in septa-sealed bottles.[1][2]

  • The Aliquot Rule: Never store the main stock bottle in a refrigerator/freezer where condensation occurs upon opening.[1][2]

    • Action: Upon first opening, immediately aliquot DMSO into single-use amber glass vials.[1][2]

  • Molecular Sieves (The Fix): If you suspect your DMSO is "wet":

    • Add activated 4Å molecular sieves (20% w/v) to the DMSO stock.[1][2]

    • Let stand for 24 hours.

    • Centrifuge to pellet any dust before use.[1][2]

Module 3: Overcoming Lattice Energy (Dissolution)

The Problem: The compound sits at the bottom of the vial despite vigorous vortexing. The Mechanism: The iodine atom and planar benzamide structure facilitate strong pi-pi stacking and high crystal lattice energy.[1] Vortexing provides insufficient energy to break this lattice (Kinetic Solubility limit).[1][2]

Protocol: The Thermodynamic Dissolution Cycle Do not rely on vortexing alone.[1][2] Use this sequence to reach thermodynamic equilibrium.

StepActionScientific Rationale
1 Vortex (30s) Disperses the solid to increase surface area contact with solvent.
2 Heat (37°C - 45°C) Increases solvent kinetic energy.[1][2] Warning: Do not exceed 50°C; aryl iodides can be thermally sensitive in DMSO [3].[1][2]
3 Sonicate (10 mins) Acoustic cavitation breaks intermolecular lattice bonds.[1][2] Use an ultrasonic bath, not a probe (to avoid contamination).[1][2]
4 Visual Check Hold against a light. If "schlieren" lines (swirls) are visible, dissolution is incomplete.[1][2] Repeat steps 2-3.
Module 4: Chemical Stability (The "Yellow Solution")

The Problem: Your clear stock solution turns yellow or brown after 24-48 hours. The Mechanism: Photolytic Deiodination .[1][2] The C-I bond is the weakest bond in the molecule. Exposure to ambient light (especially UV/blue spectrum) in a polar solvent like DMSO promotes homolytic cleavage, releasing elemental iodine (


) or iodide radicals, which discolor the solution [3].[2]

Protocol: Stabilization [1][2]

  • Dark Storage: Wrap all vials in aluminum foil immediately after preparation.

  • Container: Use amber glass vials, not clear plastic.

  • Radical Scavenging (Optional): If the assay permits, adding 1 mM Ascorbic Acid or DTT can prevent oxidative color changes, though this may interfere with downstream biology.[1][2] Primary recommendation is light exclusion.[2]

Module 5: Preventing "Solvent Shock" in Biology

The Problem: The compound dissolves in DMSO but precipitates immediately when added to cell culture media or buffer (The "Crash Out"). The Mechanism: Rapid dilution of the DMSO stock (e.g., 10 mM) into aqueous media (e.g., 10 µM) causes a sudden polarity shift. The local concentration of the compound exceeds its aqueous solubility limit before it can disperse.[4]

Protocol: Intermediate Dilution (Serial Step-Down) Do not jump from 100% DMSO to 0.1% DMSO in one step.

DilutionProtocol Stock Stock Solution 10 mM in 100% DMSO Inter Intermediate Mix 100 µM in 10% DMSO (Buffer/Media) Stock->Inter 1:100 Dilution (Add DMSO to Media slowly) Final Final Assay 1 µM in 0.1% DMSO Inter->Final 1:100 Dilution (Rapid mixing)

Figure 2: Step-wise dilution strategy to maintain solubility during biological assay preparation.

Critical Technique:

  • Drop-wise Addition: When creating the intermediate step, add the DMSO stock drop-wise to the vortexing media. Never add media to the DMSO.[1]

  • Warm Media: Ensure the cell culture media is pre-warmed to 37°C. Cold media promotes precipitation.[1][2]

Frequently Asked Questions (FAQ)

Q: Can I freeze the DMSO stock at -20°C? A: Yes, but with a caveat. DMSO freezes at 18.5°C. If the DMSO contains water, it may freeze unevenly ("cryoprecipitation"), concentrating the compound in the remaining liquid phase until it crashes out.

  • Best Practice: Store at -20°C or -80°C in single-use aliquots. Do not freeze-thaw the same vial more than twice.

Q: My compound is the HCl salt, not the free base. Does this change things? A: Drastically. Salt forms (e.g., Pyridinium-HCl) are highly polar.[1][2] They may dissolve poorly in pure anhydrous DMSO but dissolve well in DMSO containing 5-10% water or in aqueous buffers.[1][2]

  • Troubleshoot: If you have the salt form and it won't dissolve in pure DMSO, add 5% water (if chemically compatible) or switch to a DMSO:Water (90:10) stock for solubilization.[1][2]

Q: What is the maximum solubility I can expect? A: While experimental values vary, structurally similar benzamides typically achieve 10–30 mM in anhydrous DMSO [4].[1] If you are attempting >50 mM, you are likely exceeding the thermodynamic limit of this rigid scaffold.

References
  • Gaylord Chemical Company. (2007).[1][2][5][6] Dimethyl Sulfoxide (DMSO) Solubility Data - Bulletin 102.[1][2][6][7]Link[2]

  • Ziath. (2019).[1][2] The Effects of Water on DMSO and Effective Hydration Measurement.[1][8][9]Link[2]

  • BenchChem. (2025).[1][2][3][10] Preventing Compound Precipitation in DMSO Stock Solutions.[1][2][10][11]Link[2]

  • PubChem. (2025).[1][2] Benzamide Solubility Data.[1][2][12] National Library of Medicine.[1][2] Link

Sources

Technical Support Center: Purification of 3-iodo-N-(pyridin-3-ylmethyl)benzamide

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the purification of crude 3-iodo-N-(pyridin-3-ylmethyl)benzamide. The following sections offer in-depth protocols, frequently asked questions (FAQs), and expert insights to address common challenges encountered during the purification of this and structurally related benzamide compounds.

I. Understanding the Compound and Potential Impurities

3-iodo-N-(pyridin-3-ylmethyl)benzamide is a moderately polar molecule containing both a benzamide and a pyridine moiety. Its purification can be complicated by the presence of unreacted starting materials, byproducts, and reagents from the synthesis.

Common Impurities:

  • Unreacted Starting Materials: 3-iodobenzoic acid and 3-(aminomethyl)pyridine.

  • Coupling Reagent Byproducts: For instance, if a carbodiimide like EDC is used, urea byproducts can form.[1] If acid chlorides are used, residual acid and related byproducts may be present.[2]

  • Side-Reaction Products: Di-acylated products or other unforeseen side-products.

  • Residual Solvents: Solvents used in the reaction or initial work-up.[3]

A crucial first step in any purification strategy is to analyze the crude product to identify the major impurities present. This can be achieved using techniques like Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy.[4][5]

II. Troubleshooting and FAQs

This section addresses common issues encountered during the purification of 3-iodo-N-(pyridin-3-ylmethyl)benzamide.

Frequently Asked Questions (FAQs)

Q1: What is the best initial approach to purify crude 3-iodo-N-(pyridin-3-ylmethyl)benzamide?

A1: For most solid benzamide compounds, a combination of liquid-liquid extraction followed by either recrystallization or column chromatography is the most effective approach.[6][7] The choice between recrystallization and chromatography depends on the nature and quantity of the impurities.

Q2: My crude product is an oil and won't solidify. What should I do?

A2: Oily crude products often contain significant amounts of impurities or residual solvent that inhibit crystallization. In this case, column chromatography is the preferred method for initial purification. After chromatography, the purified fractions can be concentrated, and crystallization of the resulting solid can be attempted.

Q3: I'm having trouble getting my compound to crystallize. What are some good solvent choices for recrystallization?

A3: The ideal recrystallization solvent is one in which your compound is highly soluble at elevated temperatures but sparingly soluble at room temperature or below.[6] For benzamides, common and effective solvents include ethanol, ethyl acetate, acetone, and acetonitrile.[7] It is often necessary to screen several solvents or solvent mixtures to find the optimal conditions.[6] Given the presence of the pyridine ring, which can sometimes hinder crystallization, a solvent screen is highly recommended.[8]

Q4: During column chromatography, my compound is streaking or not moving from the baseline. How can I fix this?

A4: This indicates that the solvent system (eluent) is not polar enough. To resolve this, gradually increase the polarity of the eluent. For example, if you are using a hexane/ethyl acetate mixture, increase the percentage of ethyl acetate.[6] For highly polar compounds, a gradient of methanol in dichloromethane might be necessary.[6] The basicity of the pyridine moiety can sometimes lead to streaking on silica gel. Adding a small amount of a basic modifier like triethylamine (e.g., 0.1-1%) to the eluent can often improve the peak shape.

Q5: My compound runs with the solvent front on the TLC plate, even with a non-polar eluent. What does this mean?

A5: This suggests the eluent is too polar. You should decrease the polarity by increasing the proportion of the non-polar solvent (e.g., hexanes) in your mixture.[6]

Troubleshooting Guide
Issue Potential Cause Recommended Solution
Low yield after purification - Product loss during transfers.- Co-elution with impurities during chromatography.- Product is partially soluble in the recrystallization mother liquor.- Minimize the number of transfer steps.- Optimize the chromatography solvent system for better separation (aim for an Rf of 0.2-0.4 on TLC).[6]- Cool the recrystallization mixture thoroughly in an ice bath before filtration.
Colored impurities in the final product - Highly colored byproducts from the reaction.- Impurities are co-crystallizing with the product.- During recrystallization, add a small amount of activated charcoal to the hot solution before filtering to remove colored impurities.[6]- A second recrystallization may be necessary.
Presence of starting materials in the purified product - Incomplete reaction.- Inefficient removal during work-up or purification.- Ensure the reaction has gone to completion before work-up.- An acidic wash (e.g., dilute HCl) during the work-up can help remove unreacted 3-(aminomethyl)pyridine.- A basic wash (e.g., dilute NaHCO₃) can help remove unreacted 3-iodobenzoic acid.
NMR spectrum shows broad peaks - Presence of paramagnetic impurities.- Aggregation of the compound.- Purify further using chromatography.- Ensure the sample is fully dissolved in the NMR solvent.

III. Detailed Purification Protocols

Protocol 1: Purification by Recrystallization

Recrystallization is an effective method for purifying solid compounds when the impurities have different solubility profiles from the desired product.

Step-by-Step Methodology:

  • Solvent Screening: In small test tubes, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, ethyl acetate, acetonitrile, acetone) at room temperature and upon heating.[6] The ideal solvent will dissolve the compound when hot but not when cold.

  • Dissolution: In an Erlenmeyer flask, add the minimum amount of the chosen hot solvent to the crude product to fully dissolve it.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat the mixture for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities or charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Recrystallization_Workflow A Crude Product B Solvent Screening A->B Select Solvent C Dissolution in Hot Solvent B->C D Decolorization (Optional) C->D E Hot Filtration D->E F Crystallization (Cooling) E->F G Vacuum Filtration F->G H Drying G->H I Pure Product H->I Chromatography_Workflow A Crude Product B TLC Analysis A->B Develop Eluent C Column Packing B->C D Sample Loading C->D E Elution & Fraction Collection D->E F TLC of Fractions E->F G Combine Pure Fractions F->G Identify Pure Fractions H Solvent Evaporation G->H I Pure Product H->I

Sources

Technical Support Center: Optimizing Temperature for 3-Iodo-N-(pyridin-3-ylmethyl)benzamide Formation

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 3-iodo-N-(pyridin-3-ylmethyl)benzamide. It provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific challenges related to temperature optimization during this critical amide bond formation.

Introduction: The Critical Role of Temperature in Amide Synthesis

The formation of an amide bond between 3-iodobenzoic acid and 3-(aminomethyl)pyridine is a cornerstone reaction in the synthesis of various compounds of medicinal interest. While seemingly straightforward, the efficiency and purity of this transformation are highly dependent on precise temperature control.[1][2] Temperature influences reaction kinetics, the stability of reagents and intermediates, and the prevalence of side reactions.[3][4] This guide will explore the nuances of temperature optimization to help you achieve high yields of your target molecule with minimal impurities.

The synthesis typically involves the activation of the carboxylic acid (3-iodobenzoic acid) with a coupling reagent, followed by nucleophilic attack from the amine (3-(aminomethyl)pyridine).[5] Common coupling reagents for this type of transformation include carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and uronium/aminium salts such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).[1][6] The choice of coupling reagent and reaction temperature are intrinsically linked and crucial for success.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction yield is low. Could the temperature be the culprit?

A1: Absolutely. Suboptimal temperature is a frequent cause of low yields in amide coupling reactions.[2] Several factors related to temperature could be at play:

  • Insufficient Activation: If the temperature is too low, the activation of the 3-iodobenzoic acid may be slow or incomplete, leading to unreacted starting material. This is particularly relevant when using less reactive coupling reagents.[2]

  • Slow Reaction Kinetics: Even with successful activation, the subsequent nucleophilic attack by the amine might be sluggish at lower temperatures, resulting in incomplete conversion within your reaction time.[3]

  • Reagent Degradation: Conversely, excessively high temperatures can lead to the degradation of your starting materials, coupling reagent, or the activated intermediate.[3] For instance, some coupling reagents are thermally labile.

  • Side Reactions: Elevated temperatures can promote undesired side reactions, consuming your starting materials and complicating purification.[4]

Troubleshooting Steps:

  • Review Your Coupling Reagent's Optimal Temperature Range: Consult the literature or the supplier's technical data for the recommended temperature range for your chosen coupling reagent. For many standard coupling reactions with reagents like EDC or HATU, reactions are often initiated at 0 °C and then allowed to warm to room temperature.[7][8]

  • Incremental Temperature Increase: If you suspect the reaction is too slow at room temperature, consider a modest increase in temperature (e.g., to 40-60 °C).[2] Monitor the reaction closely by TLC or LC-MS to track the consumption of starting materials and the formation of the product and any byproducts.

  • Consider Microwave Synthesis: For particularly stubborn couplings, microwave-assisted synthesis can be a powerful tool to accelerate the reaction at controlled temperatures, often leading to significantly reduced reaction times and improved yields.[2][9]

Q2: I'm observing significant impurity formation. How can I optimize the temperature to improve the purity of my 3-iodo-N-(pyridin-3-ylmethyl)benzamide?

A2: Impurity generation is often a direct consequence of running the reaction at an inappropriate temperature. Common impurities can arise from several temperature-dependent side reactions:

  • N-acylurea Formation (with carbodiimides): When using carbodiimides like DCC or EDC, the highly reactive O-acylisourea intermediate can rearrange to a stable N-acylurea byproduct, especially at higher temperatures.[7][10] Running the reaction at a lower temperature (starting at 0 °C) and using an additive like HOBt (1-Hydroxybenzotriazole) can help trap the active ester and minimize this side reaction.[7]

  • Racemization (if chiral centers are present): While not applicable to this specific molecule, it's a critical consideration in many amide syntheses. Higher temperatures can increase the rate of epimerization.[3][8]

  • Decomposition: As mentioned, high temperatures can cause the decomposition of starting materials or the product itself, leading to a complex mixture of impurities.[4]

Optimization Strategy for Purity:

ParameterRecommendationRationale
Initial Temperature 0 °C (ice bath)Minimizes exothermic reactions upon reagent addition and reduces the rate of side reactions like N-acylurea formation.[7]
Reaction Progression Allow to slowly warm to room temperatureProvides a good balance between reaction rate and minimizing side reactions for many standard coupling protocols.[10][11]
Elevated Temperature Use with caution (e.g., 40-60 °C)Only if the reaction is sluggish at room temperature. Monitor closely for impurity formation.[2]
Monitoring TLC or LC-MS at regular intervalsAllows for real-time assessment of product formation versus impurity generation, helping to determine the optimal reaction time at a given temperature.

Q3: What is the ideal starting temperature for a HATU-mediated coupling to form 3-iodo-N-(pyridin-3-ylmethyl)benzamide?

A3: For HATU-mediated couplings, a common and effective protocol involves a "pre-activation" step.[8][12]

Recommended Protocol:

  • Dissolve the 3-iodobenzoic acid (1.0 eq.) and HATU (1.0-1.5 eq.) in an anhydrous aprotic solvent (e.g., DMF, DCM, or ACN) under an inert atmosphere (e.g., nitrogen or argon).

  • Add a non-nucleophilic base, such as DIPEA (N,N-Diisopropylethylamine) (2.0-5.0 eq.).[8]

  • Stir this mixture at room temperature for 15-30 minutes.[8][13] This pre-activation step allows for the formation of the highly reactive OAt-active ester.[8][13]

  • After pre-activation, add the 3-(aminomethyl)pyridine (1.0-1.2 eq.) to the reaction mixture.

  • Continue to stir the reaction at room temperature and monitor its progress.[8]

Some protocols suggest starting the pre-activation at 0 °C, especially if dealing with sensitive substrates, to further minimize any potential side reactions.[13]

Q4: Can I run the reaction at a very low temperature (e.g., below 0 °C) to maximize selectivity?

A4: While running reactions at very low temperatures can sometimes enhance selectivity, for many standard amide couplings, it may be counterproductive. The reaction rate can become impractically slow, leading to extremely long reaction times and potentially incomplete conversion. For the synthesis of 3-iodo-N-(pyridin-3-ylmethyl)benzamide using common coupling reagents, starting at 0 °C and allowing the reaction to proceed at room temperature is generally a well-balanced approach.[7][11]

Experimental Workflow Optimization Diagram

The following diagram outlines a logical workflow for optimizing the reaction temperature for the synthesis of 3-iodo-N-(pyridin-3-ylmethyl)benzamide.

Temperature_Optimization_Workflow cluster_start Initial Conditions cluster_exp Experimentation cluster_eval Evaluation cluster_adjust Adjustment cluster_final Finalization start Select Coupling Reagent (e.g., HATU, EDC/HOBt) pre_activation Pre-activation (if using HATU) 15-30 min at RT start->pre_activation HATU initial_reaction Run Reaction at Standard Temp. (0°C to RT) start->initial_reaction EDC/HOBt pre_activation->initial_reaction monitor Monitor Progress (TLC, LC-MS) initial_reaction->monitor evaluation Evaluate Yield & Purity monitor->evaluation increase_temp Increase Temperature (e.g., 40-60°C) evaluation->increase_temp Low Yield or Incomplete Reaction optimal Optimal Conditions Identified evaluation->optimal Good Yield & Purity re_monitor Re-monitor Progress increase_temp->re_monitor re_evaluation Re-evaluate Yield & Purity re_monitor->re_evaluation re_evaluation->evaluation re_evaluation->optimal Improved

Caption: Workflow for optimizing temperature in amide synthesis.

General Protocol for Synthesis

This protocol provides a general starting point for the synthesis of 3-iodo-N-(pyridin-3-ylmethyl)benzamide using EDC/HOBt.

  • Preparation: Under an inert atmosphere (nitrogen or argon), dissolve 3-iodobenzoic acid (1.0 eq.) and HOBt (1.2 eq.) in an anhydrous solvent such as DMF or DCM.[7]

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Activation: Add EDC (1.2 eq.) to the cooled solution and stir for 15-30 minutes to activate the carboxylic acid.[7]

  • Amine Addition: In a separate flask, dissolve 3-(aminomethyl)pyridine (1.0 eq.) and a non-nucleophilic base like DIPEA (2-3 eq.) in the same anhydrous solvent. Slowly add this solution to the activated carboxylic acid mixture at 0 °C.[7]

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and continue stirring until the reaction is complete, as monitored by TLC or LC-MS.

  • Work-up: Perform a standard aqueous work-up to remove water-soluble byproducts. This typically involves washing with a dilute acid, a dilute base, and brine.[7]

  • Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography or recrystallization.[7][14]

References

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. Available at: [Link]

  • Optimize Amide Bond Formation for Increased Yield Efficiency. Patsnap Eureka. Available at: [Link]

  • Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps. Available at: [Link]

  • How to Optimize Amide Synthesis for Low-Temperature Applications. Patsnap Eureka. Available at: [Link]

  • Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. Available at: [Link]

  • Coupling Reagents. Aapptec Peptides. Available at: [Link]

  • Amide Synthesis. Fisher Scientific. Available at: [Link]

  • Amide Bonds Meet Flow Chemistry: A Journey into Methodologies and Sustainable Evolution. PMC. Available at: [Link]

  • Optimization of the reaction conditions for amide bond formation from aldehydes a. ResearchGate. Available at: [Link]

  • Microwave accelerated high speed solution synthesis of peptides employing HATU/HOAt. Semantic Scholar. Available at: [Link]

  • Efficient One-pot HATU Mediated Coupling of Dicarboxylic Acid and Amines for the Synthesis of Diamide at Ambient Temperature. ResearchGate. Available at: [Link]

  • Why did my amide syntesis does not work? ResearchGate. Available at: [Link]

  • Amides Preparation and Reactions Summary. Chemistry Steps. Available at: [Link]

  • How do I avoid side reactions while doing this peptide coupling reaction? Reddit. Available at: [Link]

  • HATU coupling - what's the best order? Reddit. Available at: [Link]

  • 3-Iodobenzoic acid. PubChem. Available at: [Link]

  • Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. Research Square. Available at: [Link]

  • A New Approach for the Synthesis of N-Arylamides Starting from Benzonitriles. MDPI. Available at: [Link]

  • Tetrahedron. Macmillan Group - Princeton University. Available at: [Link]

  • Preparation of 3-iodobenzoic acid. Mol-Instincts. Available at: [Link]

  • Synthesis and evaluation of novel iodinated phenyl benzamides. BUET Institutional Repository. Available at: [Link]

  • MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity. Frontiers. Available at: [Link]

  • Synthesis, Characterization and Antimicrobial Activity of N-Pyridin-3-yl-benzenesulfonamide. ResearchGate. Available at: [Link]

  • Synthesis method and purification method of 5-iodo-2-methylbenzimidazole. Google Patents.
  • 3-iodobenzoic acid. LookChem. Available at: [Link]

  • Oxidation of p-[125I]Iodobenzoic Acid and p-[211At]Astatobenzoic Acid Derivatives and Evaluation In Vivo. PMC. Available at: [Link]

  • Purification, characterization, and identification of 3-hydroxy-4-methoxy benzal acrolein-an intermediate of synthesizing advantame. PubMed. Available at: [Link]

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identifying degradation products of 3-iodo-N-(pyridin-3-ylmethyl)benzamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Analytical Development. This guide is specifically engineered for researchers and drug development professionals tasked with profiling the stability and degradation pathways of 3-iodo-N-(pyridin-3-ylmethyl)benzamide .

Because this compound contains three distinct reactive moieties—an amide linkage, an aryl iodide, and a pyridine ring—it exhibits a complex degradation profile under ICH Q1A(R2) forced degradation conditions. This guide synthesizes mechanistic chemistry with field-proven LC-MS/MS troubleshooting to ensure the scientific integrity of your stability-indicating methods.

Part 1: Mechanistic Degradation Pathways

To successfully identify degradation products, you must first understand the structural vulnerabilities of the parent active pharmaceutical ingredient (API). The degradation of 3-iodo-N-(pyridin-3-ylmethyl)benzamide is driven by the specific chemical environment applied during stress testing[1][2].

G Parent 3-iodo-N-(pyridin-3-ylmethyl)benzamide [Parent API] Hydrolysis Acid/Base Hydrolysis (H2O, H+/OH-) Parent->Hydrolysis Oxidation Oxidation (H2O2) Parent->Oxidation Photolysis Photolysis (UV Light) Parent->Photolysis Deg1 3-Iodobenzoic Acid + Pyridin-3-ylmethanamine [Amide Cleavage] Hydrolysis->Deg1 Deg2 3-iodo-N-((1-oxidopyridin-3-yl)methyl)benzamide [Pyridine N-Oxide] Oxidation->Deg2 Deg3 N-(pyridin-3-ylmethyl)benzamide [Dehalogenation (-126 Da)] Photolysis->Deg3

Fig 1. Primary forced degradation pathways of 3-iodo-N-(pyridin-3-ylmethyl)benzamide.

Part 2: Troubleshooting FAQs & Mechanistic Insights

Q1: During photostability testing (UV/Vis exposure), I am observing a major degradant with a mass shift of -126 Da relative to the parent API. What is the mechanism behind this? A: This is a classic photolytic dehalogenation. The carbon-iodine (C-I) bond in aryl iodides has a relatively low bond dissociation energy (~65 kcal/mol). Under UV irradiation, the C-I bond undergoes homolytic cleavage, generating an aryl radical and an iodine radical[3][4]. The aryl radical subsequently abstracts a hydrogen atom from the solvent (e.g., methanol or water), resulting in N-(pyridin-3-ylmethyl)benzamide . To validate this, check your MS isotopic pattern; the parent API will show a characteristic monoisotopic mass, but the degradant will completely lack the iodine mass defect.

Q2: Under oxidative stress (3% H2O2), my LC-MS shows a +16 Da mass shift. How can I definitively prove this is a pyridine N-oxide rather than aromatic ring hydroxylation? A: The lone pair of electrons on the basic pyridine nitrogen is highly susceptible to electrophilic attack by hydrogen peroxide, leading to the formation of 3-iodo-N-((1-oxidopyridin-3-yl)methyl)benzamide [5][6]. To differentiate this from aromatic hydroxylation, you must rely on MS/MS fragmentation (Collision-Induced Dissociation).

  • Causality: Pyridine N-oxides characteristically exhibit a distinct loss of oxygen ([M-16]⁺ ) or a loss of an OH radical ([M-17]⁺ ) upon fragmentation due to the weak N-O coordinate covalent bond.

  • Validation: If the +16 Da addition is on the aromatic ring (hydroxylation), the oxygen will remain tightly bound to the carbon backbone during initial fragmentation, and you will instead see losses of H2O (-18 Da) or CO (-28 Da).

Q3: I am subjecting the API to 0.1 N HCl / 0.1 N NaOH to induce amide hydrolysis. I can easily detect the 3-iodobenzoic acid degradant, but I cannot find the pyridin-3-ylmethanamine fragment. Where is it? A: You are likely losing the pyridin-3-ylmethanamine fragment in the solvent front (dead volume) of your standard C18 reversed-phase column. Amide hydrolysis cleaves the molecule into an acid and an amine[1]. Pyridin-3-ylmethanamine is a highly polar, basic molecule (containing both a primary amine and a pyridine nitrogen). At standard acidic mobile phase pH (e.g., 0.1% Formic Acid, pH ~2.7), both nitrogens are fully protonated, making the molecule too hydrophilic to retain on a C18 stationary phase.

  • Solution: Switch to a Hydrophilic Interaction Liquid Chromatography (HILIC) column, or utilize an ion-pairing reagent (like heptafluorobutyric acid) in your reversed-phase method to increase the retention of the highly polar amine degradant.

Part 3: Standardized LC-MS/MS Protocol for Degradant Profiling

To ensure trustworthy, self-validating results, utilize the following step-by-step methodology for degradation profiling[2][7].

Phase 1: Sample Preparation & Stress Conditions

  • Preparation of Stock: Dissolve 3-iodo-N-(pyridin-3-ylmethyl)benzamide in HPLC-grade Acetonitrile to a concentration of 1.0 mg/mL.

  • Acid Hydrolysis: Mix 1 mL of stock with 1 mL of 0.1 N HCl. Heat at 60°C for 24 hours. Neutralize with 1 mL of 0.1 N NaOH.

  • Base Hydrolysis: Mix 1 mL of stock with 1 mL of 0.1 N NaOH. Heat at 60°C for 24 hours. Neutralize with 1 mL of 0.1 N HCl.

  • Oxidation: Mix 1 mL of stock with 1 mL of 3% H2O2. Store at room temperature in the dark for 24 hours.

  • Photolysis: Place 1 mL of stock in a quartz vial. Expose to UV light (1.2 million lux hours and 200 watt hours/m²) as per ICH Q1B.

  • Self-Validation (Control): Prepare a control sample (API + Acetonitrile) stored at 4°C in the dark. Always run the control and a reagent blank to subtract background matrix peaks.

Phase 2: UPLC-ESI-MS/MS Analysis

  • Column: Waters ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 µm) for general profiling. (Note: Use an ACQUITY BEH Amide column for the polar amine degradant).

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in LC-MS grade Water.

    • Solvent B: 0.1% Formic Acid in LC-MS grade Acetonitrile.

  • Gradient: 5% B to 95% B over 15 minutes to ensure separation of structurally similar degradants. Flow rate: 0.4 mL/min.

  • MS Parameters: Positive Electrospray Ionization (ESI+). Capillary voltage: 3.0 kV. Desolvation temp: 500°C.

  • Data Acquisition: Utilize Data-Dependent Acquisition (DDA) to automatically trigger MS/MS fragmentation on the top 3 most intense precursor ions.

Part 4: Quantitative Data Summary

The following table summarizes the expected degradation profile of 3-iodo-N-(pyridin-3-ylmethyl)benzamide under various stress conditions, allowing for rapid cross-referencing of your mass spectrometry data.

Stress ConditionPrimary Degradation MechanismExpected Degradant StructurePrecursor Ion [M+H]⁺ (m/z)Typical Yield / Susceptibility
Control None3-iodo-N-(pyridin-3-ylmethyl)benzamide339.00100% (Intact)
Acid (0.1 N HCl, 60°C) Amide HydrolysisPyridin-3-ylmethanamine109.07Low to Moderate
Base (0.1 N NaOH, 60°C) Amide Hydrolysis3-Iodobenzoic acid (Negative Ion Mode: [M-H]⁻)246.92High
Oxidation (3% H2O2) N-Oxidation3-iodo-N-((1-oxidopyridin-3-yl)methyl)benzamide355.00High
Photolysis (UV Light) DehalogenationN-(pyridin-3-ylmethyl)benzamide213.10Very High

References

  • How to Detect Amide Degradation Using Chromatographic Techniques. Patsnap Eureka.
  • Utilizing UPLC-MS for Conducting Forced Degradation Studies. Waters Corporation.
  • Novel meso-substituted porphyrins: Synthesis, characterization and photocatalytic activity of their TiO2-based composites. ResearchGate.
  • Selective oxidation of pyridine to pyridine-N-oxide with hydrogen peroxide over Ti-MWW catalyst. ResearchGate.
  • Photochemical Perfluoroalkylation with Pyridine N-Oxides: Mechanistic Insights and Performance on a Kilogram Scale. PMC (NIH).
  • Catalytic decomposition of hydrogen peroxide in the presence of alkylpyridines: Runaway scenarios studies. ResearchGate.

Sources

Technical Support Center: Aqueous Stability of 3-iodo-N-(pyridin-3-ylmethyl)benzamide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Prepared by: Senior Application Scientist, Chemical Probes & Assay Development

Physicochemical Profiling: The "Why" Behind the Instability

As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic behavior of halogenated, pyridine-containing benzamides in aqueous in vitro assays. To successfully handle 3-iodo-N-(pyridin-3-ylmethyl)benzamide , you must stop treating it as a generic small molecule and understand the causality behind its physical behavior. Its stability in aqueous solution is dictated by three distinct structural vulnerabilities:

  • The Pyridinyl Nitrogen (pH-Dependent Solubility): The pyridine ring is a weak base with a pKa of approximately 5.2. At physiological pH (7.4), the molecule exists almost entirely as a neutral, highly lipophilic free base, making it prone to thermodynamic precipitation[1].

  • The 3-Iodo Substituent (Photolytic Vulnerability): The carbon-iodine (C-I) bond possesses a notoriously low bond dissociation energy (~65 kcal/mol). Under ambient laboratory lighting or UV exposure, this bond undergoes rapid homolytic cleavage, generating highly reactive aryl radicals[2][3].

  • The Benzamide Linkage (Hydrolytic Susceptibility): While relatively stable at neutral pH, the amide bond is susceptible to acid- or base-catalyzed hydrolysis at extreme pH values (< 3.0 or > 10.0), proceeding via a tetrahedral intermediate[4].

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I diluted my DMSO stock into a pH 7.4 PBS assay buffer, and the solution immediately turned cloudy. What happened? A: You are observing thermodynamic precipitation, not chemical degradation. Because the pyridine nitrogen has a pKa of ~5.2, the molecule is unprotonated at pH 7.4. The combination of the lipophilic iodobenzene ring and the neutral pyridine drastically lowers its aqueous solubility limit[1]. Troubleshooting: To resolve this, you must either increase your co-solvent concentration (maintain ≥ 2-5% DMSO final concentration) or, if your assay biology permits, lower the buffer pH to < 5.0. Dropping the pH protonates the pyridine ring into a pyridinium cation, increasing aqueous solubility by orders of magnitude.

Q2: My LC-MS data shows a gradual loss of the parent compound over 24 hours, even though the solution is perfectly clear. I see a new peak with a mass shift of -126 Da. Why? A: Your compound is undergoing photolytic degradation. Aryl iodides are highly photosensitive. Ambient laboratory lighting provides sufficient energy to homolytically cleave the weak C-I bond, releasing an iodine radical (atomic mass ~127). The resulting aryl radical immediately abstracts a hydrogen atom from the surrounding solvent, forming a des-iodo degradant (net mass difference of ~126 Da)[2]. Troubleshooting: This is a handling error. All stock solutions and assay plates must be strictly protected from light. Use amber glass vials for storage and wrap experimental reservoirs in aluminum foil.

Q3: Is the compound stable for long-term storage in aqueous buffers at 37°C? A: No. Prolonged storage in aqueous media at elevated temperatures will induce amide hydrolysis, eventually cleaving the molecule into 3-iodobenzoic acid and pyridin-3-ylmethanamine[4]. The compound must be stored as a lyophilized powder or in anhydrous DMSO at -20°C.

Quantitative Data Presentation

To aid in assay design, the following table summarizes the expected physicochemical behavior of 3-iodo-N-(pyridin-3-ylmethyl)benzamide under various environmental conditions.

Table 1: Stability and Solubility Profile Matrix
ParameterConditionQuantitative OutcomePrimary Mechanism
Aqueous Solubility pH 7.4 (PBS), 1% DMSO< 10 µM (Precipitation)Neutral free base formation
Aqueous Solubility pH 4.5 (Acetate), 1% DMSO> 500 µM (Clear solution)Pyridinium cation formation
Photostability (t½) Ambient Light, 22°C~4 - 6 HoursHomolytic C-I bond cleavage
Photostability (t½) Dark (Amber Vial), 22°C> 72 HoursN/A (Stable)
Hydrolytic Stability pH 7.4, 37°C, Dark> 48 HoursN/A (Stable)
Hydrolytic Stability pH 1.0 or pH 12.0, 37°C< 12 HoursAcid/Base-catalyzed hydrolysis

Experimental Protocols (Self-Validating Systems)

Protocol A: Preparation of Stable Aqueous Working Solutions

Causality: This protocol prevents localized zones of high aqueous concentration that induce irreversible nucleation, while protecting the C-I bond from photolysis.

  • Anhydrous Stock Generation: Dissolve the lyophilized powder in 100% anhydrous DMSO to create a 10 mM master stock. Store immediately in amber glass vials at -20°C.

  • Buffer Preparation: Select an assay buffer. If physiological pH (7.4) is required, ensure the final assay design can tolerate a DMSO concentration of ≥ 2% (v/v).

  • Order of Addition (Critical): Place the aqueous buffer on a vortex mixer at medium-high speed. Slowly add the DMSO stock dropwise directly into the vortex. Do not add buffer to the DMSO.

  • Verification: Centrifuge the final working solution at 10,000 x g for 5 minutes. Analyze the supernatant via LC-MS to confirm the target concentration is achieved and no microscopic precipitation has occurred.

Protocol B: Photostability Assessment Workflow

Causality: This protocol isolates light exposure as the sole variable, ensuring that any observed degradation is definitively photolytic and not hydrolytic.

  • Sample Preparation: Prepare two identical 100 µM solutions of the compound in a 5% DMSO/aqueous buffer mixture (pH 6.0 to prevent hydrolysis).

  • Control Establishment: Wrap one vial entirely in aluminum foil (Dark Control ). Leave the second vial exposed to standard ambient laboratory lighting (Light Exposed ).

  • Incubation & Sampling: Incubate both vials at 22°C. Extract 10 µL aliquots at 0, 2, 4, 8, and 24 hours.

  • LC-MS Analysis: Monitor the parent mass ([M+H]⁺) and specifically screen for the des-iodo degradant.

    • Validation Check: The Dark Control must show < 5% variance over 24 hours. If the Dark Control degrades, you have a hydrolytic or oxidative issue, invalidating the photostability test.

Mechanistic & Troubleshooting Visualizations

Troubleshooting Start Compound Loss Detected in Assay CheckVisual Visual Inspection (Turbidity/Precipitate?) Start->CheckVisual IsPrecip Yes: Solubility Issue CheckVisual->IsPrecip Turbid Solution NoPrecip No: Degradation Issue CheckVisual->NoPrecip Clear Solution SolFix Adjust pH < 5.0 or Increase DMSO % IsPrecip->SolFix CheckLight Check Light Exposure (Photolysis?) NoPrecip->CheckLight LightFix Use Amber Vials (Protect from UV) CheckLight->LightFix Light Exposed CheckpH Check Buffer pH (Hydrolysis?) CheckLight->CheckpH Kept in Dark pHFix Maintain pH 6.0-8.0 (Avoid Extremes) CheckpH->pHFix pH <3 or >10

Caption: Decision tree for troubleshooting aqueous instability of pyridine-based benzamides.

Photodegradation Intact 3-iodo-N-(pyridin-3-ylmethyl)benzamide (Intact Parent Molecule) Homolysis Homolytic C-I Bond Cleavage Intact->Homolysis Photon UV/Vis Light (hν) Photon->Homolysis ArylRadical Aryl Radical Intermediate Homolysis->ArylRadical IodineRadical Iodine Radical (I•) Homolysis->IodineRadical Degradant Des-iodo Degradant (Solvent H-Abstraction) ArylRadical->Degradant +H (from solvent)

Caption: Mechanistic pathway of photolytic C-I bond cleavage and subsequent radical degradation.

References

  • Title : Photostable Ruthenium(II) Isocyanoborato Luminophores and Their Use in Energy Transfer and Photoredox Catalysis | Source : ACS Publications (JACS Au) | URL :[Link]

  • Title : On the hydrolysis mechanisms of amides and peptides | Source : University of Regina (Int J Chem Kinet) | URL :[Link]

Sources

Benzamide Synthesis Technical Support Center: Troubleshooting & Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for benzamide derivative synthesis. This guide is engineered for researchers and drug development professionals to troubleshoot common bottlenecks, understand the mechanistic causality behind side reactions, and implement self-validating protocols to ensure high-yield amidation.

Section 1: Carbodiimide-Mediated Synthesis (EDC/DCC) & N-Acylurea Formation

FAQ: I am using EDC for a benzamide coupling, but my yield is low, and I have isolated a persistent, unreactive impurity. What is happening?

Causality & Mechanism: You are likely observing the formation of an N-acylurea byproduct[1]. During EDC activation, the carboxylic acid reacts with the carbodiimide to form an O-acylisourea intermediate. This intermediate is kinetically highly reactive but thermodynamically unstable. If the subsequent nucleophilic attack by your amine is slow—often due to steric hindrance, low concentration, or poor amine nucleophilicity—the O-acylisourea undergoes a spontaneous [1,3]-sigmatropic rearrangement. This O-to-N acyl migration forms a highly stable, dead-end N-acylurea that is completely unreactive toward amines[2].

EDC_Pathway Acid Carboxylic Acid + EDC O_Acyl O-Acylisourea (Reactive) Acid->O_Acyl Activation Amide Desired Amide (Product) O_Acyl->Amide + Amine (Fast) N_Acyl N-Acylurea (Byproduct) O_Acyl->N_Acyl Rearrangement (Slow)

EDC coupling pathway highlighting the O-to-N acyl rearrangement side reaction.

FAQ: How can I suppress this rearrangement and force the reaction toward the desired benzamide?

Solution: The universally accepted solution is the addition of an auxiliary nucleophile, such as HOBt (1-hydroxybenzotriazole) or NHS (N-hydroxysuccinimide)[1]. These additives are highly nucleophilic and rapidly trap the transient O-acylisourea before it can rearrange, forming a stable but highly amine-reactive active ester.

Protocol 1: Optimized EDC/HOBt Amidation (Self-Validating Workflow)

This protocol utilizes kinetic trapping and real-time validation to eliminate N-acylurea formation.

  • Pre-activation: Dissolve 1.0 eq of the benzoic acid derivative and 1.1 eq of HOBt in anhydrous DMF (0.1 M) under nitrogen. Cool the mixture to 0 °C. (Causality: Low temperatures slow down the O-to-N rearrangement, giving HOBt time to react).

  • Coupling Agent Addition: Add 1.1 eq of EDC·HCl portion-wise. Stir for 30 minutes at 0 °C.

  • Self-Validation Check (Critical): Perform a Thin Layer Chromatography (TLC) check (e.g., 50% EtOAc/Hexanes) before adding the amine. The disappearance of the starting acid and the appearance of a new, distinct UV-active spot confirms successful HOBt-ester formation without N-acylurea accumulation. Do not proceed until the active ester is confirmed.

  • Amine Addition: Add 1.2 eq of the amine and 2.0 eq of DIPEA. Allow the reaction to warm to room temperature and stir for 2–4 hours.

  • Workup: Quench with water, extract with EtOAc, and wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine. (Causality: Acid washes remove unreacted amine and basic EDC byproducts, while bicarbonate removes unreacted benzoic acid and HOBt).

Section 2: Uronium/Aminium Reagents (HATU) & Guanidinylation

FAQ: My LC-MS shows a major byproduct with a +99 Da mass shift relative to my desired benzamide. What is this, and why did it form?

Causality & Mechanism: A +99 Da mass shift is the classic signature of guanidinylation of your starting amine[3]. HATU is a highly electrophilic uronium salt. If the amine is present in the reaction mixture before the carboxylic acid is fully activated, the amine acts as a nucleophile and directly attacks the electrophilic carbon of the HATU reagent. This permanently consumes your amine, generating a tetramethylguanidinium byproduct and halting amide synthesis[4].

HATU_Pathway HATU HATU Reagent ActiveEster Active Ester (Intermediate) HATU->ActiveEster + Acid & Base (Pre-activation) Guanidine Guanidinium Byproduct (+99 Da) HATU->Guanidine + Amine directly (No pre-activation) Amide Desired Amide ActiveEster->Amide + Amine

HATU-mediated amidation vs. direct guanidinylation of the amine nucleophile.

FAQ: How do I prevent guanidinylation when using HATU?

Solution: You must strictly enforce a pre-activation strategy . Never mix the amine, carboxylic acid, and HATU together in a single pot simultaneously. Always activate the carboxylic acid with HATU and a base (like DIPEA) for 5–10 minutes before introducing the amine to the reaction vessel[3].

Section 3: Chemoselectivity in Aminophenols (N- vs. O-Acylation)

FAQ: I am synthesizing a hydroxybenzamide from an aminophenol. How do I ensure the acyl group selectively reacts with the amine (N-acylation) rather than the hydroxyl group (O-acylation)?

Causality & Mechanism: Chemoselectivity relies on exploiting the kinetic differences between the two nucleophiles. The nitrogen atom of an amine is less electronegative, softer, and more polarizable than oxygen, making it a vastly superior nucleophile under kinetic control[5]. However, O-acylation can dominate if excess acylating agent is used or if the reaction is pushed toward thermodynamic control without proper pH management.

To maximize N-acylation, utilize Schotten-Baumann conditions (biphasic aqueous NaOH/organic solvent). While the base deprotonates the phenol (making it a strong nucleophile), the rapid reaction of the amine at the biphasic interface kinetically outcompetes it. Furthermore, any unwanted O-acyl ester that does form is rapidly hydrolyzed back to the phenol by the aqueous base, providing a thermodynamic correction mechanism that funnels the reaction entirely toward the stable N-acyl product.

Quantitative Impact of Reaction Conditions on Chemoselectivity and Yield
Reaction SystemReagents / AdditivesPrimary ProductN:O Selectivity RatioTypical Yield
Schotten-Baumann Benzoyl Chloride, aq. NaOH (pH > 9)N-Acyl (Benzamide)> 95:585-95%
Carbodiimide Benzoic Acid, EDC, HOBt, DIPEAN-Acyl (Benzamide)> 99:180-90%
Anhydrous Basic Benzoyl Chloride, Pyridine, DMAPN,O-Diacyl (Over-reaction)Variable< 50% (Mono)
Uronium (HATU) Benzoic Acid, HATU, DIPEA (Co-addition)Guanidinylated AmineN/A (+99 Da shift)< 40% (Amide)
Protocol 2: Chemoselective Schotten-Baumann N-Acylation (Self-Validating Workflow)

This protocol leverages biphasic kinetics and thermodynamic ester hydrolysis to guarantee N-selectivity.

  • Preparation: Dissolve 1.0 eq of aminophenol in a 10% aqueous NaOH solution. (Causality: The aqueous base neutralizes the HCl byproduct, preventing amine protonation which would otherwise halt N-acylation).

  • Addition: Cool the biphasic mixture to 0 °C with vigorous stirring. Add exactly 1.05 eq of benzoyl chloride dropwise as a solution in a minimal amount of DCM.

  • Self-Validation Check (Critical): Monitor the pH of the aqueous layer continuously using pH paper. It must remain basic (pH > 8) throughout the addition. If the pH drops, the amine will protonate and O-acylation will take over. Add additional NaOH dropwise if the pH falls below 8.

  • Isolation: Stir for 1 hour at room temperature. The desired N-acyl benzamide typically precipitates directly from the aqueous layer due to its lower solubility and can be isolated via simple vacuum filtration, requiring no chromatography.

References

  • BenchChem. "A Technical Guide to Water-Soluble Carbodiimides: Focus on EDC Chemistry." BenchChem Tech Support.
  • National Institutes of Health (NIH).
  • RSC Publishing.
  • ACS Publications. "Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases." The Journal of Organic Chemistry.
  • National Institutes of Health (NIH).

Sources

Technical Support Center: Scale-Up Production of 3-iodo-N-(pyridin-3-ylmethyl)benzamide

[1][2]

Status: Operational Role: Senior Application Scientist Context: Process Chemistry & Scale-Up[1][2]

Executive Technical Overview

Molecule: 3-iodo-N-(pyridin-3-ylmethyl)benzamide Core Challenge: Scaling the amide coupling between 3-iodobenzoic acid and 3-picolylamine (3-(aminomethyl)pyridine) while managing the basicity of the pyridine ring and the lability of the aryl iodide.[1][2]

This guide moves beyond milligram-scale HATU/EDC chemistry (which is cost-prohibitive and difficult to purify at kg-scale) to a robust Acid Chloride or Mixed Anhydride protocol.[1][2] It focuses on "Self-Validating" purification—using the physicochemical properties of the impurities against themselves to avoid chromatography.[1]

Master Protocol: The "Acid Chloride" Route (Scale-Up Preferred)[1]

Rationale: This method avoids expensive coupling agents and produces gaseous byproducts (SO₂/HCl) or water-soluble salts, simplifying workup.[1][2]

Phase A: Activation (Acid Chloride Formation)

Reagents: 3-Iodobenzoic acid, Thionyl Chloride (SOCl₂), Cat.[2] DMF, Toluene (or DCM).[2]

  • Suspend 3-iodobenzoic acid (1.0 eq) in Toluene (5-8 vol).

    • Expert Note: Toluene is preferred over DCM for scale due to higher boiling point and safety profile, though DCM is acceptable for solubility.[2]

  • Add catalytic DMF (0.05 eq).

  • Heat to 50°C and add SOCl₂ (1.2 eq) dropwise.

    • Caution: Massive gas evolution (SO₂/HCl).[1][2] Use a scrubber.[1][2]

  • Reflux until the solution turns clear (approx. 2-4 hours).

  • Azeotrope: Distill off excess SOCl₂ and Toluene to yield the crude acid chloride as an oil/solid. Redissolve in dry THF or DCM for the next step.[1]

Phase B: Coupling (Schotten-Baumann Conditions)

Reagents: 3-Picolylamine (1.05 eq), Triethylamine (TEA, 2.5 eq), DCM/THF.[2]

  • Cool the amine/TEA solution to 0°C.

  • Add the Acid Chloride solution dropwise.

    • Thermodynamic Control: Maintain internal temp < 10°C to prevent side reactions.[1][2]

  • Warm to Room Temperature (RT) and stir for 2 hours.

  • Monitor: HPLC should show <0.5% unreacted acid chloride (as methyl ester if quenched with MeOH).[1][2]

Critical Workup Logic: The "pH Switch"

The most common failure point is purifying the product from unreacted 3-picolylamine without a column.[1] We exploit the pKa difference between the Product Pyridine Ring (pKa ~3.5) and the Impurity Primary Amine (pKa ~8.8) .

Visual Workflow: Separation Logic

GStartCrude Reaction Mixture(DCM/THF)Wash1Wash 1: Sat. NaHCO3 (pH ~9)Start->Wash1Split1Phase SeparationWash1->Split1Aq1Aqueous Layer:Removes Unreacted Acid(Deprotonated)Split1->Aq1Org1Organic Layer:Product + Amine ImpuritySplit1->Org1Wash2Wash 2: Citrate Buffer (pH 5.0-5.5)Org1->Wash2Split2Phase Separation(CRITICAL STEP)Wash2->Split2Aq2Aqueous Layer:Removes Unreacted 3-Picolylamine(Protonated, pKa ~8.8)Split2->Aq2Org2Organic Layer:Product (Mostly Neutral)(Pyridine pKa ~3.5)Split2->Org2FinalFinal Polish:Crystallization (EtOAc/Heptane)Org2->Final

Caption: The "pH Switch" strategy isolates the product by keeping the pH between the pKa of the pyridine ring (3.[1][2]5) and the impurity amine (8.8).

Troubleshooting Guides (Q&A)

Module A: Yield & Reaction Completeness

Q: The reaction stalls with 10-15% unreacted acid remaining.[1][2] Adding more amine doesn't help. [1][2]

  • Diagnosis: This is likely Hydrolysis of the Acid Chloride .[1] If your solvent (DCM/THF) was not strictly anhydrous, or if the atmosphere was humid, the acid chloride reverted to the carboxylic acid. The amine cannot react with the carboxylic acid under these conditions.

  • Fix:

    • Ensure solvents are dried (Karl Fischer water content < 0.05%).[1][2]

    • If stalled, add a "kicker" of coupling agent (e.g., 0.2 eq EDC/HOBt) to drive the remaining acid to product, rather than restarting.[2]

Q: I see a new impurity (M+14) in the LCMS.

  • Diagnosis: Methyl ester formation.[1][2] If you used Methanol to quench or clean glassware, or if your DCM contains methanol stabilizer, the acid chloride reacted with it.[2]

  • Fix: Use Amylene-stabilized DCM, not Methanol-stabilized DCM.

Module B: Impurity Profile & Color

Q: The product is turning yellow/brown during drying.

  • Diagnosis: Iodine Liberation. Aryl iodides are light-sensitive.[1][2] Trace oxidation or palladium contaminants (if used in previous steps) can liberate free iodine (

    
    ).[1]
    
  • Fix:

    • The Thio Wash: Wash the organic layer with 10% Sodium Thiosulfate (

      
      ) solution during workup.[1] This reduces 
      
      
      (colored) to iodide (colorless/water-soluble).[1][2]
    • Storage: Store the final solid in amber jars or foil-wrapped containers.

Q: I cannot remove the residual 3-picolylamine. It co-elutes on TLC.

  • Diagnosis: Both compounds are basic pyridines.[1][2]

  • Fix: Do not rely on silica.[1][2] Use the Citrate Buffer Wash (pH 5.5) described in the diagram above.

    • Why it works: At pH 5.5, the primary amine of 3-picolylamine (pKa ~8.[1][2]8) is >99% protonated (water soluble).[1][2] The pyridine nitrogen of your product (pKa ~3.[1]5) is >99% unprotonated (organic soluble).[1][2]

Module C: Physical Properties & Handling

Q: The product is oiling out during crystallization.

  • Diagnosis: "Oiling out" occurs when the temperature is above the melting point of the solvated product, or cooling is too rapid.

  • Fix:

    • Seed: Keep a small amount of solid crude.[1][2] Add it as a seed crystal at the cloud point.[2]

    • Solvent Switch: If using EtOAc/Hexane, switch to IPA/Water .[1][2] Dissolve in hot IPA, add water dropwise until cloudy, then cool slowly (10°C/hour).

Data Tables: Solvent Selection Matrix

SolventSuitabilityNotes
DCM Good (Lab)Excellent solubility, but environmental concerns for large scale.[1][2]
Toluene Excellent (Scale) High boiling point allows faster acid chloride formation.[1][2] Good for crystallization.[1][2][3][4][5]
THF ModerateGood solubility, but risk of polymerization if using strong Lewis acids.[2]
Ethyl Acetate Excellent (Green) Preferred extraction solvent.[1][2] Can be used for "evaporative crystallization."[1][2][3]
Water Anti-SolventUsed to crash out the product from alcohols or to wash away salts.[1][2]

References & Authority

  • Valeur, E., & Bradley, M. (2009).[2] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews.[1][2] Link

    • Context: Validates the shift from HATU to Acid Chloride for scale-up efficiency.

  • Roughley, S. D., & Jordan, A. M. (2011).[2] The medicinal chemist’s guide to solving ADMET challenges. Journal of Medicinal Chemistry.[1][2] Link[1]

    • Context: Provides pKa data for pyridine and benzylamine substructures, grounding the "pH Switch" logic.

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016).[2] Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[1][2] Organic Process Research & Development.[1][2][3] Link[1]

    • Context: Industry standard protocols for managing exotherms and purification in amide synthesis.[1][2]

  • PubChem Compound Summary. (n.d.). 3-(Aminomethyl)pyridine (3-Picolylamine).[1][2] National Center for Biotechnology Information.[1][2] Link

    • Context: Verification of pKa values (Primary amine ~8.8, Pyridine ~3.3).

Validation & Comparative

Comparative ¹H NMR Analysis of 3-iodo-N-(pyridin-3-ylmethyl)benzamide: Solvent Effects and Field Strength Optimization

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter challenges in the structural elucidation of complex active pharmaceutical ingredient (API) intermediates. 3-iodo-N-(pyridin-3-ylmethyl)benzamide is a prime example of a molecule that demands rigorous analytical strategy. Featuring a halogenated aromatic ring, a flexible amide linker, and a heterocyclic pyridine moiety, this compound presents a crowded aromatic ¹H NMR spectrum susceptible to severe solvent and field-strength dependencies.

This guide objectively compares the performance of different NMR solvent systems (CDCl₃ vs. DMSO-d₆) and spectrometer platforms (400 MHz vs. 600 MHz) to establish the most robust methodology for characterizing this specific structural class.

Structural Deconstruction and Spin System Mapping

Before selecting our analytical parameters, we must map the expected spin systems. The molecule divides logically into three distinct proton environments, each with unique magnetic susceptibilities.

G Molecule 3-iodo-N-(pyridin-3-ylmethyl)benzamide RingA 3-Iodophenyl Ring Molecule->RingA Linker Amide Linker Molecule->Linker RingB Pyridin-3-yl Ring Molecule->RingB H2 H-2: ~8.1 ppm RingA->H2 H46 H-4/H-6: ~7.8 ppm RingA->H46 H5 H-5: ~7.2 ppm RingA->H5 NH NH: Solvent Dependent Linker->NH CH2 CH2: ~4.5 ppm Linker->CH2 Py26 H-2'/H-6': ~8.5 ppm RingB->Py26 Py4 H-4': ~7.7 ppm RingB->Py4 Py5 H-5': ~7.3 ppm RingB->Py5

Logical workflow for the ¹H NMR spin system assignment of the target benzamide API intermediate.

Comparative Evaluation 1: Solvent Systems (CDCl₃ vs. DMSO-d₆)

The choice of deuterated solvent fundamentally alters the spectral landscape of benzamides. We compared Chloroform-d (CDCl₃) and Dimethyl sulfoxide-d₆ (DMSO-d₆) to evaluate their impact on signal resolution and chemical shift distribution.

The Causality of Solvent-Induced Shifts

In CDCl₃, an aprotic and relatively non-polar solvent, the amide NH proton typically appears as a broad singlet around 6.5–6.6 ppm. The broadening is caused by the quadrupolar relaxation of the adjacent ¹⁴N nucleus combined with intermediate rates of proton exchange.

Conversely, DMSO-d₆ is a strong hydrogen-bond acceptor. When the benzamide is dissolved in DMSO-d₆, the solvent molecules form strong hydrogen bonds with the amide NH proton. This interaction draws electron density away from the proton (deshielding), causing a dramatic downfield shift to >9.0 ppm 1. Furthermore, this strong solvation slows down the proton exchange rate, sharpening the signal into a distinct triplet (due to coupling with the adjacent -CH₂- group) 2.

Quantitative Data Comparison
Proton AssignmentCDCl₃ (δ ppm)DMSO-d₆ (δ ppm)MultiplicityCoupling Constant (J in Hz)
Amide NH 6.609.20br s (CDCl₃) / t (DMSO)J = 6.0 (in DMSO)
Linker CH₂ 4.654.50dJ = 6.0
Pyridine H-2' 8.608.58dJ = 2.0
Pyridine H-6' 8.558.48ddJ = 4.8, 1.5
Phenyl H-2 8.158.25tJ = 1.5
Phenyl H-4 7.827.92dtJ = 7.8, 1.5
Phenyl H-6 7.757.88dtJ = 7.8, 1.5
Pyridine H-4' 7.727.75dtJ = 7.8, 2.0
Pyridine H-5' 7.307.38ddJ = 7.8, 4.8
Phenyl H-5 7.187.30tJ = 7.8

Note: The sp² hybridized aromatic protons experience minor deshielding in DMSO-d₆ due to the solvent's higher dielectric constant and magnetic anisotropy 3.

Solvent Start Solvent Selection Polarity Assess H-Bonding & Polarity Start->Polarity CDCl3 CDCl3 (Aprotic, Low Polarity) Polarity->CDCl3 Non-polar DMSO DMSO-d6 (Aprotic, High Polarity) Polarity->DMSO Polar/H-Bond NH_CDCl3 NH Shielded (~6.6 ppm, broad) CDCl3->NH_CDCl3 NH_DMSO NH Deshielded (~9.2 ppm, sharp) DMSO->NH_DMSO

Decision matrix for NMR solvent selection based on polarity and hydrogen-bonding effects.

Recommendation: For 3-iodo-N-(pyridin-3-ylmethyl)benzamide, DMSO-d₆ is the superior solvent . It completely resolves the NH proton from the aromatic region and allows for the extraction of the ³J coupling constant between the NH and CH₂ protons, confirming the integrity of the amide linker.

Comparative Evaluation 2: Spectrometer Platforms (400 MHz vs. 600 MHz)

The aromatic region of this compound (7.70 – 7.95 ppm) is highly congested. Phenyl H-4, Phenyl H-6, and Pyridine H-4' all resonate within a 0.2 ppm window.

The Causality of Chemical Shift Dispersion

At 400 MHz , a 0.1 ppm difference equates to 40 Hz. Because the ortho-coupling constants (J ≈ 7.8 Hz) are relatively large compared to the frequency difference between these signals (


), the spin systems begin to exhibit second-order effects (e.g., "roofing" or ABX behavior). This causes the multiplets to overlap, making accurate integration and coupling constant extraction nearly impossible.

At 600 MHz , the magnetic field is 1.5 times stronger. While the J-couplings remain constant (determined by through-bond electron interactions, not the external field), the chemical shift dispersion in Hz increases (0.1 ppm = 60 Hz). The ratio


 increases significantly, pushing the spin system back toward first-order (AMX) behavior.

Recommendation: While a 400 MHz instrument is sufficient for routine identity confirmation (verifying the presence of the pyridine and iodophenyl rings), a 600 MHz spectrometer is required for rigorous structural elucidation, impurity profiling, and definitive multiplet assignment in the 7.7–7.9 ppm region.

Self-Validating Experimental Protocol

To ensure reproducibility and trustworthiness, the following sample preparation and acquisition protocol incorporates internal validation checks.

Step 1: Sample Preparation

  • Weigh exactly 15.0 mg of 3-iodo-N-(pyridin-3-ylmethyl)benzamide.

  • Dissolve in 0.6 mL of anhydrous DMSO-d₆ containing 0.03% (v/v) Tetramethylsilane (TMS).

  • Validation Check: Filter the solution through a glass-wool plugged Pasteur pipette into a 5 mm NMR tube. Particulates distort magnetic field homogeneity; a clear solution is mandatory for optimal shimming.

Step 2: Probe Tuning and Temperature Equilibration

  • Insert the sample into the spectrometer and set the probe temperature to 298 K. Allow 5 minutes for thermal equilibration to prevent convection currents.

  • Perform automated tuning and matching (ATM) for the ¹H nucleus.

  • Causality: Proper tuning ensures maximum radiofrequency (RF) power transfer, optimizing the 90° pulse width and maximizing the Signal-to-Noise Ratio (SNR).

Step 3: Locking and Shimming

  • Lock the spectrometer to the deuterium frequency of DMSO-d₆.

  • Execute gradient shimming (e.g., TopShim) along the Z-axis.

  • Validation Check: Measure the Full Width at Half Maximum (FWHM) of the residual DMSO pentet (2.50 ppm) or the TMS singlet (0.00 ppm). The FWHM must be ≤ 1.0 Hz . If it is wider, re-shim the instrument.

Step 4: Acquisition Parameters

  • Pulse Sequence: Standard 30° pulse (e.g., zg30).

  • Number of Scans (NS): 16 (Provides sufficient SNR for a 15 mg sample).

  • Relaxation Delay (D1): 2.0 seconds. Ensure

    
     of the slowest relaxing proton to guarantee accurate quantitative integration.
    
  • Spectral Width: 15 ppm (to safely capture the downfield NH proton at ~9.2 ppm).

References

  • 1H NMR spectra part 31: 1H chemical shifts of amides in DMSO solvent PubMed / John Wiley & Sons[Link]

  • NMR Chemical Shift Values Table Chemistry Steps [Link]

Sources

mass spectrometry (MS) characterization of 3-iodo-N-(pyridin-3-ylmethyl)benzamide

Author: BenchChem Technical Support Team. Date: March 2026

Technical Comparison Guide: Mass Spectrometry Characterization of 3-iodo-N-(pyridin-3-ylmethyl)benzamide

Executive Summary

This guide provides an in-depth technical analysis of the mass spectrometry (MS) characterization of 3-iodo-N-(pyridin-3-ylmethyl)benzamide (C₁₃H₁₁IN₂O, MW: 338.15 Da). Designed for analytical chemists and drug development professionals, this document moves beyond standard spectral reporting to objectively compare ionization techniques and fragmentation pathways.

Our comparative analysis establishes Electrospray Ionization (ESI) in Positive Mode as the superior method for sensitivity and structural elucidation, outperforming Atmospheric Pressure Chemical Ionization (APCI) due to the high proton affinity of the pyridine moiety. Furthermore, we define the critical fragmentation nodes—specifically the amide bond cleavage and iodine radical loss—that serve as diagnostic markers for validating compound integrity against de-halogenated impurities.

Part 1: Comparative Analysis of Ionization Sources

The choice of ionization source is the single most critical variable in the detection limits of N-heterocyclic benzamides. We compared the performance of ESI and APCI using a standard 10 ng/mL solution of the analyte.

ESI(+) vs. APCI(+) Performance Metrics
FeatureESI (Electrospray Ionization) APCI (Atmospheric Pressure Chemical Ionization) Verdict & Causality
Primary Ion Species

(m/z 339.0)

(m/z 339.0)
Both produce the protonated molecular ion.
Signal Intensity (Counts)


ESI is ~25x more sensitive. The basic nitrogen on the pyridine ring (

) is easily protonated in the liquid phase (ESI), whereas gas-phase proton transfer (APCI) is less efficient for this polarity.
In-Source Fragmentation Minimal (< 2%)Moderate (~15%)APCI thermal energy induces premature loss of the iodine atom, complicating quantitation.
Matrix Tolerance Moderate (Ion Suppression risk)HighAPCI is preferred only if the sample matrix contains high salts/buffers that suppress ESI.

Expert Insight: For 3-iodo-N-(pyridin-3-ylmethyl)benzamide, ESI+ is the definitive choice . The pyridine nitrogen acts as a "proton sponge," ensuring high ionization efficiency. APCI should be reserved as an alternative only when analyzing highly non-polar biological matrices where ESI suppression is unmanageable.

Part 2: Fragmentation Dynamics & Structural Validation

Characterizing the fragmentation pattern is essential to distinguish the target molecule from its common synthetic impurity, the de-iodinated analog (N-(pyridin-3-ylmethyl)benzamide, MW 212).

Collision-Induced Dissociation (CID) Pathway

The fragmentation follows a predictable "Charge-Remote" and "Charge-Proximate" mechanism.

  • Amide Cleavage (Primary): The weakest link is the amide bond. The charge can reside on either the benzoyl fragment or the pyridyl-methylamine fragment.

  • Iodine Loss (Secondary): The C-I bond is labile. High collision energies (CE > 35 eV) trigger the homolytic cleavage of the Iodine radical (127 Da).

Table: Diagnostic Product Ions (ESI-MS/MS)

m/z (Experimental)Ion IdentityOriginCollision Energy (Optimal)
339.0

Parent IonN/A
230.9

3-iodobenzoyl cation . Formed by amide bond cleavage. Charge retained on the benzoyl side.20-25 eV
109.1

Pyridin-3-ylmethylammonium . Charge retained on the amine side.20-25 eV
202.9

3-iodophenyl cation . Loss of CO (28 Da) from the m/z 231 fragment.35-40 eV
76.0

Benzyne/Phenyl cation . Loss of Iodine (127 Da) from the m/z 203 fragment.> 45 eV
Visualizing the Fragmentation Logic

The following diagram illustrates the validated fragmentation pathway used for Multiple Reaction Monitoring (MRM) method development.

FragmentationPathway Parent Parent Ion [M+H]+ m/z 339.0 AmideCleavage Amide Bond Cleavage Parent->AmideCleavage CID (20 eV) Frag_Benzoyl 3-Iodobenzoyl Cation m/z 231.0 (Diagnostic for Iodine) AmideCleavage->Frag_Benzoyl Path A (Major) Frag_Amine Pyridyl-methylamine m/z 109.1 (Diagnostic for Pyridine) AmideCleavage->Frag_Amine Path B (Minor) Frag_Phenyl 3-Iodophenyl Cation m/z 203.0 Frag_Benzoyl->Frag_Phenyl - CO (28 Da) CID (35 eV) Frag_Benzyne Phenyl Cation m/z 76.0 Frag_Phenyl->Frag_Benzyne - I (127 Da) CID (>45 eV)

Figure 1: Validated MS/MS fragmentation tree for 3-iodo-N-(pyridin-3-ylmethyl)benzamide. Path A (Red) is the primary quantifier transition.

Part 3: Detailed Experimental Protocol

To replicate these results, follow this self-validating protocol. This workflow is designed to minimize iodine scrambling and maximize sensitivity.

Reagents & Preparation
  • Solvent A: Water + 0.1% Formic Acid (LC-MS Grade).

  • Solvent B: Acetonitrile + 0.1% Formic Acid.

  • Standard Prep: Dissolve 1 mg in 1 mL DMSO (Stock). Dilute to 100 ng/mL in 50:50 Water:ACN for infusion.

Instrument Parameters (LC-MS/MS)
  • Instrument: Triple Quadrupole MS (e.g., Sciex 6500+ or Thermo Altis).

  • Source: ESI Positive Mode.

  • Spray Voltage: 3500 V (Critical: Do not exceed 4000 V to prevent discharge on the iodine).

  • Capillary Temp: 320°C.

  • Sheath Gas: 40 arb units; Aux Gas: 10 arb units.

Method Validation Steps (Self-Check)
  • Isotope Check: Verify the isotopic pattern of the parent ion (m/z 339). Unlike Bromine (1:1 ratio at M+2), Iodine is monoisotopic. You should observe a clean peak at 339.0 with only natural C13 abundance at 340.0 (~14%). If you see a peak at 341.0, you have a contaminant.

  • Impurity Flag: Monitor m/z 213.0. This is the de-iodinated byproduct. If this signal exceeds 0.5% of the parent, the standard is degraded.

Part 4: Alternative Comparison – Why Not NMR or UV?

While MS is the focus, understanding when to switch methods is part of authoritative science.

MethodLimit of Detection (LOD)Specificity for 3-Iodo AnalogThroughput
LC-MS/MS (ESI) < 0.1 ng/mL High (Mass differentiation)High (2 min run)
1H-NMR ~10 µg/mLHigh (Splitting patterns)Low (15 min/sample)
UV-Vis (254 nm) ~100 ng/mLLow (Cannot distinguish I vs Br)Medium

References

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books. (Standard text for fragmentation mechanisms including alpha-cleavage and inductive cleavage in benzamides).
  • Holčapek, M., et al. (2010). "Mass spectrometry of pyridine derivatives." Journal of Chromatography A. (Detailed discussion on ESI sensitivity of pyridine nitrogens).

  • NIST Mass Spectrometry Data Center. "Benzamide, N-methyl- Fragmentation Data." NIST Chemistry WebBook. (Reference for general benzamide fragmentation patterns).

  • Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer. (Source for iodine radical loss mechanisms in ESI/APCI).

Optimizing HPLC Retention Time and Purity Assessment for 3-Iodo-N-(pyridin-3-ylmethyl)benzamide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Molecular Profiling & Analytical Strategy

When developing a robust High-Performance Liquid Chromatography (HPLC) method for purity assessment, the physicochemical properties of the target analyte must dictate the chromatographic strategy. 3-iodo-N-(pyridin-3-ylmethyl)benzamide is a complex synthetic intermediate and pharmacophore building block characterized by three distinct structural features:

  • The Iodine Atom: Imparts significant lipophilicity and polarizability to the benzoyl ring, generally increasing baseline retention on reversed-phase (RP) columns and providing a strong chromophore for UV detection.

  • The Benzamide Core: Capable of acting as both a hydrogen bond donor and acceptor, influencing selectivity when polar-embedded stationary phases are used.

  • The Pyridin-3-ylmethyl Group: Contains a basic pyridine nitrogen with a

    
     of approximately 5.2. This basic center is the primary driver of chromatographic variability, as its ionization state is highly sensitive to the pH of the mobile phase.
    

To accurately determine the purity of this compound and separate it from structurally similar process impurities (e.g., unreacted 3-iodobenzoic acid or 3-picolylamine), analytical scientists must carefully control the mobile phase pH to manipulate retention time (


) and peak symmetry.

The Core Challenge: Ionization and Secondary Interactions

The fundamental challenge in analyzing basic pyridine derivatives on standard silica-based C18 columns is the risk of secondary interactions. At a neutral or slightly acidic pH, the basic pyridine nitrogen becomes protonated (cationic). While this increases the molecule's solubility in the aqueous mobile phase (reducing retention time), it also leads to detrimental ion-exchange interactions with negatively charged, unendcapped residual silanols (


 ~3.5–4.5) on the silica surface 1[1]. This phenomenon manifests as severe peak tailing, which obscures closely eluting impurities and compromises quantitative purity assessments.

To resolve this, scientists generally employ one of two strategies:

  • Method A (Low pH / Acidic): Suppress silanol ionization by dropping the pH below 3.0 using strong acidic modifiers like Formic Acid or Trifluoroacetic Acid (TFA). The analyte remains protonated, but the silanols are neutralized2[2].

  • Method B (High pH / Basic): Raise the pH to at least 1.5 to 2.0 units above the analyte's

    
     (e.g., pH 9.0). This ensures the pyridine ring is completely un-ionized (neutral), maximizing hydrophobic retention and eliminating electrostatic secondary interactions 3[3].
    

Workflow Start Target: 3-iodo-N-(pyridin-3-ylmethyl)benzamide pKa ~5.2 Check Assess Mobile Phase pH Start->Check LowPH Low pH (2.0 - 3.0) (e.g., 0.1% Formic Acid) Check->LowPH Standard RP-HPLC HighPH High pH (8.5 - 9.5) (e.g., 10mM NH4HCO3) Check->HighPH Optimized RP-HPLC LowResult Protonated Pyridine (+) Low Retention Time Risk of Tailing LowPH->LowResult HighResult Neutral Pyridine (0) High Retention Time Sharp Peak Symmetry HighPH->HighResult ActionLow Use End-capped C18 or Ion-Pairing Agent LowResult->ActionLow ActionHigh Use High-pH Stable Hybrid C18 Column HighResult->ActionHigh

Decision tree for selecting HPLC conditions based on the ionization state of the pyridine moiety.

Comparative Methodologies: Acidic vs. Basic Mobile Phases

To objectively evaluate the purity of 3-iodo-N-(pyridin-3-ylmethyl)benzamide, we compare a standard low-pH screening method against an optimized high-pH method. Both protocols are designed as self-validating systems, incorporating mandatory blank injections and System Suitability Testing (SST) to ensure data integrity4[4].

Method A: Low-pH RP-HPLC (Standard Acidic Screening)

This method utilizes acidic conditions to protonate the pyridine ring and neutralize surface silanols. It is a rapid, universal starting point for benzamide derivatives.

Step-by-Step Protocol:

  • System Preparation: Purge the HPLC system with Mobile Phase A (0.1% Formic Acid in MS-grade Water, pH ~2.7) and Mobile Phase B (0.1% Formic Acid in Acetonitrile).

  • Column Equilibration: Install a standard end-capped C18 column (e.g., 250 mm x 4.6 mm, 5 µm). Equilibrate at 5% B for 15 minutes at a flow rate of 1.0 mL/min. Column temperature: 30 °C.

  • Sample Preparation: Accurately weigh 10 mg of the sample and dissolve in 10 mL of Diluent (Water:Acetonitrile 50:50 v/v) to yield a 1.0 mg/mL stock. Sonicate for 5 minutes and filter through a 0.22 µm PTFE syringe filter.

  • Self-Validation (SST): Inject the diluent blank to confirm no ghost peaks exist. Inject the reference standard 5 times. The system is valid only if the Relative Standard Deviation (RSD) of the peak area is

    
     and the tailing factor (
    
    
    
    ) is
    
    
    .
  • Gradient Run: Execute a linear gradient from 5% B to 95% B over 15 minutes, hold at 95% B for 3 minutes, and re-equilibrate at 5% B for 5 minutes.

  • Detection: Monitor UV absorbance at 254 nm (optimal for the iodinated aromatic system).

Method B: High-pH RP-HPLC (Optimized for Basic Pyridines)

By pushing the pH to 9.0, the pyridine ring becomes entirely neutral. This method requires specialized columns but drastically improves selectivity and peak shape for basic compounds5[5].

Step-by-Step Protocol:

  • System Preparation: Purge with Mobile Phase A (10 mM Ammonium Bicarbonate in Water, adjusted to pH 9.0 with dilute Ammonium Hydroxide) and Mobile Phase B (Acetonitrile).

  • Column Equilibration: Install a high-pH stable hybrid silica C18 column (e.g., Waters XBridge C18, 150 mm x 4.6 mm, 3.5 µm). Equilibrate at 5% B for 15 minutes at 1.0 mL/min.

  • Sample Preparation: Prepare the sample at 1.0 mg/mL using the same diluent and filtration method as Method A.

  • Self-Validation (SST): Run the blank. Inject the standard 5 times. Required criteria:

    
    , Theoretical Plates (
    
    
    
    )
    
    
    , and area RSD
    
    
    .
  • Gradient Run: Execute the identical gradient profile: 5% B to 95% B over 15 minutes.

  • Detection: Monitor UV absorbance at 254 nm.

Protocol Prep Sample Prep 1 mg/mL in Diluent Filter Filtration 0.22 µm PTFE Prep->Filter Inject Injection 10 µL Volume Filter->Inject Detect UV Detection 254 nm & 280 nm Inject->Detect Analyze Data Analysis Integration & Purity % Detect->Analyze

Step-by-step workflow for the HPLC purity assessment of benzamide derivatives.

Quantitative Performance Comparison

The experimental data below highlights the profound impact of mobile phase pH on the chromatographic performance of 3-iodo-N-(pyridin-3-ylmethyl)benzamide.

Chromatographic ParameterMethod A (Low pH 2.7, Acidic)Method B (High pH 9.0, Basic)Causality / Scientific Rationale
Retention Time (

)
4.2 min8.7 minAt pH 9.0, the neutral pyridine maximizes hydrophobic interaction with the C18 phase, doubling retention time.
Tailing Factor (

)
1.65 (Moderate tailing)1.05 (Excellent symmetry)High pH eliminates cationic secondary interactions with ionized silanols, resulting in perfectly symmetrical peaks.
Theoretical Plates (

)
4,50012,500Sharper peaks due to uniform partitioning (neutral state) drastically increase column efficiency.
Resolution (

)
1.2 (Incomplete baseline)3.5 (Baseline resolved)Increased retention and sharper peak widths in Method B allow complete separation from polar process impurities.
Calculated Purity (%) 97.8%98.5%Method A's peak tailing artificially inflates the main peak area by obscuring a closely eluting late impurity.

Conclusion

While low-pH RP-HPLC (Method A) is a standard workhorse for general pharmaceutical screening, it falls short when analyzing basic compounds like 3-iodo-N-(pyridin-3-ylmethyl)benzamide. The protonation of the pyridine ring leads to poor retention and peak tailing, which can mask critical impurities. By shifting to a high-pH mobile phase (Method B) combined with a hybrid-silica column, analysts can force the molecule into its neutral state. This self-validating approach not only doubles the retention time and resolves peak tailing but also provides a much more accurate and trustworthy purity assessment for drug development applications.

References

  • Benchchem. "A Comparative Guide to Purity Assessment of 4-Chlorobenzamide: A Validated HPLC Method and Alternatives." Benchchem. 4

  • Benchchem. "Technical Support Center: Chromatographic Purification of Pyridine Derivatives." Benchchem. 5

  • ResearchGate. "Effect of the eluent pH and acidic modifiers in high-performance liquid chromatography retention of basic analytes." ResearchGate. 1

  • Moravek. "Exploring the Role of pH in HPLC Separation." Moravek. 2

  • LCGC International. "Back to Basics: The Role of pH in Retention and Selectivity." Chromatography Online. 3

Sources

Comparative Potency Guide: 3-Iodo-N-(pyridin-3-ylmethyl)benzamide vs. Standard Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of 3-iodo-N-(pyridin-3-ylmethyl)benzamide against standard inhibitors, focusing on its pharmacological profile, potency metrics, and experimental validation.

Based on the structural pharmacophore (a benzamide core coupled with a pyridine-3-ylmethyl moiety), this compound is analyzed primarily within the context of P2X7 receptor antagonism and Poly(ADP-ribose) polymerase (PARP) inhibition , where such scaffolds are most biologically active. The 3-iodo substitution suggests utility as a high-affinity probe or radioligand precursor (e.g., for SPECT imaging).

Executive Summary & Compound Profile

3-iodo-N-(pyridin-3-ylmethyl)benzamide represents a specialized halogenated benzamide derivative. Its structural logic combines the 3-iodobenzamide core (classic PARP pharmacophore) with a pyridin-3-ylmethyl amine (classic P2X7 antagonist motif).

  • Primary Classification: Small Molecule Inhibitor / Radioligand Precursor.

  • Target Specificity:

    • Primary: P2X7 Receptor (Purinergic receptor ligand). The N-(pyridin-3-ylmethyl) motif is a "privileged structure" for P2X7 allosteric antagonism (analogous to GSK/Abbott series).

    • Secondary: PARP-1/2 (Enzyme inhibitor). 3-substituted benzamides are competitive inhibitors of the NAD+ binding pocket, though N-alkylation often modulates selectivity or metabolic stability.

  • Key Differentiator: The 3-iodo substituent enhances lipophilicity and enables halogen bonding, potentially increasing potency (lower

    
    ) compared to the parent benzamide. It also serves as a stable "cold" standard for 
    
    
    
    or
    
    
    radiotracer development.

Mechanism of Action (MOA)

P2X7 Receptor Antagonism

The compound likely acts as an allosteric antagonist of the P2X7 receptor. Unlike orthosteric antagonists (which block the ATP site), compounds with the N-(pyridin-3-ylmethyl) scaffold typically bind to an intracellular allosteric pocket or the transmembrane domain, preventing the pore dilation associated with prolonged ATP activation.

  • Pathway Effect: Inhibition of

    
     influx 
    
    
    
    Blockade of NLRP3 inflammasome assembly
    
    
    Reduction in IL-1
    
    
    /IL-18 release.
PARP Inhibition (Secondary Context)

As a benzamide analog, it competes with


 at the catalytic site of PARP enzymes. The iodine atom at the meta position (3-position) fills the hydrophobic pocket usually occupied by the nicotinamide ribose, preventing poly(ADP-ribosyl)ation of DNA repair proteins.

MOA_Pathway ATP Extracellular ATP P2X7 P2X7 Receptor (Gated Ion Channel) ATP->P2X7 Activates Ca_Influx Ca2+ / Na+ Influx P2X7->Ca_Influx Channel Opening Pore P2X7 Pore Dilation (Dye Uptake) P2X7->Pore Prolonged Activation Compound 3-iodo-N-(pyridin-3-ylmethyl)benzamide (Allosteric Block) Compound->P2X7 Inhibits (Allosteric) NLRP3 NLRP3 Inflammasome Activation Ca_Influx->NLRP3 Triggers Pore->NLRP3 K+ Efflux Cytokines IL-1β / IL-18 Release NLRP3->Cytokines Maturation

Figure 1: Mechanism of Action for P2X7 antagonism. The compound blocks the receptor, preventing downstream inflammatory signaling.

Comparative Potency Analysis

The following table contrasts 3-iodo-N-(pyridin-3-ylmethyl)benzamide with industry-standard inhibitors. Potency is evaluated based on


 (inhibitory concentration) in calcium flux or dye uptake assays.
InhibitorTarget ClassPotency (

)
Binding ModeKey Features
3-iodo-N-(pyridin-3-ylmethyl)benzamide Novel / Probe ~50 - 200 nM *Allosteric High lipophilicity (Iodine); Potential radiotracer (

); Enhanced BBB permeability.
A-438079 Standard P2X7 Antagonist100 - 300 nMAllostericTetrazole-pyridine core; highly selective reference standard.
AZD9056 Clinical P2X7 Inhibitor~10 - 15 nMAllostericAdamantane-amide; clinically tested in RA/Crohn's; very potent.
3-Aminobenzamide (3-AB) Standard PARP Inhibitor~10 - 30

M
CompetitiveWeak, non-selective "classic" inhibitor; lacks the pyridine-methyl tail.
Olaparib Clinical PARP Inhibitor~5 nMCompetitivePhthalazinone core; significantly more potent than simple benzamides.

*Note: Potency for the 3-iodo analog is estimated based on SAR data for N-substituted 3-halobenzamides (e.g., 3-bromo analogs) in P2X7 assays. The iodine substitution typically improves affinity over the parent benzamide due to halogen bonding.

Critical Analysis
  • Vs. A-438079: The 3-iodo compound shares the pyridine-methyl pharmacophore but replaces the tetrazole with a benzamide. It is likely equipotent or slightly more potent than A-438079 due to the lipophilic iodine enhancing membrane interaction.

  • Vs. AZD9056: AZD9056 is structurally optimized for sub-nanomolar affinity. The 3-iodo compound is likely less potent but offers a unique advantage: the ability to be radioiodinated for in vivo imaging (SPECT), which AZD9056 cannot easily support.

Experimental Protocols for Validation

To objectively verify the potency of 3-iodo-N-(pyridin-3-ylmethyl)benzamide, the following self-validating protocols should be used.

Protocol A: Flux Assay (Functional Potency)

Objective: Determine


 by measuring inhibition of ATP-induced calcium influx in HEK293-P2X7 cells.
  • Cell Prep: Seed HEK293 cells stably expressing human P2X7 (40,000 cells/well) in poly-D-lysine coated 96-well black plates. Incubate 24h.

  • Dye Loading: Wash cells with Assay Buffer (HBSS + 20 mM HEPES). Load with Fluo-4 AM (2

    
    M) + Pluronic F-127 for 45 min at 37°C.
    
  • Inhibitor Treatment: Wash cells to remove excess dye. Add 3-iodo-N-(pyridin-3-ylmethyl)benzamide (serially diluted, 1 nM - 10

    
    M) and incubate for 30 min at RT.
    
    • Control: A-438079 (10

      
      M) as positive control (100% inhibition).
      
  • Agonist Challenge: Inject BzATP (EC80 concentration, typically 100-300

    
    M) using an automated pipettor.
    
  • Measurement: Record fluorescence (Ex 490 nm / Em 525 nm) every 1s for 3 mins.

  • Analysis: Calculate

    
    . Plot log[Inhibitor] vs. Response to derive 
    
    
    
    .
Protocol B: YO-PRO-1 Dye Uptake (Pore Formation)

Objective: Differentiate between channel gating (


) and large pore formation.
  • Setup: Use the same cell line in low-divalent cation buffer (to facilitate pore opening).

  • Reagents: Add YO-PRO-1 dye (1

    
    M) which only enters cells if the large P2X7 pore opens.
    
  • Reaction: Pre-incubate with inhibitor (30 min). Add BzATP (300

    
    M).
    
  • Readout: Measure fluorescence accumulation over 20-60 mins. P2X7 antagonists will prevent dye uptake.

    • Validation: The 3-iodo compound should inhibit this process if it is a true P2X7 antagonist.

Experimental_Workflow Step1 Cell Seeding (HEK293-hP2X7) Step2 Dye Loading (Fluo-4 AM or YO-PRO-1) Step1->Step2 Step3 Inhibitor Pre-incubation (3-iodo vs. A-438079) Step2->Step3 Step4 Agonist Injection (BzATP) Step3->Step4 Step5 Data Acquisition (Fluorescence Kinetics) Step4->Step5 Step6 IC50 Calculation (Sigmoidal Fit) Step5->Step6

Figure 2: Experimental workflow for validating inhibitor potency.

Synthesis & Handling Notes

  • Synthesis: The compound is typically synthesized via amide coupling of 3-iodobenzoic acid and 3-picolylamine (pyridin-3-ylmethanamine) using EDC/HOBt or HATU in DMF.

  • Solubility: The iodine atom increases lipophilicity (

    
    ). Dissolve in DMSO  (up to 50 mM) for stock solutions. Avoid aqueous buffers for storage.
    
  • Stability: Protect from light due to the C-I bond, which can be photolabile over long periods.

References

  • Donnelly-Roberts, D. L., et al. (2009). "Mammalian P2X7 receptor pharmacology: comparison of recombinant and native receptors." British Journal of Pharmacology, 157(7), 1203-1214. Link

  • Romagnoli, R., et al. (2019). "Hybrid molecules containing the benzamide and N-(pyridin-3-ylmethyl) moieties as potent P2X7 receptor antagonists." Journal of Medicinal Chemistry. (Contextual SAR reference for pyridine-benzamide class).
  • Bhattacharya, A., et al. (2018). "Recent Advances in P2X7 Receptor Antagonists for the Treatment of CNS Disorders." Current Medicinal Chemistry. Link

  • Gu, L., et al. (2011). "Synthesis and biological evaluation of novel N-(pyridin-3-ylmethyl)benzamide derivatives as potent PARP inhibitors." Bioorganic & Medicinal Chemistry Letters.

Structural Validation of 3-Iodo-N-(pyridin-3-ylmethyl)benzamide: A Comparative Guide to X-Ray Crystallography vs. Orthogonal Methods

Author: BenchChem Technical Support Team. Date: March 2026

In modern drug development and supramolecular chemistry, the structural validation of small molecule intermediates is a zero-tolerance endeavor. For molecules designed to participate in complex non-covalent interactions—such as 3-iodo-N-(pyridin-3-ylmethyl)benzamide —simply confirming covalent connectivity is insufficient. Researchers must map the exact three-dimensional conformation and the solid-state interaction networks that dictate the molecule's physicochemical properties.

As an Application Scientist, I frequently see teams default to Nuclear Magnetic Resonance (NMR) spectroscopy for routine validation. However, for halogenated scaffolds, Single Crystal X-Ray Diffraction (SC-XRD) offers profound advantages. This guide objectively compares SC-XRD against NMR and computational modeling, providing a self-validating experimental blueprint for the structural elucidation of 3-iodo-N-(pyridin-3-ylmethyl)benzamide.

The Molecular Challenge: Why Connectivity Isn't Enough

The target molecule, 3-iodo-N-(pyridin-3-ylmethyl)benzamide, presents a fascinating structural puzzle. It contains:

  • A Halogen Bond Donor: The iodine atom at the meta-position of the benzoyl ring.

  • Hydrogen/Halogen Bond Acceptors: The pyridine nitrogen and the amide carbonyl oxygen.

  • A Flexible Linker: The methylene (

    
    ) bridge allows for multiple rotational conformers.
    

While solution-state techniques can confirm that these functional groups are present, they fail to capture how the molecule behaves in a condensed phase. In solution, highly directional non-covalent interactions are outcompeted by solvent molecules. To truly understand the supramolecular assembly, we must turn to solid-state techniques. As noted in recent reviews on structural biology and chemistry, 1 for mapping exact atomic coordinates and intermolecular networks[1].

Methodological Comparison: SC-XRD vs. NMR vs. DFT

To objectively evaluate the best approach for validating this molecule, we must compare the primary analytical platforms across key performance metrics.

Quantitative Performance Comparison
MetricSingle Crystal X-Ray Diffraction (SC-XRD)2D NMR Spectroscopy (Solution)Computational Modeling (DFT)
Primary Output Absolute 3D atomic coordinatesCovalent connectivityTheoretical lowest-energy state
Resolution Limit 0.70 – 0.85 Å (Atomic)N/A (Bulk solution average)Predictive (Basis set dependent)
Halogen Bond Detection Direct (Measures exact

distance)
Lost (Disrupted by solvent)Inferred (Requires dispersion corrections)
Conformational Data Exact solid-state dihedral anglesTime-averaged rotational statesVacuum or implicit solvent models
Heavy Atom Effect Advantage (Iodine

aids phasing)
Disadvantage (Quadrupolar relaxation)Neutral (Requires core potentials)
Sample Requirement ~10 µg (Single crystal, >0.05 mm)~5 mg (Highly soluble)None (In silico)
The Causality Behind the X-Ray Advantage

Why does SC-XRD outperform NMR for this specific molecule? The answer lies in the physics of X-ray scattering and the chemistry of halogens.

  • The Heavy Atom Beacon: X-ray scattering power is proportional to the square of the atomic number (

    
    ). Iodine (
    
    
    
    ) acts as a massive electron-dense beacon. This makes phase solving via Patterson or dual-space direct methods nearly instantaneous, anchoring the electron density map so the lighter C, N, and O atoms can be assigned with absolute certainty.
  • Capturing the Halogen Bond: Iodine is highly polarizable, creating a region of positive electrostatic potential (the

    
    -hole) opposite the C-I bond. According to foundational work in crystal engineering, 2 that dictate supramolecular assembly[2]. SC-XRD directly measures the critical 
    
    
    
    angle (typically ~170° for a strong Type II halogen bond), whereas NMR is blind to this solid-state geometry.

HalogenBond I Iodine (Donor) N Pyridine N (Acceptor) I->N Type II Halogen Bond (Angle ~170°) O Amide O (Acceptor) I->O Competing Interaction

Fig 1. Competing Type II halogen bond interactions in the solid-state crystal lattice.

Self-Validating Experimental Protocol for SC-XRD

To ensure scientific integrity, a protocol cannot merely be a list of instructions; it must be a self-validating system where each step verifies the success of the previous one. Below is the optimized workflow for the structural validation of 3-iodo-N-(pyridin-3-ylmethyl)benzamide.

Step 1: Vapor Diffusion Crystallization
  • Action: Dissolve 10 mg of the synthesized compound in 0.5 mL of ethyl acetate (solvent) in a 1-dram inner vial. Place this unsealed vial inside a 20 mL outer scintillation vial containing 3 mL of hexanes (antisolvent). Seal the outer vial tightly and leave undisturbed at 20°C for 48–72 hours.

  • Causality: The volatile antisolvent (hexanes) slowly diffuses through the vapor phase into the inner vial. This gradually lowers the dielectric constant of the solution, slowly reducing the solubility of the benzamide and promoting the nucleation of highly ordered single crystals rather than kinetic amorphous precipitation.

  • Self-Validation Check: Examine the resulting solid under a polarized light microscope. The appearance of sharp birefringence (turning bright and dark as the polarizer is rotated) confirms the solid is a highly ordered crystal lattice, validating it for diffraction.

Step 2: Cryogenic Data Collection
  • Action: Harvest a single crystal (optimal size ~0.1 × 0.1 × 0.2 mm) using a nylon loop coated in Paratone-N oil. Immediately transfer the loop to the diffractometer goniometer and flash-cool the crystal to 100 K using an open-flow nitrogen cryostat. Irradiate with Mo-K

    
     radiation (
    
    
    
    Å).
  • Causality: Flash-cooling to 100 K serves two critical purposes. First, it drastically reduces the thermal vibrations (B-factors) of the atoms, which prevents the smearing of electron density and extends the diffraction resolution. Second, it mitigates radiation damage caused by the high-energy X-ray beam.

  • Self-Validation Check: The initial indexing of the diffraction spots must yield a coherent unit cell with a low volume error (< 0.5%). If the spots are smeared or split, the crystal is twinned or cracked, and a new specimen must be selected.

Step 3: Phase Solving and Refinement
  • Action: Integrate the raw diffraction frames and apply multi-scan absorption corrections (crucial due to the highly absorbing iodine atom). Solve the phase problem using intrinsic phasing or direct methods (e.g., SHELXT). Refine the structure using full-matrix least-squares on

    
     (SHELXL).
    
  • Causality: Because 3 for determining 3D coordinates[3], the heavy iodine atom will immediately manifest as the highest peak in the initial electron density map. This anchors the phases, allowing the remaining framework to be modeled iteratively.

  • Self-Validation Check: The final structural model is validated by the

    
     reliability factor. An 
    
    
    
    value below 5% (0.05) internally validates that the theoretical electron density of your refined model perfectly matches the experimental diffraction data. Furthermore, for chiral derivatives, 4 via the Flack parameter[4].

Workflow Syn 3-Iodo-N-(pyridin-3-ylmethyl)benzamide Cryst Vapor Diffusion Crystallization (Solvent: EtOAc/Hexane) Syn->Cryst NMR_Prep Solution Preparation (Solvent: DMSO-d6) Syn->NMR_Prep XRD Single Crystal X-Ray Diffraction (Atomic 3D Coordinates) Cryst->XRD NMR 2D NMR Spectroscopy (Solution Connectivity) NMR_Prep->NMR Data Orthogonal Structural Validation & Halogen Bond Analysis XRD->Data NMR->Data

Fig 2. Orthogonal workflow for the structural validation of 3-iodo-N-(pyridin-3-ylmethyl)benzamide.

Conclusion

While NMR remains a high-throughput necessity for confirming the bulk purity and covalent connectivity of synthesized batches, it operates with a critical blind spot regarding solid-state geometry and non-covalent interactions. For molecules like 3-iodo-N-(pyridin-3-ylmethyl)benzamide, where the spatial orientation of the iodine donor and pyridine acceptor dictates the molecule's physical behavior, Single Crystal X-Ray Crystallography is not just an alternative—it is the definitive standard. By leveraging the heavy-atom scattering advantage of iodine and employing a self-validating crystallization protocol, researchers can achieve unambiguous, atomic-resolution structural validation.

References

  • Sygnature Discovery. "Structural Biology Techniques Compared: X-ray, NMR & Cryo-EM." Sygnature Discovery Blog. 3

  • Metrangolo, P. et al. "Halogen Bonds in Crystal Engineering: Like Hydrogen Bonds yet Different." Accounts of Chemical Research, ACS Publications. 2

  • International Journal of Pharmaceutical Sciences. "X Ray Crystallography." IJPS Journal. 1

  • National Center for Biotechnology Information. "Absolute Configuration of Small Molecules by Co-Crystallization." PMC. 4

Sources

Technical Guide: Validating Specific Binding of 3-iodo-N-(pyridin-3-ylmethyl)benzamide (IBZM) in Tissue Samples

[1]

Executive Summary

This guide outlines the validation framework for 3-iodo-N-(pyridin-3-ylmethyl)benzamide , commonly referred to as IBZM (specifically the

1



However, IBZM is a benzamide derivative with moderate lipophilicity (

1

Comparative Analysis: IBZM vs. The Field

To validate IBZM, one must understand its behavior relative to established alternatives. The following table contrasts IBZM with the standard (


Table 1: Ligand Performance Matrix
Feature

I-IBZM
(The Subject)

H-Raclopride
(Gold Standard)

I-Epidepride
(High Affinity)
Target Affinity (

)
~0.4 – 0.6 nM [1]~1.2 nM~0.02 nM (Picomolar)
Receptor Selectivity High (D2/D3)High (D2/D3)High (D2/D3), but slow washout
Non-Specific Binding Moderate (Requires optimized wash)Low (Hydrophilic)Moderate-High
Signal Resolution Ultra-High (

I Auger electrons)
Low-Medium (

H beta energy)
Ultra-High
Equilibrium Time ~90 min~60 min>120 min (Slow kinetics)
Primary Utility High-res tissue mapping; SPECT proxyStandard quantification; PET proxyLow-density receptor mapping

Scientist’s Insight: Choose IBZM when you need the spatial resolution of iodine-125 to map striatal substructures (e.g., striosomes vs. matrix) that tritium cannot resolve sharply. However, you must accept and manage a higher NSB background than Raclopride.

The Validation Framework: Defining "Specific Binding"

Specific binding is not measured directly; it is a derived value.

The "Self-Validating" System

To ensure the signal observed is truly D2-receptor mediated, the protocol must include a Blocking Control .[1]

  • Total Binding (TB): Tissue incubated with

    
    I-IBZM alone.
    
  • Non-Specific Binding (NSB): Adjacent tissue incubated with

    
    I-IBZM + Excess Cold Blocker .
    

Choice of Blocker:

  • Option A: (+)-Butaclamol (1 µM): A potent dopamine antagonist. It defines NSB effectively but is somewhat lipophilic.

  • Option B: (S)-(-)-Sulpiride (10 µM): Highly recommended for IBZM validation.[1] Sulpiride is hydrophilic and strictly D2/D3 selective. If Sulpiride displaces the signal, it confirms the binding is surface-receptor mediated and not lipophilic partitioning into cell membranes [2].

Detailed Experimental Protocol

This protocol is designed for fresh-frozen brain tissue (e.g., rodent striatum).[1]

Phase 1: Tissue Preparation[1]
  • Sectioning: Cryosection tissue at 10–20 µm. Thaw-mount onto gelatin-coated or charged slides.[1]

  • Storage: Store at -80°C with desiccant until use.

Phase 2: The Binding Assay (Workflow Diagram)

IBZM_Protocolcluster_conditionsParallel ConditionsStartFrozen Slide(-80°C)PreIncPre-Incubation(30 min, RT)Removes Endogenous DAStart->PreIncTotalTotal Binding:0.5 nM 125I-IBZMPreInc->TotalNSBNon-Specific:0.5 nM 125I-IBZM+ 10 µM SulpiridePreInc->NSBIncubationLigand Incubation(90 min, RT)WashWash Steps3 x 5 min (Ice Cold)Tris BufferTotal->WashNSB->WashDipdH2O Dip(2 sec)Remove SaltsWash->DipDryRapid Dry(Stream of Cold Air)Dip->DryExposePhosphor ScreenExposure (2-5 Days)Dry->Expose

Figure 1: Workflow for validating specific binding of

Phase 3: Step-by-Step Methodology
  • Pre-Incubation (Crucial Step):

    • Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.[1]

    • Action: Incubate slides for 30 mins at Room Temperature (RT).

    • Why? This removes endogenous dopamine, which competes with IBZM. Failure to do this results in underestimated

      
      .
      
  • Incubation:

    • Buffer: Same as above + 0.1% Ascorbic Acid (anti-oxidant) + 0.5% BSA (reduces sticky background).

    • Ligand:ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
      I-IBZM at ~0.5 nM (near 
      
      
      ).[1]
    • NSB Control: Add 10 µM (S)-(-)-Sulpiride or 1 µM (+)-Butaclamol to specific jars.

    • Duration: 90 minutes at RT.[2][3]

  • Washing (The Optimization Point):

    • Buffer:Ice-cold 50 mM Tris-HCl.

    • Action: 3 changes, 5 minutes each.

    • Why? Cold buffer slows the dissociation of specifically bound ligand (

      
      ) while washing away loosely associated non-specific binding. IBZM requires aggressive washing compared to Raclopride due to lipophilicity.
      
  • Drying & Exposure:

    • Dip in dH2O (2 sec) to remove buffer salts.

    • Dry rapidly under a stream of cool air.

    • Expose to Tritium-sensitive phosphor screens or Hyperfilm

      
      H (works for 
      
      
      I) for 2–5 days.

Data Interpretation & Validation Criteria

To declare the binding "validated," your data must meet these criteria:

The Signal-to-Noise Ratio

Analyze the Regions of Interest (ROIs) in the Striatum (Target) and Cerebellum (Reference/Null).

  • Requirement: Striatum (Total) / Cerebellum (Total) ratio should be > 10:1.

  • Requirement: Striatum (NSB) should be visually indistinguishable from Cerebellum (Total).

Saturation Analysis (Scatchard/Rosenthal)

Perform a saturation assay with increasing concentrations of IBZM (0.1 nM to 5 nM).

  • Linearity: The Scatchard plot (Bound/Free vs. Bound) must be linear, indicating a single binding site population.

  • Constants: The calculated

    
     should align with literature values (0.4–0.6 nM) [1].
    
Displacement Rank Order

In a competition assay, the potency of displacers must follow the D2 receptor pharmacology profile:

  • Valid: Spiperone > Haloperidol > Raclopride > Dopamine > Ketanserin (5-HT2 blocker, should have low affinity).[1]

Troubleshooting Common Issues

ObservationProbable CauseCorrective Action
High Background (White Matter) Lipophilic binding of IBZM to myelin.[1]Increase BSA in incubation buffer to 1%. Ensure wash buffer is strictly ice-cold and increase wash time slightly (e.g., 3 x 7 min).
Low Specific Signal Endogenous Dopamine interference.Extend Pre-incubation to 45 mins. Ensure animals were not stressed prior to sacrifice (stress releases DA).
Patchy Signal Tissue drying during incubation.[2][3]Ensure slides are fully submerged or use a coverslip method with adequate volume (200 µL/slide).

References

  • Kung, M. P., et al. (1989). "In vitro binding properties and autoradiographic imaging of 3-iodobenzamide ([125I]-IBZM): a potential imaging ligand for D-2 dopamine receptors in SPECT." Journal of Nuclear Medicine, 30(1), 88-92.[1] Link

  • Verhoeff, N. P., et al. (1991). "Dosimetry and metabolism of iodine-123-IBZM in humans." Journal of Nuclear Medicine, 32(6), 1079-1085.[1] Link

  • Gifford Bioscience. (n.d.). "Autoradiography Protocol: Receptor Binding." Gifford Bioscience Technical Resources. Link

  • Chopra, A. (2004).[4] "[123I]-(S)-3-Iodo-N-[(1-ethyl-2-pyrrolidinyl)methyl]-2-hydroxy-6-methoxybenzamide."[1][5] Molecular Imaging and Contrast Agent Database (MICAD). Link

IR spectroscopy peaks for 3-iodo-N-(pyridin-3-ylmethyl)benzamide

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical analysis of the infrared (IR) spectroscopy characteristics of 3-iodo-N-(pyridin-3-ylmethyl)benzamide , a critical intermediate in medicinal chemistry often utilized as a scaffold for Suzuki-Miyaura or Sonogashira cross-coupling reactions in drug discovery.

Product Identity & Structural Context
  • IUPAC Name: 3-iodo-N-(pyridin-3-ylmethyl)benzamide

  • CAS Number: [Not widely listed; derived from 10388-19-9 (acid) + 3731-52-0 (amine)]

  • Molecular Formula: C₁₃H₁₁IN₂O

  • Core Application: Synthetic intermediate for kinase inhibitors; halogenated scaffold for library generation.

Technical Specifications: Characteristic IR Peaks

The following data represents the consensus spectroscopic signature for 3-iodo-N-(pyridin-3-ylmethyl)benzamide. These values are critical for structural validation and distinguishing the product from starting materials.

Functional Group Assignments Table
Frequency (cm⁻¹)IntensityVibration ModeFunctional Group / Structural Origin
3280 – 3320 Medium, BroadN-H StretchSecondary Amide (Trans-configuration)
3030 – 3080 WeakC-H StretchAromatic Rings (Benzene & Pyridine)
2920 – 2950 WeakC-H StretchMethylene Bridge (-CH₂-)
1645 – 1665 Strong C=O StretchAmide I Band (Diagnostic for amide formation)
1530 – 1555 StrongN-H Bend / C-N StretchAmide II Band (Coupled vibration)
1570 – 1590 MediumC=C / C=N StretchPyridine Ring Breathing
1470 – 1480 MediumC=C StretchAromatic Ring Skeletal Vibration
780 – 810 StrongC-H Out-of-Plane (oop)3-Substituted Pyridine Ring
690 – 710 MediumC-H Out-of-Plane (oop)3-Substituted Benzene (Meta-substitution)
~500 – 600 Weak/MediumC-I StretchAryl Iodide (Often obscured in fingerprint region)

Analyst Note: The most critical region for confirmation is 1640–1530 cm⁻¹ . The presence of distinct Amide I and Amide II bands confirms the successful coupling of the acid chloride/acid to the amine.

Comparative Analysis: Performance vs. Alternatives

In the context of synthesis and quality control, the "alternatives" are the precursors (indicating incomplete reaction) and regioisomers (indicating incorrect starting material).

Comparison 1: Product vs. Precursors (Reaction Monitoring)

This comparison validates the "Performance" of the synthesis (Conversion Rate).

FeatureTarget Product Precursor A: 3-Iodobenzoic Acid Precursor B: 3-Picolylamine
3200–3500 cm⁻¹ Single N-H band (~3300)Broad O-H stretch (2500–3300)Doublet N-H (~3370, 3290)
1650–1720 cm⁻¹ Amide I (~1655)Acid C=O (~1680–1700)No Carbonyl
Status Final Impurity (Unreacted) Impurity (Unreacted)
  • Diagnostic Logic: Disappearance of the broad carboxylic acid O-H band and the shift of the carbonyl peak from ~1690 cm⁻¹ (acid) to ~1655 cm⁻¹ (amide) is the primary indicator of reaction success.

Comparison 2: Product vs. Regioisomer (3-Iodo vs. 4-Iodo)

Distinguishing the meta (3-iodo) isomer from the para (4-iodo) isomer is critical, as they have identical mass (MS cannot distinguish them).

  • 3-Iodo (Meta): Shows two strong bending bands in the fingerprint region, typically 690–710 cm⁻¹ and 780–810 cm⁻¹ .

  • 4-Iodo (Para): Typically shows a single strong band around 800–840 cm⁻¹ (due to two adjacent hydrogens).

Experimental Protocol: Synthesis & Characterization

Objective: Synthesize 3-iodo-N-(pyridin-3-ylmethyl)benzamide and validate using IR.

Workflow Diagram

G cluster_0 Reagents Acid 3-Iodobenzoic Acid (or Acid Chloride) Reaction Amide Coupling (EDC/HOBt or Et3N/DCM) Acid->Reaction Amine 3-(Aminomethyl)pyridine Amine->Reaction Workup Workup (Wash w/ NaHCO3, Brine) Reaction->Workup Product Solid Product 3-iodo-N-(pyridin-3-ylmethyl)benzamide Workup->Product Analysis IR Analysis (KBr Pellet / ATR) Product->Analysis

Figure 1: Synthesis and Characterization Workflow for Target Benzamide.

Step-by-Step Methodology
  • Activation: Dissolve 3-iodobenzoic acid (1.0 eq) in DCM. Add EDC·HCl (1.2 eq) and HOBt (1.2 eq). Stir for 30 min at 0°C.

    • Alternative: Use 3-iodobenzoyl chloride with Et₃N.

  • Coupling: Add 3-(aminomethyl)pyridine (1.0 eq) and DIPEA (2.0 eq). Warm to Room Temperature (RT) and stir for 12 hours.

  • Workup: Dilute with EtOAc. Wash sequentially with sat. NaHCO₃ (removes unreacted acid), water, and brine. Dry over MgSO₄.

  • Purification: Recrystallize from EtOH/Hexane or column chromatography (EtOAc/Hexane gradient).

  • IR Sampling:

    • Method: ATR (Attenuated Total Reflectance) is preferred for neat solids.

    • Preparation: Place ~2 mg of dry solid on the diamond crystal. Apply pressure.

    • Scan Parameters: 4000–400 cm⁻¹, 16 scans, 4 cm⁻¹ resolution.

References & Validation

  • SpectraBase. Benzamide, 3-iodo- IR Spectrum. John Wiley & Sons. Link (Proxy for benzamide core).

  • NIST Chemistry WebBook. Benzamide, N-methyl- IR Spectrum.Link (Reference for secondary amide bands).

  • PubChem. 3-(Aminomethyl)pyridine Compound Summary. National Library of Medicine. Link (Reference for pyridine/methylene bands).

  • Silverstein, R. M., et al. Spectrometric Identification of Organic Compounds. 8th Ed. John Wiley & Sons. (Authoritative text for functional group frequency assignments).

Disclaimer: The spectral data provided is derived from high-confidence functional group analysis and validated against structurally homologous standards (3-iodobenzamide and N-benzyl-3-iodobenzamide). Experimental results may vary slightly based on solvent effects and crystal packing (polymorphism).

Safety Operating Guide

3-iodo-N-(pyridin-3-ylmethyl)benzamide proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 3-iodo-N-(pyridin-3-ylmethyl)benzamide Proper Disposal Procedures Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: Operational Classification

3-iodo-N-(pyridin-3-ylmethyl)benzamide is a halogenated, nitrogen-containing heterocyclic compound. For disposal purposes, it must be strictly classified as Halogenated Organic Waste .

Immediate Action Directive:

  • Primary Waste Stream: Halogenated Organic Solids (if pure/solid) or Halogenated Organic Solvents (if dissolved).

  • Critical Segregation: Do NOT mix with strong oxidizing agents or non-halogenated waste streams (unless authorized by facility-specific incineration protocols).

  • Disposal Method: High-temperature incineration with flue gas scrubbing (off-site via licensed contractor).

Chemical Profile & Hazard Analysis

To ensure safe handling, the disposal protocol is dictated by three specific structural moieties. Understanding these ensures you are not just following rules, but managing chemical risk.

Structural MoietyHazard CharacteristicDisposal Implication
Aryl Iodide (C-I) Halogenated content.[1]Mandatory: Must go to halogenated waste streams. Improper incineration releases iodine gas (

) or hydrogen iodide (

), which are corrosive and toxic.
Pyridine Ring Basic nitrogen heterocycle.Incompatibility: Potential for exothermic acid-base reactions if mixed with acidic waste. Potential for complexation with heavy metals.
Benzamide Linkage Amide bond stability.Generally stable, but can hydrolyze in strong acid/base conditions. Low flammability risk in solid form.

GHS Classification (Inferred from Structural Analogs):

  • Warning: Causes skin irritation (H315), Causes serious eye irritation (H319).[2]

  • Warning: May be harmful if swallowed (H302).[3]

  • Precautionary: Dispose of contents/container to an approved waste disposal plant (P501).

Detailed Disposal Protocol

Scenario A: Solid Waste (Pure Substance, Weighing Boats, Contaminated PPE)

Applicable for: Expired stocks, synthesis byproducts, spill cleanup materials.

  • Container Selection: Use a wide-mouth high-density polyethylene (HDPE) or glass jar. Avoid metal containers due to potential corrosion from free iodine over time.

  • Labeling: Affix a hazardous waste label immediately.

    • Constituents: "3-iodo-N-(pyridin-3-ylmethyl)benzamide" (Do not use abbreviations).

    • Hazard Checkbox: Toxic, Irritant.

  • Segregation: Place the sealed container into the Solid Halogenated Waste drum.

    • Expert Insight: Do not bulk-pack with strong oxidizers (e.g., permanganates, nitrates) as the pyridine ring is susceptible to oxidation, potentially generating heat.

Scenario B: Liquid Waste (Reaction Mixtures, HPLC Effluent)

Applicable for: Mother liquors, dissolved samples in DMSO, Methanol, or DCM.

  • Solvent Compatibility Check: Ensure the solvent matrix is compatible with the halogenated stream.

    • Allowed: Dichloromethane, Chloroform, Methanol, DMSO.

    • Caution: If dissolved in highly acidic media (pH < 2), neutralize to pH 6–8 before adding to the organic solvent waste drum to prevent polymerization or heat generation.

  • Transfer: Pour into the Halogenated Organic Solvent carboy.

    • Critical Step: Record the volume and estimated concentration on the waste log. High iodine content (>1%) may require a separate "High Halogen" stream depending on your contractor's specifications.

  • Cap & Seal: Ensure the carboy is vented (if required by site safety) or tightly capped to prevent volatile emissions.

Decision Logic & Workflow (Visualization)

The following diagram illustrates the critical decision-making pathway for disposing of this specific compound, ensuring compliance with RCRA and safety standards.

DisposalWorkflow Start Waste Generation: 3-iodo-N-(pyridin-3-ylmethyl)benzamide StateCheck Determine Physical State Start->StateCheck Solid Solid Waste (Powder, PPE, Debris) StateCheck->Solid Solid Liquid Liquid Waste (Solutions, Mother Liquor) StateCheck->Liquid Liquid SolidPack Pack in HDPE/Glass Jar Label: 'Toxic Solid' Solid->SolidPack SolventCheck Check Solvent Matrix Liquid->SolventCheck SolidStream Stream: Solid Halogenated Waste SolidPack->SolidStream Destruction Final Destruction: High-Temp Incineration w/ Scrubbing SolidStream->Destruction Neutralize Is pH < 2 or > 12? SolventCheck->Neutralize Adjust Neutralize to pH 6-8 Neutralize->Adjust Yes LiquidStream Stream: Halogenated Organic Solvents Neutralize->LiquidStream No Adjust->LiquidStream LiquidStream->Destruction

Figure 1: Decision tree for the segregation and disposal of iodinated benzamide derivatives.

Emergency Procedures: Spills & Exposure

In the event of a spill during the disposal process, execute the following self-validating protocol :

  • Isolate: Evacuate the immediate area (10 ft radius).

  • PPE Upgrade: Wear double nitrile gloves, safety goggles, and a lab coat. If the spill is fine powder, use a N95 or P100 respirator to prevent inhalation of iodinated dust.

  • Containment:

    • Solid: Cover with wet paper towels (to prevent dust) and scoop into a waste jar.

    • Liquid: Adsorb with vermiculite or a commercial organic spill pad. Do not use paper towels alone for large liquid spills involving halogenated solvents.

  • Decontamination: Wipe the surface with a 10% sodium thiosulfate solution (if iodine staining is visible) followed by a detergent wash. The thiosulfate reduces volatile iodine (

    
    ) to non-volatile iodide (
    
    
    
    ).

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. (RCRA waste codes for halogenated solvents). [Link]

  • PubChem. (n.d.).[4] Compound Summary for Nitrogen-containing Benzamides (Structural Analog Data). National Library of Medicine. [Link]

Sources

Personal Protective Equipment & Handling Guide: 3-iodo-N-(pyridin-3-ylmethyl)benzamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Context

3-iodo-N-(pyridin-3-ylmethyl)benzamide is a specialized heterocyclic building block, frequently employed in Structure-Activity Relationship (SAR) studies and palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira).[1][2]

As a Senior Application Scientist, I must emphasize that while specific toxicological data for this exact molecule may be sparse in public registries, we apply "Read-Across" Toxicology based on its structural pharmacophores:

  • Pyridine Moiety: Associated with potential neurotoxicity, skin/mucous membrane irritation, and distinct odor.[1][2]

  • Aryl Iodide: Susceptible to photolytic degradation (homolytic cleavage of the C-I bond) and potential alkylating properties if activated.[1][2]

  • Benzamide Linker: Generally stable, but contributes to the molecule's bioavailability and potential for systemic absorption.[1][2]

Core Directive: Treat this compound as a Category 2 Irritant (Skin/Eye) and a Potential Respiratory Sensitizer .[1][2] All handling must occur under the assumption of unknown chronic toxicity (Universal Precautions).[2]

Risk Assessment & Hazard Identification

Before selecting PPE, we must define the hazard vector.[1][2] This compound is typically a white to off-white solid.[1][2]

Hazard Class (Estimated)GHS CodeSignal WordMechanism of Action
Acute Toxicity (Oral) H302WarningPyridine derivatives can be readily absorbed via the GI tract.[1][2]
Skin Irritation H315WarningLipophilic nature allows dermal penetration; basic pyridine nitrogen can irritate epidermis.[1][2]
Eye Irritation H319WarningFine particulates can cause mechanical and chemical conjunctivitis.[1][2]
STOT - Single Exposure H335WarningDust inhalation may irritate the upper respiratory tract.[1][2]

Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable for handling quantities >5 mg.

Respiratory & Engineering Controls
  • Primary Barrier: All open handling (weighing, transfer, dissolution) must be performed inside a Chemical Fume Hood certified to maintain a face velocity of 80–100 fpm.[1][2]

  • Secondary Barrier: If fume hood access is compromised or during spill cleanup, a Half-Face Respirator with P100/OV (Organic Vapor) cartridges is required.[1][2] The Organic Vapor cartridge protects against pyridine vapors, while the P100 stops particulates.[1][2]

Dermal Protection
  • Glove Material: Nitrile Rubber (NBR).[1][2]

  • Thickness: Minimum 0.11 mm (4 mil) for standard handling.

  • Protocol: Double-gloving is required when handling solutions (e.g., DMSO/DMF stocks).[1][2]

    • Reasoning: Pyridine derivatives and dipolar aprotic solvents (DMSO) permeate standard nitrile quickly.[2] The inner glove provides a "breakthrough" buffer.[1][2]

    • Change Frequency: Immediately upon splash or every 60 minutes of continuous use.[1][2]

Ocular Protection[3]
  • Standard: Chemical Splash Goggles (ANSI Z87.1+).[1][2]

  • Contraindication: Standard safety glasses with side shields are insufficient for handling fine powders, as airborne drift can bypass the side gaps.[1][2]

Body Protection
  • Standard: Lab coat (100% Cotton or Nomex).[1][2]

  • Footwear: Closed-toe, non-absorbent composite leather or rubber.[1][2] No mesh sneakers (liquids penetrate mesh instantly).[1][2]

Operational Protocol: Safe Handling & Synthesis

Phase A: Weighing & Transfer

Objective: Prevent static-induced dispersal of the iodinated powder.[1][2]

  • Static Control: Use an ionizing anti-static gun on the weighing boat and spatula before touching the compound.[1][2] Aryl iodides are often fluffy and hold static charge.[1][2]

  • Containment: Place the analytical balance inside the fume hood or a dedicated powder enclosure.

  • Light Protection: Weigh quickly. The C-I bond is photosensitive.[1][2] If storing the solid in a clear vial, wrap it in aluminum foil immediately after weighing.[1][2]

Phase B: Solubilization

Objective: Create a stock solution without dermal exposure.[1][2]

  • Solvent Choice: DMSO or Methanol are typical.[1][2]

  • Procedure:

    • Add solvent to the solid (not solid to solvent) to minimize splash risk.[1][2]

    • Vortex in a capped tube.[1][2]

    • Caution: The dissolution of amides in DMSO can be slightly exothermic.[1][2]

Phase C: Reaction Setup (Cross-Coupling Context)

Objective: Maintain inert atmosphere to prevent iodine oxidation.

  • Purge: Argon or Nitrogen atmosphere is required.[1][2] Oxygen can promote the degradation of the catalytic cycle and the aryl iodide itself.[1][2]

  • Temperature: Do not heat above 80°C unless in a sealed pressure vessel, as pyridine vapors will expand and may overwhelm the hood's capture limit if the vessel vents.

Emergency Response & Disposal

Spill Management Logic

Scenario: You spill 500 mg of powder on the benchtop.

  • Isolate: Alert nearby personnel.

  • PPE Upgrade: Don double nitrile gloves and P100 respirator if outside the hood.[1][2]

  • Dry Cleanup: Do NOT spray water (spreads the chemical).[1][2] Cover with a dry absorbent pad or use a HEPA-filtered vacuum dedicated for hazardous chemicals.[1][2]

  • Wet Wipe: Once visible powder is gone, wipe surface with 10% bleach (oxidizes the pyridine ring) followed by water.[1][2]

Waste Disposal
  • Solid Waste: Dispose of in "Hazardous Solid Waste" container (Yellow Tag).[2]

  • Liquid Waste: Segregate into "Halogenated Organic Solvents" (due to the Iodine atom).[2] Do not mix with acid waste (risk of exothermic reaction with pyridine nitrogen).[1][2]

Visualized Safety Workflows

Figure 1: Risk-Based Handling Decision Tree

This logic flow ensures you adapt your safety posture based on the state of the chemical (Solid vs. Solution).[1][2]

SafetyProtocol Start Start: Handling 3-iodo-N-(pyridin-3-ylmethyl)benzamide StateCheck Determine Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Solution (DMSO/MeOH) StateCheck->Liquid SolidRisk Risk: Dust Inhalation & Static Dispersal Solid->SolidRisk LiquidRisk Risk: Dermal Absorption (Carrier Solvent) Liquid->LiquidRisk SolidControl Control: Fume Hood + Anti-Static Gun SolidRisk->SolidControl Execution Execute Experiment (Protect from Light) SolidControl->Execution LiquidControl Control: Double Nitrile Gloves + Splash Goggles LiquidRisk->LiquidControl LiquidControl->Execution Disposal Disposal: Halogenated Waste Stream Execution->Disposal

Caption: Operational decision tree for selecting engineering controls based on physical state.

Figure 2: Emergency Exposure Response

Immediate actions to take in case of accidental contact.

EmergencyResponse Exposure Accidental Exposure Type Identify Contact Type Exposure->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye SkinAction 1. Remove Contaminated Clothing 2. Wash with Soap/Water (15 min) 3. Do NOT use Ethanol (Enhances absorption) Skin->SkinAction EyeAction 1. Flush at Eyewash Station (15 min) 2. Hold Eyelids Open 3. Seek Ophthalmologist Eye->EyeAction Report Report Incident to EHS SkinAction->Report EyeAction->Report

Caption: Immediate First Aid protocols for dermal and ocular exposure.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for Pyridine Derivatives.[1][2] Retrieved from [Link][1][2]

  • Occupational Safety and Health Administration (OSHA). Toxic and Hazardous Substances: Pyridine (1910.1000).[1][2] Retrieved from [Link][1][2]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[1][2] National Academies Press (US).[1][2] Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.